molecular formula C18H22N2O4 B2563724 5-Chloroisobenzofuran-1(3H)-one CAS No. 54109-03-4

5-Chloroisobenzofuran-1(3H)-one

Cat. No.: B2563724
CAS No.: 54109-03-4
M. Wt: 330.384
InChI Key: GBUNFHFIRLVOMN-UHFFFAOYSA-N
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Description

5-Chloroisobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5ClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRQBEBBOSKYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287188
Record name 5-chlorophthalide
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Molecular Weight

168.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54109-03-4, 28033-47-8
Record name 54109-03-4
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Record name 5-chlorophthalide
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Record name 5-chloro-1,3-dihydro-2-benzofuran-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloroisobenzofuran-1(3H)-one (CAS: 54109-03-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloroisobenzofuran-1(3H)-one, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical and physical properties, synthesis, and significant applications, particularly its role as a crucial intermediate in the development of antidepressant drugs, including Selective Serotonin Reuptake Inhibitors (SSRIs). Detailed experimental protocols, reaction mechanisms, and spectroscopic data are presented to offer a practical and in-depth resource for laboratory and research applications. This guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic and discovery endeavors.

Introduction: The Significance of the Phthalide Scaffold

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic lactones that form the core structure of numerous natural products and synthetic molecules with diverse biological activities. The inherent reactivity and structural rigidity of the phthalide scaffold make it a privileged starting point in medicinal chemistry for the synthesis of complex therapeutic agents. This compound, with its strategic chloro-substitution, offers a versatile handle for further chemical modifications, rendering it an invaluable intermediate in the synthesis of targeted therapeutics. Its primary utility lies in its role as a precursor to compounds that modulate the serotonin pathway, a key target in the treatment of depression and other neurological disorders.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a research environment.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 54109-03-4[1][2]
Molecular Formula C₈H₅ClO₂[1][3]
Molecular Weight 168.58 g/mol [1][2]
Appearance Solid[1]
Melting Point 88-89 °C
Boiling Point 294.4±29.0 °C (Predicted)
InChI Key UBRQBEBBOSKYLQ-UHFFFAOYSA-N[1]
SMILES O=C1OCC2=C1C=CC(Cl)=C2[2]
Solubility Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[4]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Handle in a well-ventilated area or a fume hood.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the selective reduction of 4-chlorophthalic anhydride.[6] This method is advantageous due to the commercial availability of the starting material and the relatively straightforward reaction conditions. Two primary reducing agents are typically employed: sodium borohydride and zinc dust.

Synthesis via Reduction of 4-Chlorophthalic Anhydride

The synthesis pathway is depicted below:

Synthesis Start 4-Chlorophthalic Anhydride (CAS: 118-45-6) Product This compound (CAS: 54109-03-4) Start->Product Reduction Reagent Reducing Agent (e.g., NaBH₄ or Zn/HCl) Reagent->Product

Caption: Synthetic route to this compound.

The reduction of 4-chlorophthalic anhydride to 5-chlorophthalide is a regioselective process. The anhydride possesses two carbonyl groups, and the selectivity of the reduction is influenced by both electronic and steric factors. In the case of 4-substituted phthalic anhydrides, nucleophilic attack by a hydride donor (from NaBH₄) or an electron (from Zn) preferentially occurs at one of the two carbonyl carbons. The electron-withdrawing nature of the chlorine atom influences the electrophilicity of the carbonyl carbons. The reaction proceeds through the opening of the anhydride ring to form an intermediate carboxylate, which then undergoes lactonization to yield the final phthalide product.

Mechanism cluster_0 Mechanism of Anhydride Reduction A 4-Chlorophthalic Anhydride C Tetrahedral Intermediate A->C 1. B Nucleophilic Attack (e.g., by H⁻ from NaBH₄) B->C E Carboxylate-Aldehyde Intermediate C->E 2. D Ring Opening D->E G This compound E->G 3. F Intramolecular Cyclization (Lactonization) F->G

Caption: Generalized mechanism for the reduction of 4-chlorophthalic anhydride.

Experimental Protocols

The following protocols are based on established methods for the reduction of substituted phthalic anhydrides.[6][7][8]

This method is generally preferred for its milder reaction conditions and easier work-up.

Materials:

  • 4-Chlorophthalic anhydride (1.0 eq)

  • Sodium borohydride (1.0 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Saturated Sodium Bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend sodium borohydride in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve 4-chlorophthalic anhydride in anhydrous THF in a separate flask.

  • Add the solution of 4-chlorophthalic anhydride dropwise to the stirred, ice-cold suspension of sodium borohydride over 10-15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding dilute HCl with cooling in an ice bath until the effervescence ceases.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous phase).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

This classical method is also effective, though it involves handling strong acid and a metal reductant.[6][8]

Materials:

  • 4-Chlorophthalic anhydride (1.0 eq)

  • Zinc dust (2.0 - 3.0 eq)

  • Concentrated Hydrochloric Acid

  • Glacial Acetic Acid

  • Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle.

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a solution of 4-chlorophthalic anhydride in glacial acetic acid.

  • Add concentrated hydrochloric acid to the solution.

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Add zinc dust portion-wise to the hot solution, maintaining the temperature between 80-90°C. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, continue heating and stirring for several hours (typically 8-12 hours) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and dilute with a large volume of water.

  • Filter the mixture to remove unreacted zinc and other insoluble materials.

  • Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Spectroscopic Characterization

While a dedicated, publicly available, and fully interpreted set of spectra for this compound is not readily found in a single source, the expected spectral characteristics can be inferred from the analysis of its structure and data from closely related compounds.[9][10][11][12] Researchers should always confirm the identity of their synthesized material through their own analytical data.

¹H NMR Spectroscopy (Expected)
  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the chloro and lactone ring substituents.

  • Methylene Protons (-CH₂-): The two protons of the methylene group in the lactone ring will likely appear as a singlet around δ 5.0-5.5 ppm.

¹³C NMR Spectroscopy (Expected)
  • Carbonyl Carbon (C=O): A characteristic peak for the lactone carbonyl carbon is expected in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons are expected in the range of δ 110-150 ppm. The carbon bearing the chlorine atom will be shifted, and its signal may be broadened due to quadrupolar relaxation.

  • Methylene Carbon (-CH₂-): The methylene carbon signal is expected to appear around δ 65-75 ppm.

Infrared (IR) Spectroscopy (Expected)
  • Carbonyl Stretch (C=O): A strong, sharp absorption band characteristic of a γ-lactone carbonyl group is expected in the region of 1760-1780 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong band for the C-O single bond in the lactone ring, typically around 1200-1300 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.

Mass Spectrometry (MS) (Expected)
  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 168. A characteristic isotopic pattern for a chlorine-containing compound will be observed, with an M+2 peak at m/z = 170 with an intensity of approximately one-third of the molecular ion peak.

  • Fragmentation: Common fragmentation pathways may include the loss of CO, Cl, or the entire lactone functionality.

Applications in Drug Discovery and Development

The primary significance of this compound in the pharmaceutical industry lies in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic value. Its most notable application is in the development of antidepressants, particularly Selective Serotonin Reuptake Inhibitors (SSRIs).[13][14]

Precursor to Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs are a class of drugs that are widely used to treat depression, anxiety disorders, and other mood-related conditions. They function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell, thereby increasing the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor.[15]

The 5-chlorophthalide moiety serves as a foundational scaffold for the construction of several SSRIs. The chloro-substituent can be further functionalized or can be a key feature for the final drug molecule's interaction with its biological target.

DrugDev Start This compound Intermediate Key Intermediates Start->Intermediate Multi-step Synthesis Product SSRI Drug Candidates (e.g., Citalopram analogues) Intermediate->Product Further Functionalization

Caption: Role of this compound in the synthesis of SSRIs.

The synthesis of citalopram, a well-known SSRI, can start from a related phthalide intermediate, highlighting the importance of this chemical class in accessing such drugs.[13] The 5-substituted phthalide core allows for the introduction of the necessary side chains that are crucial for the molecule's binding to the serotonin transporter (SERT).

Modulation of the Serotonin Signaling Pathway

The end products derived from this compound exert their therapeutic effects by modulating the serotonin signaling pathway. By inhibiting the serotonin transporter (SERT), these drugs increase the concentration and duration of serotonin in the synapse, leading to enhanced postsynaptic receptor activation. This ultimately results in a cascade of downstream signaling events that are believed to contribute to the antidepressant and anxiolytic effects.

Signaling cluster_0 Serotonergic Synapse cluster_1 Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor 5-HT Receptors Serotonin->Receptor SSRI SSRI (derived from 5-Chlorophthalide) SSRI->SERT Inhibition Signal Downstream Signaling (Therapeutic Effect) Receptor->Signal

Caption: Mechanism of action of SSRIs derived from 5-chlorophthalide.

Conclusion

This compound is a cornerstone intermediate in the field of medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an attractive building block for the construction of complex drug molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the generation of SSRIs. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers and scientists, facilitating the advancement of drug discovery programs that leverage the unique chemical attributes of this important phthalide derivative.

References

An In-depth Technical Guide to 5-Chloroisobenzofuran-1(3H)-one: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Chloroisobenzofuran-1(3H)-one, a valuable heterocyclic compound often utilized as a building block in the synthesis of more complex molecules, including pharmacologically active agents. This document will delve into its chemical structure, key physical and chemical properties, and detailed synthetic methodologies, offering insights into the rationale behind experimental choices.

Compound Identity and Structure

This compound, also known as 5-chlorophthalide, is a chlorinated derivative of isobenzofuran-1(3H)-one. The core of the molecule is a bicyclic system composed of a benzene ring fused to a γ-lactone ring. The chlorine atom is substituted at the 5-position of the benzofuranone ring system.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 54109-03-4[1][2]
Molecular Formula C₈H₅ClO₂[1][3]
Molecular Weight 168.58 g/mol [1][3]
Physical Form Solid[4]
Melting Point 154-155 °C
Storage Sealed in dry, room temperature[1][4]
SMILES C1C2=C(C=CC(=C2)Cl)C(=O)O1[3]
InChIKey UBRQBEBBOSKYLQ-UHFFFAOYSA-N[3][4]

Synthetic Strategies

The synthesis of this compound can be primarily achieved through two effective routes: the reduction of 4-chlorophthalic anhydride and the directed ortho-lithiation of a substituted benzamide. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis via Reduction of 4-Chlorophthalic Anhydride

This is a direct and commonly employed method for the preparation of 5-chlorophthalide. The reaction involves the selective reduction of one of the carbonyl groups of the anhydride to a methylene group, leading to the formation of the lactone ring.

2.1.1. The Underlying Chemistry: A Tale of Two Carbonyls

The key to this synthesis is the selective reduction of a cyclic anhydride. Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its milder nature compared to other reducing agents like lithium aluminum hydride (LiAlH₄), which could lead to over-reduction. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from NaBH₄ on one of the carbonyl carbons of the anhydride. This initial attack leads to the opening of the anhydride ring to form a carboxylate and an aldehyde intermediate. The aldehyde is then further reduced to the corresponding alcohol, which subsequently undergoes intramolecular cyclization (lactonization) to yield the final phthalide product.

In unsymmetrical anhydrides like 4-chlorophthalic anhydride, the regioselectivity of the initial hydride attack is a crucial factor. The electronic effects of the substituent on the aromatic ring can influence the electrophilicity of the two carbonyl carbons.

G start 4-Chlorophthalic Anhydride reagent Sodium Borohydride (NaBH4) in THF start->reagent 1. Nucleophilic Attack intermediate Ring-Opened Intermediate (Carboxylate-Aldehyde) reagent->intermediate reduction Further Reduction and Work-up (H+) intermediate->reduction 2. Intramolecular Cyclization product This compound reduction->product

Caption: Simplified workflow for the synthesis of this compound via reduction.

2.1.2. Field-Proven Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-chlorophthalide from 4-chlorophthalic anhydride.[5]

Materials:

  • 4-Chlorophthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), prepare a slurry of sodium borohydride in anhydrous THF. Cool the slurry to a reduced temperature, typically 0-5 °C, using an ice bath.

  • Addition of Starting Material: Dissolve 4-chlorophthalic anhydride in anhydrous THF in a separate flask. Add this solution dropwise to the cooled NaBH₄ slurry over a period of time, ensuring the temperature of the reaction mixture is maintained.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of an aqueous acid, such as dilute hydrochloric acid, while keeping the flask in an ice bath. This step should be performed with care as it generates hydrogen gas.

  • Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude 5-chlorophthalide can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product as a solid.

Synthesis via Directed Ortho-Lithiation

An alternative and elegant approach to 5-chlorophthalide involves the use of directed ortho-lithiation. This strategy allows for the regioselective functionalization of an aromatic ring by employing a directing group that positions a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position.

2.2.1. The Power of the Directing Group

In this synthesis, a suitable derivative of 4-chlorobenzoic acid, such as 4-chloro-N,N-diisopropylbenzamide, is used as the starting material. The diisopropylamide group acts as a powerful directing metalation group (DMG). The mechanism involves the coordination of the organolithium reagent (e.g., n-butyllithium) to the oxygen atom of the amide. This brings the alkyllithium into close proximity to one of the ortho-protons, facilitating its abstraction and the formation of an ortho-lithiated species. This lithiated intermediate is then quenched with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), to introduce a formyl group at the ortho-position. Subsequent reduction of the formyl group and in-situ or stepwise cyclization leads to the formation of the 5-chlorophthalide.

G cluster_0 Step 1: Directed Ortho-Lithiation and Formylation cluster_1 Step 2: Reduction and Cyclization start 4-chloro-N,N-diisopropylbenzamide lithiation ortho-Lithiation (n-BuLi) start->lithiation formylation Formylation (DMF) lithiation->formylation intermediate1 2-formyl-4-chloro-N,N-diisopropylbenzamide formylation->intermediate1 reduction Reduction of formyl group (e.g., NaBH4) intermediate1->reduction cyclization Ring Closure (Acidic work-up) reduction->cyclization product This compound cyclization->product

Caption: Workflow for the synthesis of this compound via directed ortho-lithiation.

2.2.2. A Glimpse into the Experimental Protocol

The synthesis of the starting material, 4-chloro-N,N-diisopropylbenzamide, can be achieved by reacting 4-chlorobenzoyl chloride with diisopropylamine. The subsequent steps would follow a general procedure for directed ortho-lithiation.

Materials:

  • 4-chloro-N,N-diisopropylbenzamide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reducing agent (e.g., sodium borohydride)

  • Aqueous acid for work-up (e.g., HCl)

Procedure:

  • Lithiation: Dissolve 4-chloro-N,N-diisopropylbenzamide in anhydrous THF under an inert atmosphere and cool to a low temperature (e.g., -78 °C). Slowly add n-butyllithium and stir for a specified time to allow for the formation of the ortho-lithiated species.

  • Formylation: Add anhydrous DMF to the reaction mixture and allow it to slowly warm to a higher temperature.

  • Reduction and Cyclization: The resulting intermediate can then be reduced, for example with sodium borohydride, followed by an acidic work-up which facilitates the cyclization to the final product.

  • Purification: The product is then isolated and purified using standard techniques such as extraction and chromatography or recrystallization.

Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons in the range of δ 7-8 ppm. A singlet for the methylene (CH₂) protons of the lactone ring, typically around δ 5.0-5.5 ppm. The integration of these signals should correspond to the number of protons in the molecule.
¹³C NMR A signal for the carbonyl carbon of the lactone at around δ 170 ppm. Signals for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic chemical shift. A signal for the methylene carbon of the lactone ring.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching of the γ-lactone, typically in the range of 1760-1780 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. Aromatic C-H and C=C stretching bands.

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[4] General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. Its phthalide core is a common motif in natural products and pharmacologically active compounds. The presence of the chlorine atom provides a handle for further functionalization through various cross-coupling reactions, making it a versatile building block in medicinal chemistry and materials science.

References

Spectroscopic data of 5-Chloroisobenzofuran-1(3H)-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloroisobenzofuran-1(3H)-one

Introduction

This compound, also known as 5-chlorophthalide, is a halogenated derivative of phthalide, a core structural motif found in various natural products and pharmacologically active compounds. Its utility as a building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for structure elucidation and quality control.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed exploration of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will delve into the interpretation of predicted spectral features, grounded in established principles and data from analogous structures, and provide robust, field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound (C₈H₅ClO₂), both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The aromatic region is of particular interest for confirming the substitution pattern.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 (CH₂)~5.35Singlet (s)N/A2H
H-4~7.85Doublet (d)J ≈ 8.51H
H-6~7.50Doublet of doublets (dd)J ≈ 8.5, 2.01H
H-7~7.90Doublet (d)J ≈ 2.01H

Rationale Behind Assignments:

  • H-3 (Methylene Protons): The two protons of the CH₂ group are chemically equivalent and adjacent to an oxygen atom and a quaternary carbon, placing their chemical shift significantly downfield to approximately 5.35 ppm. The absence of adjacent protons results in a singlet.

  • Aromatic Protons (H-4, H-6, H-7):

    • H-7: This proton is ortho to the electron-withdrawing carbonyl group, leading to significant deshielding and placing it furthest downfield in the aromatic region (~7.90 ppm). It is split into a doublet by H-6 with a small meta coupling constant (J ≈ 2.0 Hz).

    • H-4: This proton is ortho to the chlorine atom and experiences deshielding. It is split into a doublet by H-6 with a typical ortho coupling constant (J ≈ 8.5 Hz).

    • H-6: This proton is coupled to both H-4 (ortho) and H-7 (meta), resulting in a doublet of doublets. Its chemical shift is influenced by the para carbonyl and ortho chlorine, placing it upfield relative to H-4 and H-7.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing direct evidence of the carbon backbone and the presence of key functional groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~170.5
C-3 (CH₂)~69.5
C-3a~149.0
C-4~126.0
C-5~139.0
C-6~129.5
C-7~125.0
C-7a~127.0

Rationale Behind Assignments:

  • C-1 (Carbonyl Carbon): The lactone carbonyl carbon is highly deshielded and appears furthest downfield, characteristic of ester carbonyls (~170.5 ppm).

  • C-3 (Methylene Carbon): This sp³ hybridized carbon, bonded to oxygen, appears around 69.5 ppm.

  • Aromatic Carbons:

    • C-5 (C-Cl): The carbon directly attached to the chlorine atom is significantly deshielded due to the inductive effect of the halogen, appearing around 139.0 ppm.

    • C-3a: This quaternary carbon, part of the fused ring system and adjacent to the carbonyl group, is expected to be highly deshielded (~149.0 ppm).

    • The remaining aromatic carbons (C-4, C-6, C-7, C-7a) are assigned based on established substituent effects and comparison with related structures like 5-bromophthalide.[1]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H StretchAromatic
~2960C-H StretchAliphatic (CH₂)
~1765C=O Stretchγ-Lactone (Ester)
~1610, ~1470C=C StretchAromatic Ring
~1280C-O StretchEster
~1050C-O StretchEther-like (ring)
~830C-H Bend (out-of-plane)1,2,4-Trisubstituted Benzene
~750C-Cl StretchAryl Halide

Interpretation of Key Peaks:

  • Lactone Carbonyl (C=O) Stretch: The most intense and diagnostic peak in the spectrum will be the carbonyl stretch. For a five-membered lactone (γ-lactone), ring strain shifts this absorption to a higher frequency (~1765 cm⁻¹) compared to a standard acyclic ester (~1740 cm⁻¹).[2] This peak is a definitive indicator of the isobenzofuranone core.

  • Aromatic Region: The C=C stretching vibrations within the benzene ring typically appear in the 1610-1470 cm⁻¹ region.[2] The out-of-plane C-H bending vibration around 830 cm⁻¹ is characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.

  • C-Cl Stretch: The carbon-chlorine stretching vibration for an aryl chloride typically appears in the 750-700 cm⁻¹ region and can serve as supporting evidence for the presence of the halogen.

Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal and anvil after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonNotes
168/170[M]⁺˙Molecular Ion Peak: Exhibits a characteristic ~3:1 intensity ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
140/142[M - CO]⁺˙Loss of carbon monoxide from the lactone ring.
139/141[M - CHO]⁺Loss of a formyl radical.
105[C₇H₅O]⁺Loss of HCl from the [M - CO]⁺˙ fragment.
75[C₆H₃]⁺Further fragmentation.

Interpretation of Key Features:

  • Molecular Ion and Isotopic Pattern: The most critical feature is the molecular ion (M⁺˙). For this compound (C₈H₅ClO₂), the monoisotopic mass is 167.9978 Da.[3] In a low-resolution mass spectrum, this will appear as a pair of peaks at m/z 168 (for the ³⁵Cl isotope) and m/z 170 (for the ³⁷Cl isotope). The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.[3]

  • Fragmentation Pathway: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. A common pathway for phthalides is the loss of carbon monoxide (CO, 28 Da) to form a more stable ion.[4] Subsequent loss of a chlorine radical or HCl can also be expected.

Experimental Protocol for MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS) for purified samples.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and confirm the characteristic 3:1 isotopic pattern for chlorine. Analyze the major fragment ions to propose a fragmentation pathway that is consistent with the proposed structure.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not reliant on a single technique but on the convergence of evidence from all methods. The following workflow illustrates this synergistic approach.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Confirmation Prep Pure Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analyze IR IR Spectroscopy (ATR) Prep->IR Analyze MS Mass Spectrometry (EI-MS) Prep->MS Analyze NMR_Data Proton Environment C-H Framework Connectivity NMR->NMR_Data IR_Data Functional Groups (C=O, C-Cl, C-O) IR->IR_Data MS_Data Molecular Weight Elemental Formula (Cl) Fragmentation Pattern MS->MS_Data Structure Structure Confirmed: This compound NMR_Data->Structure Convergent Evidence IR_Data->Structure Convergent Evidence MS_Data->Structure Convergent Evidence

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The structural elucidation of this compound is achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the precise arrangement of the carbon-hydrogen framework and the substitution pattern on the aromatic ring. IR spectroscopy provides definitive confirmation of the critical γ-lactone carbonyl functional group. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic signature of chlorine. The convergence of these distinct datasets provides an unambiguous and robust confirmation of the molecular structure, which is essential for its application in research and development.

References

An In-depth Technical Guide to 5-Chlorophthalide: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorophthalide, systematically known as 5-chloro-2-benzofuran-1(3H)-one, is a halogenated derivative of phthalide. This compound serves as a crucial building block in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. Its utility stems from the reactive lactone ring and the influence of the chloro substituent on the aromatic system. This guide provides a comprehensive overview of the physical and chemical properties of 5-Chlorophthalide, its characteristic reactivity, and essential safety information for laboratory handling.

Compound Identification and Physical Properties

A solid at room temperature, 5-Chlorophthalide's physical characteristics are foundational to its handling, storage, and application in synthetic protocols. While extensive experimental data is not broadly published, the key identification parameters and some known physical properties are summarized below.

PropertyValueReference
Chemical Name 5-Chloroisobenzofuran-1(3H)-one[1]
CAS Number 54109-03-4[1]
Molecular Formula C₈H₅ClO₂[1]
Molecular Weight 168.58 g/mol [1]
Physical Form Solid[2]
Storage Sealed in a dry place at room temperature[2][3]

Further experimental determination of properties such as melting point, boiling point, and solubility in a range of organic solvents is recommended for specific process development. For the related compound 4-Chlorophthalide, it is noted to be a white to light yellow solid soluble in organic solvents like ethanol and acetone, with limited solubility in water[4]. It is reasonable to expect similar solubility behavior for 5-Chlorophthalide.

Spectral Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 5-Chlorophthalide. Below is a summary of the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the lactone ring. The aromatic protons will exhibit splitting patterns (doublets, triplets, or multiplets) characteristic of a substituted benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the chloro and carbonyl groups. The two methylene protons (-CH₂-) are diastereotopic and are expected to appear as a singlet or a pair of doublets.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the lactone will be observed at a characteristic downfield chemical shift. The aromatic carbons will appear in the aromatic region, with their specific shifts influenced by the chlorine substituent. The methylene carbon will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chlorophthalide will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically appearing in the region of 1760-1800 cm⁻¹. Other significant absorptions will include C-H stretching from the aromatic and methylene groups, C=C stretching from the aromatic ring, and C-O stretching of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of 5-Chlorophthalide. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns will likely involve the loss of CO, CO₂, and the chlorine atom.

Chemical Reactivity and Synthetic Utility

The chemical behavior of 5-Chlorophthalide is primarily dictated by the electrophilic nature of the carbonyl carbon within the lactone ring and the chemistry of the substituted aromatic ring.

Reactivity of the Lactone Ring

The lactone functionality is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Under basic or acidic conditions, the lactone ring of 5-Chlorophthalide can be hydrolyzed to yield 2-(hydroxymethyl)-5-chlorobenzoic acid. The reaction is typically carried out by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

Experimental Protocol: General Hydrolysis of Phthalides

  • Dissolve the phthalide derivative in a suitable organic solvent (e.g., THF, ethanol).

  • Add an aqueous solution of a strong base (e.g., 2M NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to a pH of ~2.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Reaction with primary or secondary amines results in the opening of the lactone ring to form the corresponding amides. This reaction is a valuable tool for introducing amide functionalities into a molecular scaffold.

Grignard reagents are potent nucleophiles that readily attack the carbonyl group of the lactone. Typically, this reaction proceeds with the addition of two equivalents of the Grignard reagent. The initial nucleophilic attack opens the lactone ring to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol upon acidic workup[5][6][7][8]. This reaction is instrumental in the synthesis of certain pharmaceutical compounds[5].

Experimental Workflow: Grignard Reaction with a Phthalide Derivative

Caption: A generalized workflow for the reaction of a phthalide with a Grignard reagent.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 5-Chlorophthalide. It is designated with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation[2].

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Work in a well-ventilated area or use a fume hood.

Applications in Drug Development and Organic Synthesis

5-Chlorophthalide is a valuable intermediate in the synthesis of various target molecules. Its utility is exemplified by its role as a precursor in the synthesis of pharmaceutically active compounds. For instance, phthalide derivatives are key components in the synthesis of the antidepressant citalopram[5]. The ability to functionalize both the lactone ring and the aromatic ring makes 5-Chlorophthalide a versatile scaffold for creating diverse chemical libraries for drug discovery.

Conclusion

5-Chlorophthalide is a key synthetic intermediate with a rich and versatile chemistry centered around its reactive lactone functionality. A thorough understanding of its physical properties, spectral characteristics, and reactivity is essential for its effective utilization in research and development. While some specific experimental data remains to be broadly published, the information provided in this guide, based on its known characteristics and the behavior of analogous compounds, offers a solid foundation for scientists and professionals working with this important chemical building block.

References

An In-Depth Technical Guide to the Solubility of 5-Chloroisobenzofuran-1(3H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloroisobenzofuran-1(3H)-one, a crucial parameter for researchers, scientists, and professionals in drug development. While quantitative solubility data for this specific compound is not extensively available in published literature, this guide synthesizes existing qualitative information, data from structurally analogous compounds, and fundamental chemical principles to offer predictive insights. Furthermore, detailed experimental protocols are provided to empower researchers to determine precise solubility values tailored to their specific applications. This document is structured to deliver not just data, but a foundational understanding of the factors governing the solubility of this compound, thereby ensuring scientific integrity and practical utility.

Introduction: The Critical Role of Solubility in Scientific Research

This compound, also known as 5-chlorophthalide, is a halogenated lactone that serves as a valuable intermediate in the synthesis of various biologically active molecules.[1][2] Its utility in medicinal chemistry and materials science is significant, with applications ranging from the development of novel therapeutics to the creation of specialized polymers. The solubility of this compound in organic solvents is a fundamental physical property that dictates its handling, reactivity, and bioavailability in various experimental and manufacturing processes.

A thorough understanding of solubility is paramount for:

  • Reaction Kinetics: Ensuring that reactants are in the same phase is essential for optimal reaction rates and yields.

  • Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.

  • Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvents directly impacts its formulation into a stable and bioavailable dosage form.

  • Analytical Chemistry: The choice of solvent is critical for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will delve into the known solubility profile of this compound, explore the underlying chemical principles that govern its solubility, and provide practical methodologies for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₈H₅ClO₂[3]
Molecular Weight 168.58 g/mol [3]
Appearance White to off-white solid
Melting Point 154-155 °C[3]
Boiling Point (Predicted) 363.9 ± 42.0 °C[3]
Density (Predicted) 1.428 ± 0.06 g/cm³[3]

The presence of a polar lactone group and a relatively nonpolar chlorophenyl ring gives this compound a distinct molecular architecture that dictates its interactions with various solvents.

Solubility Profile of this compound

Direct quantitative solubility data for this compound is sparse in the public domain. However, qualitative information and data from structurally similar compounds provide valuable insights.

Qualitative Solubility Data

A product information sheet indicates the following qualitative solubility for this compound:

  • Chloroform: Slightly soluble, with sonication enhancing dissolution.[3]

  • Methanol: Slightly soluble, with heating and sonication improving solubility.[3]

This suggests that while there is some affinity for both a non-polar chlorinated solvent and a polar protic solvent, the compound is not freely soluble in either at room temperature.

Insights from Structurally Analogous Compounds

To build a more comprehensive, albeit predictive, solubility profile, it is instructive to examine the solubility of structurally related compounds.

4-Chlorophthalide: This isomer of the target compound is reported to be soluble in organic solvents such as ethanol and acetone, with limited solubility in water.[4] This aligns with the expectation that the organic character of the molecule dominates its solubility behavior.

Phthalimide: This compound shares the core phthalic acid-derived ring system but with an imide functional group instead of a lactone. Quantitative solubility data for phthalimide in various organic solvents has been experimentally determined and is presented below. This data can serve as a useful proxy for estimating the relative solubility of this compound in different solvent classes.

SolventSolubility (mole fraction) at 298.15 K (25 °C)Solvent Class
Acetone0.035Polar Aprotic
Ethyl Acetate0.018Polar Aprotic
Methanol0.008Polar Protic
Ethanol0.007Polar Protic
n-Propanol0.006Polar Protic
Isopropanol0.005Polar Protic
n-Butanol0.005Polar Protic
Acetonitrile0.004Polar Aprotic
Toluene0.001Non-polar

Data adapted from a study on phthalimide solubility.[5][6]

The data for phthalimide suggests a higher affinity for polar aprotic solvents like acetone and ethyl acetate, with decreasing solubility in polar protic solvents (alcohols) and very low solubility in non-polar aromatic solvents like toluene.[5][6] It is reasonable to hypothesize that this compound will follow a similar trend.

Scientific Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The Role of Polarity

The polarity of both the solute and the solvent is the most critical factor in determining solubility.

  • Polar Solvents: These solvents have large dipole moments and can be further classified as protic (containing hydrogen bond donors, e.g., alcohols, water) or aprotic (lacking hydrogen bond donors, e.g., acetone, DMSO, ethyl acetate).

  • Non-polar Solvents: These solvents have small or no dipole moments (e.g., hexane, toluene).

This compound possesses both polar and non-polar characteristics. The lactone group is polar, while the chlorophenyl ring is predominantly non-polar. This amphiphilic nature suggests that it will be most soluble in solvents of intermediate polarity or in polar aprotic solvents that can effectively interact with the lactone group without the competing hydrogen bonding network found in polar protic solvents.

Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs).[7][8] HSPs are based on the concept that the total cohesive energy of a substance can be divided into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.

Experimental Determination of Solubility

Given the lack of quantitative data, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems. The shake-flask method is a widely accepted and reliable technique for this purpose.[9]

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the measured concentration and the dilution factor.

Self-Validation:

  • Time to Equilibrium: To ensure that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at equilibrium.

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed by techniques such as X-ray powder diffraction (XRPD) to confirm that no phase change or degradation has occurred during the experiment.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Agitate at constant temperature (24-48h) A->B C Settle excess solid B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Logical Framework for Solvent Selection

The selection of an appropriate solvent can be guided by a logical framework based on the principles of solubility.

G cluster_solvents Solvent Classes A Solute: this compound (Polar lactone, Non-polar chlorophenyl ring) B Polar Protic (e.g., Methanol, Ethanol) A->B Slightly Soluble (H-bonding competition) C Polar Aprotic (e.g., Acetone, DMSO, Ethyl Acetate) A->C Likely Good Solubility (Dipole-dipole interactions) D Non-polar (e.g., Toluene, Hexane) A->D Likely Poor Solubility (Insufficient polarity)

Caption: Logical relationship between the structure of this compound and its predicted solubility in different solvent classes.

Conclusion

While a comprehensive quantitative solubility profile for this compound in a wide range of organic solvents is not yet established in the scientific literature, this guide provides a robust framework for researchers to approach this critical aspect of their work. By leveraging qualitative data, insights from structurally similar compounds, and a strong understanding of fundamental chemical principles, informed decisions about solvent selection can be made. The provided experimental protocol for the shake-flask method offers a reliable path to generating precise and application-specific solubility data. As a compound of interest in various fields of chemical synthesis, a deeper understanding of its solubility will undoubtedly facilitate its broader application and the advancement of related research endeavors.

References

The Therapeutic Potential of 5-Chloroisobenzofuran-1(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isobenzofuranone scaffold, a privileged heterocyclic motif, has garnered considerable attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. This technical guide focuses on a specific, halogenated derivative, 5-Chloroisobenzofuran-1(3H)-one, and its emerging role as a key building block in the synthesis of novel therapeutics targeting the central nervous system. We will delve into the synthetic utility of this compound, its application in the development of dual-action serotonin 1D (5-HT1D) receptor antagonists and serotonin reuptake inhibitors (SSRIs), and the underlying pharmacological rationale for this therapeutic strategy. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core concepts, detailed experimental considerations, and future perspectives for leveraging this compound in modern drug discovery.

Introduction: The Isobenzofuranone Core and Its Therapeutic Significance

The isobenzofuran-1(3H)-one, or phthalide, skeleton is a γ-lactone fused to a benzene ring. This structural unit is found in a variety of natural products and has been associated with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties[1][2][3]. The synthetic versatility of the phthalide core allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacological activity and physicochemical properties. This compound, with its reactive chlorine atom, serves as a valuable synthon for creating libraries of derivatives with potential therapeutic applications. A particularly promising application of this chlorinated phthalide is its use as a precursor for compounds with dual activity at serotonergic targets, which are implicated in the pathophysiology of depression, anxiety, and other mood disorders[4].

Therapeutic Rationale: Dual-Action Modulation of the Serotonin System

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of mood, cognition, and various physiological processes. Dysregulation of this system is a hallmark of several psychiatric disorders. Two key proteins involved in serotonergic neurotransmission are the serotonin 1D (5-HT1D) receptor and the serotonin transporter (SERT).

  • Serotonin 1D (5-HT1D) Receptor: The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that acts as an autoreceptor on presynaptic neurons. When activated by serotonin, it inhibits further serotonin release. Therefore, antagonizing this receptor can lead to an increase in synaptic serotonin levels[5].

  • Serotonin Transporter (SERT): SERT is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the serotonin signal. Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a widely prescribed class of antidepressants[5].

A therapeutic agent with dual 5-HT1D antagonist and SERT inhibitory activity could offer a synergistic effect, enhancing serotonin signaling more effectively than a single-target agent. This approach has the potential for a faster onset of action and improved efficacy in treating depressive and anxiety disorders.

Signaling Pathways

The following diagram illustrates the interplay between the 5-HT1D receptor and SERT at the synaptic level.

serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron SERT SERT SERT->presynaptic_neuron Internalization HT1D 5-HT1D Receptor serotonin_vesicle Serotonin Vesicles HT1D->serotonin_vesicle Inhibits Release serotonin 5-HT serotonin_vesicle->serotonin Release synaptic_cleft serotonin->SERT Reuptake serotonin->HT1D Binds (Negative Feedback) postsynaptic_receptor Postsynaptic 5-HT Receptors serotonin->postsynaptic_receptor Binds postsynaptic_neuron postsynaptic_receptor->postsynaptic_neuron Signal Transduction

Caption: Serotonergic synapse showing the roles of SERT and the 5-HT1D autoreceptor.

Synthetic Applications of this compound

Proposed Synthetic Workflow

The following diagram outlines a plausible multi-step synthesis to generate a library of potential dual-action serotonergic agents starting from this compound.

synthetic_workflow start This compound reaction1 Nucleophilic Acyl Substitution (Lactone Ring Opening) start->reaction1 piperazine Piperazine Derivative (e.g., 1-Naphthylpiperazine) piperazine->reaction1 intermediate1 Amide Intermediate reaction1->intermediate1 reaction2 Reduction of Amide and Lactone Carbonyls (e.g., with LiAlH4) intermediate1->reaction2 intermediate2 Amino Alcohol Intermediate reaction2->intermediate2 reaction3 Further Functionalization / Cyclization intermediate2->reaction3 final_product Final Naphthylpiperazine Derivative reaction3->final_product

Caption: Proposed synthetic workflow for the generation of bioactive molecules.

Exemplary Experimental Protocol: Synthesis of an Isobenzofuranone-Piperazine Adduct

This protocol is adapted from general procedures for the reaction of phthalides with amines and serves as a foundational method that can be optimized for specific substrates.

Objective: To synthesize a C-3 substituted isobenzofuranone derivative via nucleophilic addition of a piperazine derivative to this compound.

Materials:

  • This compound

  • Substituted Piperazine (e.g., 1-(1-naphthyl)piperazine)

  • Anhydrous Toluene

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware for reflux and work-up

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Nucleophile: To the stirred solution, add the substituted piperazine (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Characterize the purified compound by standard analytical techniques (1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy).

Quantitative Analysis and Structure-Activity Relationships

The biological activity of isobenzofuranone derivatives is highly dependent on the nature and position of their substituents. While specific quantitative data for this compound derivatives as 5-HT1D antagonists and SSRIs is limited in publicly accessible literature, data from related isobenzofuranone compounds can provide valuable insights into potential structure-activity relationships (SAR).

Table 1: Representative Biological Activities of Isobenzofuranone Derivatives

Compound ClassTarget/AssayIC50 / Ki (µM)Reference
C-3 Functionalized IsobenzofuranonesK562 (myeloid leukemia) cell line1.71 - 2.79
C-3 Functionalized IsobenzofuranonesU937 (lymphoma) cell lineModerate activity
Isobenzofuranone DerivativesSerotonin Reuptake InhibitionActive in vitro[3][4]
Spiro-isobenzofuranonesHistamine H3 Receptor0.00054 - 0.00072[6]

Note: The data in this table is for structurally related compounds and not direct derivatives of this compound acting on serotonergic targets. It is presented to illustrate the potential for potent biological activity within this class of molecules.

The development of a robust SAR for this class of compounds will require the synthesis and biological evaluation of a focused library of derivatives, exploring variations in the piperazine substituent and modifications to the isobenzofuranone core.

Future Perspectives and Conclusion

This compound represents a promising starting point for the development of novel, dual-action therapeutics targeting the serotonin system. The synthetic tractability of this scaffold, coupled with the compelling pharmacological rationale for dual 5-HT1D antagonism and serotonin reuptake inhibition, makes it an attractive area for further investigation.

Future research efforts should focus on:

  • The development and optimization of a robust synthetic route to generate a diverse library of this compound derivatives.

  • Comprehensive in vitro pharmacological profiling of these new chemical entities to determine their potency and selectivity for the 5-HT1D receptor and SERT.

  • In vivo studies in relevant animal models of depression and anxiety to assess the therapeutic potential of lead compounds.

  • Elucidation of the detailed structure-activity relationships to guide the design of next-generation molecules with improved efficacy and safety profiles.

References

Elucidating the Mechanism of Action of 5-Chloroisobenzofuran-1(3H)-one: A Methodological and Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isobenzofuran-1(3H)-one scaffold is a recurring motif in a variety of biologically active compounds, with derivatives exhibiting a wide spectrum of pharmacological effects including antidepressant, antimicrobial, and antitumor activities.[1][2][3] 5-Chloroisobenzofuran-1(3H)-one is a specific analogue within this class; however, its detailed mechanism of action has not been extensively characterized in publicly available scientific literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the molecular mechanisms underpinning the biological activity of this compound. By leveraging insights from related compounds, we present a series of strategic experimental workflows, from initial broad-based screening to specific target validation and pathway analysis, designed to thoroughly characterize this compound's pharmacological profile.

Introduction: The Isobenzofuran-1(3H)-one Core and its Therapeutic Potential

The benzofuran and isobenzofuranone core structures are privileged scaffolds in medicinal chemistry, found in numerous natural products and synthetic compounds with significant therapeutic potential.[1] Derivatives of this core have been reported to possess diverse biological activities, including:

  • Antidepressant Effects: Certain novel isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated as antidepressant agents, demonstrating serotonin (5-HT) reuptake inhibition.[2] One such derivative was shown to increase 5-HT levels in the cortex and enhance the expression of synaptic-associated proteins like BDNF and TrkB in mice.[2]

  • Antimicrobial Activity: Various substituted isobenzofuran-1(3H)-ones have been synthesized and have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as a broad spectrum of fungi.[3][4]

  • Anticancer Properties: The broader class of benzofuran derivatives has been investigated for anticancer effects, suggesting that this is a potential area of activity for this compound.[1][5]

Given the established bioactivity of this chemical class, this compound represents a compound of interest for which a systematic mechanistic investigation is warranted. This guide outlines a proposed workflow to de-orphanize its biological targets and understand its mode of action.

Proposed Investigative Workflow for Mechanism of Action (MOA) Elucidation

The following sections detail a multi-pronged approach to dissecting the mechanism of action of this compound. The strategy begins with broad, high-throughput screening to identify potential biological activities and progressively narrows the focus to specific molecular targets and pathways.

Phase 1: Broad-Based Phenotypic and Target Screening

The initial phase is designed to cast a wide net and identify the general biological impact of the compound. This is critical for generating initial hypotheses about its mechanism.

G cluster_0 Phase 1: Initial Screening A Compound This compound B High-Throughput Phenotypic Screening (e.g., Cell Viability Assays across diverse cell lines) A->B C Broad-Spectrum Antimicrobial Assays (Bacteria and Fungi Panels) A->C D Receptor and Enzyme Panel Screening (e.g., Eurofins SafetyScreen, DiscoverX Scan) A->D E Initial Hypothesis Generation B->E C->E D->E

Caption: Phase 1 Workflow for Initial MOA Investigation.

Experimental Protocols:

  • High-Throughput Cell Viability Screening:

    • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60) and representative normal cell lines.

    • Assay: Utilize a resazurin-based assay (e.g., CellTiter-Blue) or ATP-based assay (e.g., CellTiter-Glo).

    • Procedure: Plate cells in 384-well plates. After 24 hours, add this compound across a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM).

    • Incubation: Incubate for 72 hours.

    • Data Analysis: Measure fluorescence or luminescence and calculate GI50 (50% growth inhibition) values for each cell line to identify sensitive lines.

  • Broad-Spectrum Antimicrobial Screening:

    • Organism Panel: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

    • Assay: Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods according to CLSI guidelines.

    • Procedure: Prepare a 2-fold serial dilution of the compound in appropriate broth media in a 96-well plate. Inoculate with a standardized suspension of the microbial strain.

    • Incubation: Incubate at the optimal temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Phase 2: Focused Investigation based on Phase 1 Data

Based on the initial screening results, a more focused investigation can be designed. Given the known activities of related isobenzofuranones, a likely outcome is activity in neurotransmitter reuptake or antimicrobial assays.

If phenotypic screening suggests central nervous system (CNS) activity or if receptor binding assays show affinity for neurotransmitter transporters, a detailed investigation into its effect on monoamine systems is warranted. This is based on the finding that isobenzofuran-1(3H)-one derivatives can act as serotonin reuptake inhibitors.[2]

G cluster_1 Neuropharmacological Investigation A HEK293 Cells Expressing human SERT, DAT, NET B Radioligand Uptake Assay ([3H]5-HT, [3H]DA, [3H]NE) A->B C Calculate IC50 for Uptake Inhibition B->C D Determine Selectivity Profile (SERT vs. DAT vs. NET) C->D

Caption: Workflow for Neurotransmitter Reuptake Assays.

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

  • Cell Culture: Culture HEK293 cells stably expressing human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).

  • Assay Buffer: Prepare Krebs-Ringer-HEPES (KRH) buffer.

  • Procedure: a. Plate cells in 96-well plates. b. Wash cells with KRH buffer. c. Pre-incubate cells with varying concentrations of this compound or a reference inhibitor (e.g., Fluoxetine for SERT) for 15 minutes at 37°C. d. Add a mixture of radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT) and unlabeled neurotransmitter. e. Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake. f. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis.

Quantitative Data Summary (Hypothetical)

TransporterReference CompoundReference IC50 (nM)This compound IC50 (nM)
SERTFluoxetine15To be determined
DATGBR-1290925To be determined
NETDesipramine5To be determined

If the compound shows significant antimicrobial activity, subsequent experiments should aim to identify the specific cellular process being inhibited.

G cluster_2 Antimicrobial MOA Investigation A MIC Confirmed B Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) A->B C Membrane Integrity Assays (e.g., Propidium Iodide Staining) A->C D Identification of Inhibited Pathway B->D C->D E Target Deconvolution (e.g., Affinity Chromatography, Proteomics) D->E

Caption: Workflow for Antimicrobial Mechanism of Action Studies.

Experimental Protocol: Macromolecular Synthesis Assay

  • Bacterial Strain: Use a sensitive bacterial strain identified in the initial screen (e.g., S. aureus).

  • Radiolabeled Precursors: Utilize radiolabeled precursors for specific pathways: [³H]thymidine (DNA synthesis), [³H]uridine (RNA synthesis), [³H]leucine (protein synthesis), and [¹⁴C]N-acetylglucosamine (peptidoglycan synthesis).

  • Procedure: a. Grow bacteria to the mid-logarithmic phase. b. Aliquot the culture into tubes. c. Add this compound (at 5x MIC), a known inhibitor for each pathway (e.g., Ciprofloxacin for DNA synthesis), or a vehicle control. d. Immediately add the respective radiolabeled precursor to each tube. e. Take samples at various time points (e.g., 0, 10, 20, 30 minutes).

  • Measurement: Precipitate the macromolecules using trichloroacetic acid (TCA), collect on a filter, and measure incorporated radioactivity via scintillation counting.

  • Data Analysis: Plot the incorporated radioactivity over time. A specific inhibition of one pathway will result in a plateau of incorporation for that specific precursor compared to the vehicle control.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the comprehensive elucidation of the mechanism of action for this compound. By systematically progressing from broad phenotypic screening to specific, target-oriented assays, researchers can efficiently identify and validate its biological targets. The insights gained from the study of related isobenzofuranone derivatives strongly suggest that neuropharmacological and antimicrobial pathways are promising avenues for investigation.[2][3][4] Successful characterization of this compound's mechanism will not only define its therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships within this important class of molecules.

References

An In-Depth Technical Guide to 5-Chloroisobenzofuran-1(3H)-one: A Key Building Block in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroisobenzofuran-1(3H)-one, also known as 5-chlorophthalide, is a halogenated derivative of phthalide that has emerged as a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Its strategic importance is most notably demonstrated in the manufacturing of the widely prescribed antidepressant, citalopram. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound. It details established synthetic protocols, discusses the rationale behind various synthetic strategies, and explores its pivotal role in the development of selective serotonin reuptake inhibitors (SSRIs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, process development, and pharmaceutical sciences.

Introduction: The Significance of the Phthalide Scaffold

The isobenzofuran-1(3H)-one, or phthalide, core is a privileged structural motif found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1] Phthalide derivatives have been investigated for their potential as antiproliferative, neuroprotective, and antioxidant agents.[1] The introduction of a chlorine atom at the 5-position of the phthalide ring yields this compound, a modification that significantly influences the molecule's reactivity and utility as a synthetic intermediate. This strategic halogenation provides a handle for further chemical transformations, making it a valuable building block in the multi-step synthesis of complex pharmaceutical agents.[][3]

Discovery and Historical Perspective of Synthetic Routes

The synthesis of 5-substituted phthalides, including the chloro-derivative, has been an area of interest for organic chemists for many years, largely driven by their utility as intermediates for more complex molecules.[4] Early approaches to 5-chlorophthalide often involved multi-step sequences starting from readily available materials like phthalimide. One such classical route involves the nitration of phthalimide, followed by hydrogenation to form 4-aminophthalimide. This intermediate is then reduced to 5-aminophthalide, which can be converted to 5-chlorophthalide via a Sandmeyer reaction.[4]

A significant advancement in the synthesis of 5-chlorophthalide was the development of a manufacturing process involving ortho-lithiation.[4] This method utilizes 4-chloro-N,N-diisopropylbenzamide as the starting material, which undergoes ortho-lithiation followed by formylation with dimethylformamide. The subsequent reduction of the formyl group and ring closure provides 5-chlorophthalide in a high overall yield.[4] This process is also adaptable for the synthesis of other 5-substituted phthalides, such as the fluoro and trifluoromethyl analogs.[4]

Another synthetic pathway involves the reduction of 4-chlorophthalic anhydride.[5] Various reducing agents have been employed for this transformation, including zinc-hydrochloric acid and sodium borohydride.[5] The choice of solvent and reaction conditions is critical to achieving a good yield and purity of the final product.[5]

The evolution of these synthetic methodologies highlights a continuous effort to improve efficiency, yield, and scalability, reflecting the increasing industrial demand for this key intermediate.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its identification, purification, and use in further synthetic steps.

PropertyValueReference
CAS Number 54109-03-4[6]
Molecular Formula C₈H₅ClO₂[6]
Molecular Weight 168.58 g/mol [6]
Physical Form Solid[6]
Storage Sealed in dry, room temperature[6]

Spectroscopic Data:

While a publicly available, comprehensive set of spectra is not readily found, typical spectroscopic data for phthalide derivatives can be inferred from the literature. The following table provides expected ranges and key features based on the structure of this compound and related compounds.

Spectroscopy Expected Features
¹H NMR Aromatic protons in the range of 7-8 ppm, showing splitting patterns consistent with a trisubstituted benzene ring. A singlet for the methylene protons (CH₂) of the lactone ring, typically around 5.0-5.5 ppm.
¹³C NMR Carbonyl carbon of the lactone around 170 ppm. Aromatic carbons in the region of 120-150 ppm. Methylene carbon (CH₂) signal around 70 ppm.
IR Spectroscopy A strong characteristic absorption band for the lactone carbonyl (C=O) stretching vibration, typically in the range of 1750-1780 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 168, along with an isotope peak (M+2) at m/z 170 with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.[7]

Synthesis of this compound: A Detailed Protocol

The following protocol is a representative laboratory-scale synthesis adapted from established manufacturing processes, primarily focusing on the reduction of 4-chlorophthalic anhydride. This method is chosen for its relative simplicity and use of common laboratory reagents.

Reaction Scheme:

G 4-Chlorophthalic Anhydride 4-Chlorophthalic Anhydride This compound This compound 4-Chlorophthalic Anhydride->this compound NaBH₄, THF

Caption: Reduction of 4-chlorophthalic anhydride to this compound.

Materials and Equipment:

  • 4-Chlorophthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophthalic anhydride (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) at 0-5 °C until the excess NaBH₄ is decomposed and the solution is acidic (pH ~2).

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure this compound.

Applications in Drug Development: The Citalopram Case Study

The primary and most significant application of this compound is as a key starting material in the synthesis of the antidepressant drug citalopram.[8][9] Citalopram is a selective serotonin reuptake inhibitor (SSRI) that is widely used for the treatment of major depressive disorder and other mood disorders.[10][11]

The Role of this compound in Citalopram Synthesis:

The synthesis of citalopram from 5-chlorophthalide involves a series of chemical transformations. A common synthetic route begins with the conversion of 5-chlorophthalide to 5-cyanophthalide.[12] This is a crucial step as the cyano group is a key feature of the final citalopram molecule. The 5-cyanophthalide then undergoes a Grignard reaction with 4-fluorophenylmagnesium bromide, followed by another Grignard reaction with 3-(dimethylamino)propylmagnesium chloride. The resulting tertiary alcohol is then cyclized to form the dihydroisobenzofuran ring system of citalopram.[13]

G A This compound B 5-Cyanophthalide A->B Cyanation C Grignard Reactions B->C Sequential Grignard Additions D Cyclization C->D E Citalopram D->E

References

The Phthalide Keystone: A Technical Guide to 5-Chloroisobenzofuran-1(3H)-one in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile building blocks for the synthesis of complex therapeutic agents. 5-Chloroisobenzofuran-1(3H)-one, a chlorinated derivative of the phthalide core, represents one such privileged structure. While its name may be multifaceted, its significance in the development of neuroactive compounds, particularly selective serotonin reuptake inhibitors (SSRIs), is singular and profound. This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its nomenclature, physicochemical properties, synthesis, and critical applications in the synthesis of next-generation therapeutics.

Nomenclature Deconstructed: A Molecule of Many Names

The systematic naming of chemical compounds is essential for clarity and reproducibility in research. This compound is known in the scientific literature and commercial catalogs by a variety of synonyms and alternative names. A thorough understanding of this nomenclature is crucial for exhaustive literature searches and unambiguous procurement.

Table 1: Synonyms and Alternative Names for this compound

Synonym/Alternative NameCAS Number
5-Chlorophthalide54109-03-4
5-chloro-2-benzofuran-1(3H)-one54109-03-4[1]
5-Chloro-3H-2-benzofuran-1-one
5-chloro-3H-isobenzofuran-1-one
1(3H)-Isobenzofuranone, 5-chloro-
5-chloro-1,3-dihydro-2-benzofuran-1-one

It is imperative to distinguish this compound from its isomers and related derivatives, such as 4-chlorophthalide and 5-chloroisobenzofuran-1,3-dione (also known as 4-chlorophthalic anhydride), as their reactivity and utility in synthesis differ significantly.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for quality control.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₅ClO₂[1]
Molecular Weight168.58 g/mol [1]
Melting Point154-155 °C
Boiling Point363.9±42.0 °C (Predicted)
Density1.428±0.06 g/cm³ (Predicted)
Physical FormWhite to off-white solid/crystal powder[1]
SolubilitySlightly soluble in Chloroform and Methanol

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, influenced by the electron-withdrawing chloro and carbonyl groups, as well as a singlet for the methylene protons of the lactone ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons (with shifts influenced by the chlorine substituent), and the methylene carbon.

  • FT-IR: The infrared spectrum is dominated by a strong absorption band characteristic of the lactone carbonyl (C=O) stretch, typically appearing in the range of 1760-1780 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Predicted m/z values for various adducts include [M+H]⁺ at 169.00508 and [M+Na]⁺ at 190.98702[2].

Synthesis of this compound: A Scalable Manufacturing Protocol

The efficient and scalable synthesis of this compound is a critical first step in its utilization for drug development. A robust manufacturing process has been developed, with the key transformation involving an ortho-lithiation followed by formylation.

Experimental Protocol: Manufacturing Synthesis of 5-Chlorophthalide

This protocol is adapted from a validated manufacturing synthesis and is intended for trained laboratory professionals.

Step 1: Synthesis of 4-chloro-N,N-diisopropyl-2-formylbenzamide

  • To a solution of 4-chloro-N,N-diisopropylbenzamide in anhydrous THF at -70 °C, slowly add a solution of n-butyllithium in hexanes.

  • Stir the resulting mixture at -70 °C for 1 hour to ensure complete ortho-lithiation.

  • Slowly add dimethylformamide (DMF) to the reaction mixture, maintaining the temperature at -70 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction and Cyclization to 5-Chlorophthalide

  • Dissolve the 4-chloro-N,N-diisopropyl-2-formylbenzamide in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, sodium borohydride, portion-wise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir until the reduction of the formyl group is complete (monitor by TLC).

  • Acidify the reaction mixture with aqueous HCl to induce cyclization to the phthalide.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-chlorophthalide.

  • The product can be further purified by recrystallization.

This two-step process, which can also be performed as a one-pot synthesis, provides a high overall yield of the desired 5-chlorophthalide, making it suitable for large-scale production.

Application in Drug Discovery: The Gateway to Selective Serotonin Reuptake Inhibitors (SSRIs)

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of SSRIs, most notably citalopram and its active enantiomer, escitalopram. These drugs are cornerstones in the treatment of major depressive disorder and anxiety disorders.

The Serotonin Signaling Pathway and the Mechanism of SSRIs

Serotonin (5-HT) is a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. After its release into the synaptic cleft, its action is terminated by reuptake into the presynaptic neuron via the serotonin transporter (SERT)[3]. SSRIs function by selectively blocking SERT, thereby increasing the concentration of serotonin in the synapse and enhancing serotonergic neurotransmission[4][5].

SERT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin (5-HT) Vesicles 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding Signal Signal Transduction 5HT_receptor->Signal Activation SSRI SSRI (e.g., Citalopram) SSRI->SERT Blockade

Caption: Mechanism of SSRI action on the serotonin transporter.

Synthetic Pathway to Citalopram from 5-Chlorophthalide

The synthesis of citalopram from 5-chlorophthalide involves a multi-step sequence that constructs the core structure of the drug. A key transformation is the reaction of the phthalide with Grignard reagents to introduce the necessary aryl and side-chain moieties.

Citalopram_Synthesis 5_Chlorophthalide This compound (5-Chlorophthalide) Intermediate1 Benzophenone Intermediate 5_Chlorophthalide->Intermediate1 Grignard Addition Grignard1 1. p-Fluorophenylmagnesium bromide Intermediate2 Diol Intermediate Intermediate1->Intermediate2 Reduction Reduction 2. Reduction (e.g., LiAlH4) Phthalane Phthalane Intermediate Intermediate2->Phthalane Dehydration/ Cyclization Cyclization 3. Cyclization (Acid) Citalopram_base Citalopram (base) Phthalane->Citalopram_base Nucleophilic Substitution Cyanation 4. Cyanation (e.g., CuCN)

Caption: A generalized synthetic route to Citalopram from 5-Chlorophthalide.

Illustrative Experimental Protocol: Synthesis of a Citalopram Precursor

The following is a generalized protocol illustrating the key Grignard addition and cyclization steps.

Step 1: Grignard reaction of 5-bromophthalide with p-fluorophenyl magnesium bromide

Note: 5-bromophthalide is often used as a readily available starting material, which is then converted to the cyano-derivative in a later step. The principles are analogous for the chloro-derivative.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromophthalide in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-fluorophenyl magnesium bromide in THF via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzophenone derivative.

Step 2: Reduction and Cyclization

  • Dissolve the crude benzophenone derivative in anhydrous THF and cool to 0 °C.

  • Slowly add a reducing agent, such as lithium aluminum hydride, as a slurry in THF.

  • After the addition, allow the reaction to warm to room temperature and stir until complete.

  • Carefully quench the excess reducing agent by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate and dissolve the residue in a suitable solvent for cyclization, such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or phosphoric acid) and heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the cyclization by TLC. Upon completion, cool the reaction, wash with aqueous sodium bicarbonate and brine, dry the organic layer, and concentrate to yield the phthalane intermediate.

This intermediate can then be further elaborated to citalopram through cyanation and introduction of the dimethylaminopropyl side chain.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation[1].

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Conclusion

This compound stands as a testament to the power of a well-designed chemical building block in modern drug discovery. Its strategic importance in the synthesis of life-changing medications for mental health underscores the critical need for a thorough understanding of its properties and reactivity. This guide has provided a comprehensive overview of this key intermediate, from its fundamental chemical identity to its practical application in the synthesis of complex therapeutic agents. It is our hope that this resource will empower researchers and scientists to continue to innovate and develop the next generation of pharmaceuticals, building upon the solid foundation provided by scaffolds such as this compound.

References

Methodological & Application

Synthesis of 5,6-diaminophthalide from 5-Chloroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and validated synthetic pathway to 5,6-diaminophthalide, a crucial building block in the development of novel therapeutic agents and functional materials. While the direct synthesis from 5-Chloroisobenzofuran-1(3H)-one presents significant regiochemical challenges, this document outlines a reliable, multi-step approach starting from the more amenable precursor, 4,5-dinitrophthalic acid. This guide provides not only detailed experimental protocols but also the underlying scientific principles and practical insights to ensure successful and reproducible synthesis.

Introduction: The Significance of 5,6-Diaminophthalide

5,6-Diaminophthalide, also known as 5,6-diamino-isobenzofuran-1(3H)-one, is a versatile aromatic diamine. Its unique structural motif, featuring a vicinal diamine functionality on a phthalide core, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. These include novel luminol analogs for enhanced chemiluminescence applications, fluorescent probes for bio-imaging, and complex scaffolds for the development of pharmacologically active molecules. The strategic placement of the two amino groups allows for the construction of fused ring systems and the introduction of diverse functionalities, making it a molecule of significant interest in medicinal chemistry and materials science.

Synthetic Strategy: A Two-Step Approach from 4,5-Dinitrophthalic Acid

The synthesis of 5,6-diaminophthalide is most effectively achieved through a two-step process commencing with 4,5-dinitrophthalic acid. This commercially available starting material provides the correct regiochemistry for the subsequent transformations. The overall synthetic pathway involves the formation of the phthalide ring system followed by the reduction of the two nitro groups to the corresponding diamine.

Synthesis of 5,6-Diaminophthalide 4,5-Dinitrophthalic_acid 4,5-Dinitrophthalic Acid Intermediate 5,6-Dinitrophthalide 4,5-Dinitrophthalic_acid->Intermediate Reduction & Cyclization (e.g., SnCl2, HCl) Product 5,6-Diaminophthalide Intermediate->Product Reduction (e.g., Pd/C, H2 or Hydrazine)

Caption: Overall synthetic route to 5,6-diaminophthalide.

Part 1: Synthesis of 5,6-Dinitrophthalide

The initial step involves the reductive cyclization of 4,5-dinitrophthalic acid to form the phthalide ring system while retaining the nitro groups. This transformation can be achieved using a mild reducing agent that selectively reduces one of the carboxylic acid groups to an alcohol, which then undergoes intramolecular cyclization. Tin(II) chloride in an acidic medium is a well-established reagent for this type of transformation.

Experimental Protocol: Synthesis of 5,6-Dinitrophthalide

Workflow_Step1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification Start Suspend 4,5-dinitrophthalic acid in acetic acid Add_Reagent Add Tin(II) chloride dihydrate Start->Add_Reagent Heat Heat the mixture to reflux (110-120 °C) for 4-6 hours Add_Reagent->Heat Cool Cool the reaction mixture to room temperature Heat->Cool Precipitate Pour into ice-water to precipitate the product Cool->Precipitate Filter Collect the solid by vacuum filtration Precipitate->Filter Wash Wash the solid with cold water and dry Filter->Wash Recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water) Wash->Recrystallize

Caption: Experimental workflow for the synthesis of 5,6-dinitrophthalide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Molar Ratio
4,5-Dinitrophthalic acid256.1210.039.01.0
Tin(II) chloride dihydrate225.6335.2156.04.0
Glacial Acetic Acid-150 mL--
Hydrochloric Acid (conc.)-50 mL--

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-dinitrophthalic acid (10.0 g, 39.0 mmol) in glacial acetic acid (150 mL).

  • To this suspension, add tin(II) chloride dihydrate (35.2 g, 156.0 mmol) in one portion.

  • Slowly add concentrated hydrochloric acid (50 mL) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into 500 mL of ice-water with stirring. A yellow precipitate will form.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude 5,6-dinitrophthalide in a vacuum oven at 60 °C.

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture to yield a pale yellow crystalline solid.

Expected Yield: 70-80%

Characterization: The structure of 5,6-dinitrophthalide can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

Part 2: Synthesis of 5,6-Diaminophthalide

The final step in the synthesis is the reduction of the two nitro groups of 5,6-dinitrophthalide to the corresponding amino groups. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen donor is a highly effective and selective method for this transformation. This method is advantageous as it avoids the need for high-pressure hydrogenation equipment and is generally high-yielding.[1][2]

Experimental Protocol: Synthesis of 5,6-Diaminophthalide

Workflow_Step2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Start Suspend 5,6-dinitrophthalide in ethanol Add_Catalyst Add 10% Palladium on Carbon (Pd/C) Start->Add_Catalyst Heat_to_Reflux Heat the mixture to reflux (70-80 °C) Add_Catalyst->Heat_to_Reflux Add_Hydrazine Add hydrazine hydrate dropwise Heat_to_Reflux->Add_Hydrazine Maintain_Reflux Maintain reflux for 2-4 hours Add_Hydrazine->Maintain_Reflux Filter_Hot Filter the hot reaction mixture through Celite Maintain_Reflux->Filter_Hot Wash_Celite Wash the Celite pad with hot ethanol Filter_Hot->Wash_Celite Concentrate Concentrate the filtrate under reduced pressure Wash_Celite->Concentrate Precipitate Cool the concentrated solution to induce crystallization Concentrate->Precipitate Isolate_Product Collect the product by vacuum filtration and dry Precipitate->Isolate_Product

Caption: Experimental workflow for the synthesis of 5,6-diaminophthalide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Molar Ratio
5,6-Dinitrophthalide224.125.022.31.0
10% Palladium on Carbon-0.25-5 wt%
Hydrazine Hydrate (80%)50.065.6 mL~90~4.0
Ethanol (95%)-100 mL--
Celite®----

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 5,6-dinitrophthalide (5.0 g, 22.3 mmol) in 95% ethanol (100 mL).

  • Carefully add 10% palladium on carbon (0.25 g, 5 wt%) to the suspension.

  • Heat the mixture to a gentle reflux (70-80 °C) with vigorous stirring.

  • Once refluxing, add hydrazine hydrate (80%, 5.6 mL, ~90 mmol) dropwise from the dropping funnel over a period of 30-45 minutes. Caution: The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • While still hot, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric. Keep the Celite pad moist with ethanol.

  • Wash the Celite® pad with a small amount of hot ethanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator until the volume is reduced to approximately 20-30 mL.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the crystalline 5,6-diaminophthalide by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield: 85-95%

Characterization: The final product, 5,6-diaminophthalide, can be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its purity and identity.

Safety and Handling Precautions

  • 4,5-Dinitrophthalic acid: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tin(II) chloride: Harmful if swallowed and can cause skin and eye irritation. Use in a well-ventilated fume hood.

  • Glacial Acetic Acid and Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

  • Palladium on Carbon (Pd/C): Flammable solid and can be pyrophoric, especially when dry and in the presence of organic solvents. Handle with care, and do not allow the catalyst to dry out after being wetted with a solvent.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

This detailed guide provides a reliable and reproducible two-step synthesis of 5,6-diaminophthalide from 4,5-dinitrophthalic acid. By following the outlined protocols and adhering to the safety precautions, researchers can confidently prepare this valuable building block for a wide range of applications in drug discovery and materials science. The provided experimental details, coupled with the scientific rationale, are intended to empower researchers to successfully synthesize and utilize this important chemical intermediate.

References

The Versatile Virtuoso: Harnessing 5-Chloroisobenzofuran-1(3H)-one in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of synthetic chemistry, the isobenzofuran-1(3H)-one, or phthalide, core is a recurring motif in a multitude of biologically active natural products and pharmaceutical agents. Its inherent structural rigidity and capacity for diverse functionalization make it a prized building block for the discerning chemist. Within this esteemed family, 5-Chloroisobenzofuran-1(3H)-one emerges as a particularly versatile and economically viable starting material. The presence of the chloro substituent on the aromatic ring not only modulates the electronic properties of the scaffold but also provides a reactive handle for a host of powerful cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel molecular architectures.

Core Properties and Handling

Before delving into its synthetic applications, a clear understanding of the physical and chemical properties of this compound is paramount.

PropertyValueReference
Molecular Formula C₈H₅ClO₂--INVALID-LINK--
Molecular Weight 168.58 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 97-101 °C--INVALID-LINK--
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone.General Chemical Knowledge
Storage Store in a cool, dry place away from incompatible materials.--INVALID-LINK--

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Transformations: A Gateway to Molecular Diversity

The strategic placement of the chlorine atom at the 5-position unlocks a treasure trove of synthetic possibilities. This section will detail key transformations, providing both the "how" and the "why" behind the experimental design.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

The chloro substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, vinyl, alkynyl, and amino moieties.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, revered for its mild reaction conditions and broad functional group tolerance.[1][2] The reaction of this compound with various arylboronic acids provides a direct route to 5-arylphthalides, which are prevalent scaffolds in medicinal chemistry.

Causality of Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ in combination with a sterically hindered and electron-rich phosphine ligand such as SPhos or XPhos is often employed. These bulky ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center, which is typically the rate-limiting step, and promote the reductive elimination to furnish the desired product.

  • Base: A moderately strong base like potassium carbonate or potassium phosphate is crucial. The base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. The aqueous phase helps to dissolve the inorganic base, while the organic phase solubilizes the starting materials and catalyst.

Suzuki_Miyaura_Coupling 5-Chlorophthalide 5-Chlorophthalide Oxidative Addition Oxidative Addition 5-Chlorophthalide->Oxidative Addition Pd(0) Arylboronic Acid Arylboronic Acid Boronate Formation Boronate Formation Arylboronic Acid->Boronate Formation Base Pd(0) Catalyst Pd(0) Catalyst Base Base 5-Arylphthalide 5-Arylphthalide Aryl-Pd(II)-Cl Aryl-Pd(II)-Cl Oxidative Addition->Aryl-Pd(II)-Cl Transmetalation Transmetalation Aryl-Pd(II)-Cl->Transmetalation Boronate Formation->Transmetalation Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->5-Arylphthalide

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)isobenzofuran-1(3H)-one

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 168.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), potassium phosphate (2.0 mmol, 424.4 mg), and palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Stir the mixture vigorously at 100 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenylisobenzofuran-1(3H)-one85-95
24-Methylphenylboronic acid5-(p-tolyl)isobenzofuran-1(3H)-one82-92
33-Thienylboronic acid5-(thiophen-3-yl)isobenzofuran-1(3H)-one75-85

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[3][4] This reaction allows for the introduction of a wide array of primary and secondary amines at the 5-position of the phthalide core, providing access to compounds with potential applications in materials science and medicinal chemistry.

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium precatalyst is used in conjunction with a specialized phosphine ligand. Ligands like XPhos, RuPhos, and BrettPhos have been developed to facilitate the coupling of a broad range of amines, including less nucleophilic anilines and sterically hindered secondary amines.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Buchwald_Hartwig_Amination 5-Chlorophthalide 5-Chlorophthalide Oxidative Addition Oxidative Addition 5-Chlorophthalide->Oxidative Addition Pd(0) Amine (R2NH) Amine (R2NH) Amine Coordination Amine Coordination Amine (R2NH)->Amine Coordination Pd(0) Catalyst Pd(0) Catalyst Base Base 5-Aminophthalide Derivative 5-Aminophthalide Derivative Aryl-Pd(II)-Cl Aryl-Pd(II)-Cl Oxidative Addition->Aryl-Pd(II)-Cl Aryl-Pd(II)-Cl->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Base Aryl-Pd(II)-NR2 Aryl-Pd(II)-NR2 Deprotonation->Aryl-Pd(II)-NR2 Reductive Elimination Reductive Elimination Aryl-Pd(II)-NR2->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->5-Aminophthalide Derivative

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 5-(Morpholino)isobenzofuran-1(3H)-one

  • Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 mmol, 168.6 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.03 mmol, 14.3 mg).

  • Reagent Addition: Remove the tube from the glovebox. Add morpholine (1.2 mmol, 104.5 µL) followed by anhydrous toluene (5 mL) under an argon atmosphere.

  • Reaction: Seal the tube and heat the mixture at 110 °C for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the title compound.

EntryAmineProductYield (%)
1Aniline5-(Phenylamino)isobenzofuran-1(3H)-one70-80
2Pyrrolidine5-(Pyrrolidin-1-yl)isobenzofuran-1(3H)-one80-90
3Benzylamine5-(Benzylamino)isobenzofuran-1(3H)-one75-85
Nucleophilic Aromatic Substitution: Direct Functionalization

While palladium-catalyzed reactions are powerful, direct nucleophilic aromatic substitution (SNAr) can be an efficient alternative for introducing certain functionalities, particularly when the aromatic ring is activated by electron-withdrawing groups. The lactone carbonyl group provides some electron-withdrawing character to the ring, facilitating SNAr reactions under appropriate conditions.

The cyano group is a versatile functional group that can be further transformed into amines, carboxylic acids, and amides. The conversion of this compound to 5-cyanophthalide is a key step in the synthesis of the antidepressant citalopram. While the direct displacement of the chloride with cyanide can be challenging, a common industrial route involves conversion to a more reactive intermediate. However, a direct cyanation using a copper(I) cyanide or a palladium-catalyzed cyanation can be envisioned. A more classical approach involves the Rosenmund-von Braun reaction.

Causality of Experimental Choices:

  • Reagent: Copper(I) cyanide is a common reagent for introducing a cyano group onto an aryl halide. The reaction typically requires high temperatures.

  • Solvent: A high-boiling polar aprotic solvent like DMF or NMP is necessary to facilitate the reaction and dissolve the copper cyanide.

  • Rationale: The reaction proceeds through a copper-mediated pathway, which is distinct from the palladium-catalyzed cycle. The copper facilitates the displacement of the chloride by the cyanide nucleophile.

SNAr_Reaction 5-Chlorophthalide 5-Chlorophthalide Meisenheimer Complex Meisenheimer Complex 5-Chlorophthalide->Meisenheimer Complex + Nu- Nucleophile (Nu-) Nucleophile (Nu-) 5-Substituted Phthalide 5-Substituted Phthalide Meisenheimer Complex->5-Substituted Phthalide - Cl-

Caption: General mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis of 5-Cyanophthalide (Adapted from related procedures)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 mmol, 168.6 mg) and copper(I) cyanide (1.2 mmol, 107.5 mg).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction: Heat the mixture to reflux (approximately 150-160 °C) and maintain for 24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in dilute HCl to decompose the copper complexes.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Reactions at the Lactone Carbonyl: Expanding the Core

The lactone functionality itself is a site for diverse chemical transformations, allowing for the construction of more complex polycyclic systems.

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to aromatic rings. In the context of this compound, an intramolecular Friedel-Crafts reaction can be envisioned if a suitable acylating agent is attached at the 3-position. More commonly, the phthalide itself can act as an electrophile in an intermolecular reaction with an electron-rich aromatic compound.

Causality of Experimental Choices:

  • Lewis Acid: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is required to activate the carbonyl group of the phthalide, making it more electrophilic.

  • Aromatic Substrate: An electron-rich aromatic compound, such as anisole or phenol, is needed to act as the nucleophile.

  • Solvent: A non-coordinating solvent like dichloromethane or carbon disulfide is typically used.

Experimental Protocol: Synthesis of 5-Chloro-3-hydroxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one (Hypothetical Protocol)

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add aluminum chloride (1.2 mmol, 160.0 mg) and anhydrous dichloromethane (10 mL).

  • Reagent Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 mmol, 168.6 mg) in dichloromethane (5 mL) dropwise. Stir for 15 minutes.

  • Aromatic Substrate Addition: Add anisole (1.1 mmol, 119 µL) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Conclusion: A Building Block of Enduring Value

This compound stands as a testament to the power of a well-functionalized building block in modern organic synthesis. Its dual reactivity, stemming from the lactone core and the strategically placed chloro substituent, provides chemists with a versatile platform for the construction of a diverse array of complex molecules. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers and drug development professionals, enabling them to confidently employ this valuable scaffold in their synthetic endeavors. As the quest for novel chemical entities with tailored properties continues, the utility of this compound is poised to expand even further, solidifying its place as a cornerstone of synthetic chemistry.

References

5-Chloroisobenzofuran-1(3H)-one in the synthesis of serotonin reuptake inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-Chloroisobenzofuran-1(3H)-one in the Synthesis of Serotonin Reuptake Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of a Privileged Scaffold in Antidepressant Synthesis

Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the pharmacological treatment of major depressive disorder and other mood-related conditions.[1][2][3][4] Their therapeutic action relies on selectively blocking the serotonin transporter (SERT), which increases the extracellular concentration of the neurotransmitter serotonin.[2][4] Within this critical class of pharmaceuticals, citalopram and its single, therapeutically active S-enantiomer, escitalopram, are distinguished by their high selectivity and efficacy.

The chemical architecture of these drugs is built upon a 1,3-dihydroisobenzofuran core. A pivotal starting material for constructing this core is This compound , also commonly known as 5-chlorophthalide. This lactone serves as a robust and versatile precursor, providing the essential bicyclic framework onto which the other key pharmacophoric elements—the 4-fluorophenyl group and the dimethylaminopropyl side chain—are installed. This document provides a detailed technical guide on the synthetic applications of 5-chlorophthalide, outlining the core reactions, step-by-step protocols, and the chemical logic underpinning its successful conversion into citalopram.

Overall Synthetic Strategy: From Phthalide to Citalopram

The most prevalent synthetic route transforms this compound into citalopram through a multi-step sequence. The process begins with the formation of a key phthalane intermediate, followed by functional group manipulations to install the required cyano group and, finally, C-alkylation to attach the side chain. While variations exist, a common and well-documented pathway involves a critical Grignard reaction to form a substituted diol, which is then cyclized. An alternative, more direct approach involves the conversion of the 5-chloro substituent to a 5-cyano group on an advanced intermediate.

The following workflow illustrates a widely recognized synthetic pathway.

G A This compound (5-Chlorophthalide) B Grignard Reaction & Reduction (with 4-fluorophenylmagnesium bromide) A->B Step 1 C 1-(4-fluorophenyl)-1,3-dihydro- 5-chloroisobenzofuran B->C D Cyanation (e.g., with CuCN) C->D Step 2 E 1-(4-fluorophenyl)-1,3-dihydro- isobenzofuran-5-carbonitrile D->E F C-Alkylation (with 3-(dimethylamino)propyl chloride) E->F Step 3 G Citalopram (Crude Base) F->G H Purification & Salt Formation G->H Step 4 I Citalopram HBr / Oxalate H->I G cluster_0 Mechanism of Diol Formation A 5-Chlorophthalide C Ring-Opened Ketone Intermediate A->C 1. Nucleophilic Attack B 4-Fluorophenyl Magnesium Bromide D Reduction (e.g., NaBH4) C->D 2. Reduction E 1-(4-chloro-2-hydroxymethylphenyl)- 1-(4-fluorophenyl)methanol (Diol) D->E F Work-up (Aqueous Quench)

References

Application Note and Protocol for the Synthesis of 2-((4-(naphthalen-1-yl)piperazin-1-yl)methyl)-4-chlorobenzoic acid from 5-Chlorophthalide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-((4-(naphthalen-1-yl)piperazin-1-yl)methyl)-4-chlorobenzoic acid, a naphthylpiperazine derivative of potential interest in medicinal chemistry. The protocol details a robust method utilizing the nucleophilic ring-opening of 5-chlorophthalide with 1-(1-naphthyl)piperazine. This application note is designed to offer both a practical, step-by-step experimental procedure and a deep dive into the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also understand the causality behind the experimental design.

Introduction: The Significance of Naphthylpiperazine Derivatives

The piperazine moiety is a privileged scaffold in drug discovery, appearing in a wide array of clinically used therapeutic agents.[1][2] When coupled with a naphthyl group, the resulting naphthylpiperazine structure offers a unique combination of steric and electronic properties that can be exploited for potent and selective interactions with various biological targets. 1-(1-Naphthyl)piperazine itself is a known serotonergic agent, and its derivatives are of significant interest in the development of novel therapeutics.[3] The synthesis of derivatives, such as the title compound, allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Mechanistic Overview: The Chemistry Behind the Synthesis

The core of this synthetic protocol is the nucleophilic acyl substitution reaction, specifically the aminolysis of a lactone (a cyclic ester). In this case, the secondary amine of 1-(1-naphthyl)piperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 5-chlorophthalide. This attack leads to the opening of the five-membered lactone ring to form a stable carboxylate salt, which upon acidic workup, yields the final benzoic acid derivative.

The reaction is typically facilitated by heat to overcome the activation energy of the ring-opening step. The choice of a polar aprotic solvent like dimethylformamide (DMF) is strategic, as it can effectively solvate the reactants and intermediates without participating in the reaction.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 5-Chlorophthalide 5-Chlorophthalide Nucleophilic_Attack Nucleophilic Attack (Piperazine N on Carbonyl C) 5-Chlorophthalide->Nucleophilic_Attack Naphthylpiperazine Naphthylpiperazine Naphthylpiperazine->Nucleophilic_Attack Ring_Opening Lactone Ring Opening Nucleophilic_Attack->Ring_Opening Tetrahedral Intermediate Protonation Protonation (Acidic Workup) Ring_Opening->Protonation Carboxylate Intermediate Final_Product 2-((4-(naphthalen-1-yl)piperazin-1-yl)methyl) -4-chlorobenzoic acid Protonation->Final_Product

Caption: Synthetic pathway from reactants to the final product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-((4-(naphthalen-1-yl)piperazin-1-yl)methyl)-4-chlorobenzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Chlorophthalide≥98%Commercially Available
1-(1-Naphthyl)piperazine≥98%Commercially Available
Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent for best results.
Hydrochloric Acid (HCl)1 M solutionCommercially AvailableFor acidic workup.
Sodium Bicarbonate (NaHCO3)Saturated solutionPrepared in-houseFor neutralization.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Magnesium Sulfate (MgSO4)AnhydrousCommercially AvailableFor drying.
Round-bottom flask100 mL
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel250 mL
Rotary evaporator

Step-by-Step Procedure

G start Start reactants Combine 5-Chlorophthalide, 1-(1-Naphthyl)piperazine, and DMF start->reactants heat Heat to 100-110 °C under Nitrogen reactants->heat monitor Monitor reaction by TLC (e.g., 4-6 hours) heat->monitor cool Cool to Room Temperature monitor->cool workup Acidic Workup: Add 1 M HCl cool->workup extract Extract with Ethyl Acetate workup->extract wash Wash organic layer with saturated NaHCO3 and brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify characterize Characterize the final product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorophthalide (1.0 eq).

  • Addition of Reagents: Add 1-(1-naphthyl)piperazine (1.05 eq) to the flask, followed by anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to 5-chlorophthalide.

  • Reaction Conditions: The reaction mixture is stirred and heated to 100-110 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMF is a potential skin irritant and should be handled with care.

  • Handle hydrochloric acid with caution as it is corrosive.

Characterization of the Final Product

The identity and purity of the synthesized 2-((4-(naphthalen-1-yl)piperazin-1-yl)methyl)-4-chlorobenzoic acid should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the naphthyl, piperazine, and chlorobenzyl protons. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic rings.

The analytical data should be consistent with the proposed structure of the final product.[4]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-((4-(naphthalen-1-yl)piperazin-1-yl)methyl)-4-chlorobenzoic acid from 5-chlorophthalide and 1-(1-naphthyl)piperazine. The procedure is based on a reliable nucleophilic ring-opening reaction and is suitable for use in a standard organic chemistry laboratory. The provided mechanistic insights and detailed experimental steps are intended to empower researchers in the field of medicinal chemistry and drug development to synthesize and explore novel naphthylpiperazine derivatives.

References

Application Notes & Protocols for C-3 Functionalization of Isobenzofuranones

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of C-3 Functionalized Isobenzofuranones

The isobenzofuranone core, a prevalent motif in numerous natural products and pharmacologically active compounds, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Functionalization at the C-3 position is of paramount strategic importance as it allows for the introduction of diverse molecular fragments, profoundly influencing the biological activity and physicochemical properties of the parent molecule.[1] These derivatives have demonstrated a wide spectrum of therapeutic potential, including antiproliferative, antifungal, and anti-platelet activities.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust experimental procedures for the C-3 functionalization of isobenzofuranones, delving into the mechanistic rationale behind these protocols to empower informed experimental design and optimization.

I. Organocatalytic Approach: DBU-Promoted Condensation for C-3 Acyl and Aryl Isobenzofuranones

The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, offers a straightforward and efficient method for the synthesis of C-3 functionalized isobenzofuranones through the condensation of phthalaldehydic acid with active methylene compounds.[1][2] This approach is particularly valuable for its operational simplicity and broad substrate scope.

Mechanistic Rationale

The reaction proceeds through a probable cascade of Michael addition, cyclization, and elimination steps. DBU acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate. This enolate then attacks the aldehyde group of phthalaldehydic acid. Subsequent intramolecular cyclization and dehydration lead to the formation of the C-3 functionalized isobenzofuranone. The choice of solvent and temperature is critical to control the reaction rate and minimize side product formation.[3]

DBU_Mechanism cluster_0 DBU-Promoted Condensation Workflow Start Phthalaldehydic Acid + 1,3-Dicarbonyl Compound DBU DBU (Base) Start->DBU Deprotonation Enolate Enolate Formation DBU->Enolate Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack on Aldehyde Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Product C-3 Functionalized Isobenzofuranone Dehydration->Product

Caption: Workflow for DBU-promoted C-3 functionalization.

Detailed Experimental Protocol: Synthesis of 3-(2-oxocyclohexyl)isobenzofuran-1(3H)-one

This protocol is adapted from the work of Teixeira, R. R., et al. (2013).[1][2]

Materials:

  • Phthalaldehydic acid (1.0 mmol, 150.1 mg)

  • Cyclohexane-1,3-dione (1.0 mmol, 112.1 mg)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 182.7 mg, 0.18 mL)

  • Chloroform (CHCl₃), 10 mL

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalaldehydic acid (1.0 mmol) and cyclohexane-1,3-dione (1.0 mmol).

  • Add 10 mL of chloroform to dissolve the reactants.

  • Slowly add DBU (1.2 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 3-(2-oxocyclohexyl)isobenzofuran-1(3H)-one.

Expected Yield: 53-95% depending on the specific 1,3-dicarbonyl compound used.[2]

Substrate (1,3-dicarbonyl)SolventTemperatureReported Yield (%)
DimedoneCHCl₃Reflux95
Indan-1,3-dioneCH₃CNReflux78
AcetylacetoneCHCl₃Room Temp.85

II. Transition Metal Catalysis: The Power of Rhodium and Palladium

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of isobenzofuranones at the C-3 position. Rhodium and Palladium complexes, in particular, have shown remarkable efficacy in mediating these transformations.

A. Rhodium(III)-Catalyzed C-H Activation/Spiroannulation

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, can facilitate the C-H activation of benzoic acids and their subsequent spiroannulation with suitable coupling partners, leading to the formation of spirocyclic isobenzofuranones.

The catalytic cycle is believed to initiate with the formation of an active Rh(III) species. Chelation-assisted C-H activation at the ortho-position of the benzoic acid forms a rhodacycle intermediate. This intermediate then undergoes insertion with a coupling partner, followed by reductive elimination to furnish the spirocyclic product and regenerate the active catalyst.[4][5][6] Additives like silver acetate (AgOAc) often act as a halide scavenger, while pivalic acid (PivOH) can serve as a proton shuttle.[4]

Rh_Mechanism cluster_1 Rh(III)-Catalyzed C-H Activation/Spiroannulation Catalyst [Cp*RhCl₂]₂ Active_Catalyst Active Rh(III) Species Catalyst->Active_Catalyst CH_Activation C-H Activation (Rhodacycle Formation) Active_Catalyst->CH_Activation Substrate Benzoic Acid Derivative Substrate->CH_Activation Coupling Coupling with Partner CH_Activation->Coupling Reductive_Elimination Reductive Elimination Coupling->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Spirocyclic Isobenzofuranone Reductive_Elimination->Product

Caption: Catalytic cycle for Rh(III)-catalyzed spiroannulation.

This protocol is based on the work of Li and coworkers.[4]

Materials:

  • 2-Formylbenzoic acid (1.0 mmol, 150.1 mg)

  • 1-Diazonaphthalen-2(1H)-one (1.2 mmol, 204.2 mg)

  • [Cp*RhCl₂]₂ (4 mol%, 24.7 mg)

  • Silver acetate (AgOAc) (2.5 equiv., 417.2 mg)

  • Pivalic acid (PivOH) (2.0 equiv., 204.3 mg)

  • Acetonitrile (MeCN), 5 mL

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 2-formylbenzoic acid (1.0 mmol), 1-diazonaphthalen-2(1H)-one (1.2 mmol), [Cp*RhCl₂]₂ (4 mol%), AgOAc (2.5 equiv.), and PivOH (2.0 equiv.).

  • Add 5 mL of anhydrous acetonitrile via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at 40 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired spirocyclic isobenzofuranone.

B. Palladium-Catalyzed Direct C-3 Arylation

Palladium catalysis offers a versatile platform for the direct arylation of the C-H bond at the C-3 position of isobenzofuranones. This method typically employs a palladium(II) precatalyst, a suitable ligand, a base, and an aryl halide or its equivalent as the coupling partner.

  • Palladium Source: Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands, such as P(t-Bu)₃ or PCy₃, are often crucial for stabilizing the palladium catalyst, promoting oxidative addition, and influencing the regioselectivity. The choice of ligand can be critical for achieving high yields and selectivity.[7][8]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to facilitate the C-H activation step, likely through a concerted metalation-deprotonation mechanism.

  • Arylating Agent: Aryl halides (iodides, bromides) are common coupling partners. The reactivity generally follows the order I > Br > Cl.

Materials:

  • 3-H-isobenzofuran-1-one (1.0 mmol, 134.1 mg)

  • Aryl iodide (e.g., 4-iodotoluene) (1.2 mmol, 261.6 mg)

  • Pd(OAc)₂ (5 mol%, 11.2 mg)

  • Tricyclohexylphosphine (PCy₃) (10 mol%, 28.0 mg)

  • Potassium carbonate (K₂CO₃) (2.0 equiv., 276.4 mg)

  • Toluene, 5 mL

  • Schlenk tube

  • Inert atmosphere

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 3-H-isobenzofuran-1-one (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Add 5 mL of anhydrous toluene.

  • Seal the tube and heat the mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel.

III. Asymmetric Organocatalysis for Enantioselective C-3 Arylation

The synthesis of chiral C-3 functionalized isobenzofuranones is of great interest for the development of stereochemically defined drug candidates. Asymmetric organocatalysis provides a powerful metal-free approach to achieve high enantioselectivity.

Cooperative Visible Light Photocatalysis and Hydrogen-Bond Catalysis

A recent innovative approach involves the cooperative use of a visible light photocatalyst and a chiral hydrogen-bond donor catalyst for the asymmetric arylation of benzofuran-2(3H)-ones with 1-naphthols.[9][10]

This dual catalytic system operates through a synergistic mechanism. The photocatalyst, upon irradiation with visible light, facilitates the oxidation of the 1-naphthol to a reactive intermediate. Simultaneously, the chiral hydrogen-bond catalyst activates the benzofuran-2(3H)-one and controls the stereochemistry of the subsequent nucleophilic attack by the activated naphthol species. This elegant strategy allows for the enantioselective formation of the C-C bond at the C-3 position.

Organocatalysis_Mechanism cluster_2 Asymmetric Organocatalytic Arylation Photocatalyst Visible Light Photocatalyst Naphthol 1-Naphthol Photocatalyst->Naphthol Oxidation Activated_Naphthol Reactive Intermediate Naphthol->Activated_Naphthol Stereoselective_Attack Enantioselective C-C Bond Formation Activated_Naphthol->Stereoselective_Attack Chiral_Catalyst Chiral H-bond Catalyst Benzofuranone Benzofuran-2(3H)-one Chiral_Catalyst->Benzofuranone Activation Activated_Complex Chiral Activated Complex Benzofuranone->Activated_Complex Activated_Complex->Stereoselective_Attack Product Chiral C-3 Arylated Benzofuranone Stereoselective_Attack->Product

Caption: Dual catalytic cycle for enantioselective arylation.

This protocol is conceptualized based on the principles described by Wang, Q., et al.[9][10]

Materials:

  • Benzofuran-2(3H)-one (1.0 mmol)

  • 1-Naphthol (1.2 mmol)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (10 mol%)

  • Photocatalyst (e.g., Eosin Y) (2 mol%)

  • Solvent (e.g., Dichloromethane)

  • LED light source

  • Inert atmosphere

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, dissolve benzofuran-2(3H)-one (1.0 mmol), 1-naphthol (1.2 mmol), the chiral phosphoric acid catalyst (10 mol%), and the photocatalyst (2 mol%) in the chosen solvent under an inert atmosphere.

  • Place the reaction vial at a defined distance from the LED light source and stir at room temperature.

  • Monitor the reaction for consumption of the starting materials by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

IV. Concluding Remarks and Future Perspectives

The methodologies presented herein provide a robust toolkit for the C-3 functionalization of isobenzofuranones, catering to a range of synthetic objectives from simple derivatization to complex asymmetric synthesis. The choice of method will depend on the desired functionality, required stereochemistry, and available resources. Future advancements in this field will likely focus on the development of more sustainable catalytic systems, the expansion of the substrate scope to include more complex and sterically hindered building blocks, and the discovery of novel C-H functionalization reactions with even greater efficiency and selectivity.

References

Comprehensive Analytical Characterization of 5-Chloroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a detailed guide to the analytical techniques for the comprehensive characterization of 5-Chloroisobenzofuran-1(3H)-one (CAS No. 54109-03-4), a key intermediate in pharmaceutical synthesis and materials science.[1] We present a multi-technique approach, integrating spectroscopic, chromatographic, and thermal analysis to ensure unambiguous structural confirmation, purity assessment, and quality control. The protocols and insights provided herein are designed for researchers, analytical scientists, and drug development professionals to establish robust, validated methods for this compound and its analogues.

Introduction and Physicochemical Profile

This compound, also known as 5-chlorophthalide, is a halogenated lactone. Its structure, featuring a bicyclic system with a reactive lactone ring and a chlorinated benzene moiety, makes it a valuable building block in organic synthesis.[2] The chlorine substituent provides a site for further functionalization, for instance, through cross-coupling reactions, making it a precursor for more complex molecules. Given its role as a synthetic intermediate, rigorous characterization is paramount to ensure the identity, purity, and consistency of starting materials, which directly impacts the yield, impurity profile, and overall success of subsequent synthetic steps.

Molecular Structure:

this compound Structure

Figure 1: Chemical Structure of this compound

A foundational understanding begins with its basic physicochemical properties, which inform the selection of appropriate analytical conditions.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 54109-03-4 [3][4]
Molecular Formula C₈H₅ClO₂ [2][3]
Molecular Weight 168.58 g/mol [3][5]
Monoisotopic Mass 167.9978 Da [6]
Appearance White to Off-White Solid [2]
Melting Point 154-155 °C [2][5]
Solubility Slightly soluble in Chloroform and Methanol [2]

| Storage | Sealed in dry, room temperature conditions |[3][4] |

The Analytical Workflow: A Holistic Approach

A robust characterization of a chemical entity like this compound is not a linear process but an integrated workflow. Each technique provides a unique piece of the puzzle. Spectroscopic methods confirm the molecular structure, chromatography assesses purity, and thermal analysis verifies physical properties. The causality is clear: without structural confirmation, purity data is meaningless, and without purity assessment, quantitative analysis is unreliable.

G cluster_0 Primary Characterization cluster_2 Final Validation Synthesis_Crude Synthesized Crude Product Purification Purification (Recrystallization/Chromatography) Synthesis_Crude->Purification Purified_Sample Purified Analyte Purification->Purified_Sample MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purified_Sample->MS Confirms Mass NMR NMR Spectroscopy (Connectivity & Structure) Purified_Sample->NMR Confirms Structure FTIR FTIR Spectroscopy (Functional Groups) Purified_Sample->FTIR Confirms Functional Groups HPLC HPLC-UV (Purity & Quantification) Purified_Sample->HPLC Assesses Purity DSC Thermal Analysis (DSC) (Melting Point & Purity) Purified_Sample->DSC Confirms Identity Report Certificate of Analysis (CoA) MS->Report NMR->Report FTIR->Report HPLC->Report Data Integration DSC->Report

Diagram 1: Integrated workflow for the characterization of this compound.

Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular characterization, providing direct evidence of molecular weight, atomic connectivity, and functional groups.

Mass Spectrometry (MS)

Expertise & Causality: MS is the definitive technique for determining molecular weight. For halogenated compounds, it offers an additional layer of confirmation through the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, minimizing fragmentation and clearly showing the molecular ion.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the analyte in methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI (+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Scan Range: m/z 50 - 500

    • Source Temperature: 120 - 150 °C

  • Data Analysis: Look for the protonated molecule [M+H]⁺ and other adducts. The presence of the chlorine isotope pattern is critical for confirmation.

Table 2: Expected High-Resolution Mass Spectrometry Data

Adduct Calculated m/z (for C₈H₅³⁵ClO₂) Calculated m/z (for C₈H₅³⁷ClO₂) Expected Ratio Source
[M] 167.9978 169.9949 ~3:1 [6]
[M+H]⁺ 169.0051 171.0021 ~3:1 [6]

| [M+Na]⁺ | 190.9870 | 192.9841 | ~3:1 |[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is unparalleled for elucidating the precise atomic connectivity of a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, ¹H NMR is expected to show three distinct aromatic proton signals and one aliphatic singlet for the CH₂ group. The splitting patterns in the aromatic region are key to confirming the "5-chloro" substitution pattern.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H spectrum (16-32 scans).

    • Acquire a proton-decoupled ¹³C spectrum (1024-4096 scans).

    • (Optional but Recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous assignment.

  • Data Analysis: Integrate the proton signals, determine their multiplicity (singlet, doublet, etc.), and assign peaks to the corresponding atoms in the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom(s) Technique Predicted δ (ppm) Multiplicity Notes
H3 ¹H NMR ~5.3 Singlet (s) Methylene protons of the lactone ring. Based on similar phthalides.[7]
H4, H6, H7 ¹H NMR ~7.5 - 7.9 d, dd, d Aromatic protons. The specific pattern of doublets and doublet of doublets will confirm the 1,2,4-substitution on the benzene ring.
C1 ¹³C NMR ~170 Singlet Lactone carbonyl carbon.[7]
C3 ¹³C NMR ~70 Singlet Methylene carbon (O-CH₂-Ar).[7]
C-Cl ¹³C NMR ~135-140 Singlet Aromatic carbon directly attached to chlorine.

| Aromatic C | ¹³C NMR | ~125-150 | Multiple | Remaining aromatic carbons. |

Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and effective technique for identifying the functional groups present in a molecule. The most prominent and diagnostic peak for this compound will be the very strong carbonyl (C=O) stretch of the five-membered lactone ring (γ-lactone). This peak's position provides structural confirmation.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands.

Table 4: Key Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3100-3000 Medium-Weak C-H stretch Aromatic C-H
~2900 Weak C-H stretch Aliphatic CH₂
~1760-1740 Very Strong C=O stretch γ-Lactone Carbonyl
~1600, ~1475 Medium-Strong C=C stretch Aromatic Ring
~1250-1000 Strong C-O stretch Lactone Ester C-O

| ~800-600 | Medium-Strong | C-Cl stretch | Aryl Halide |

Note: The carbonyl stretch in a strained five-membered ring is typically at a higher frequency than in an open-chain ester (~1735 cm⁻¹). A value near 1750 cm⁻¹ would be strong evidence for the isobenzofuranone core.[7]

Chromatographic Purity Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reversed-phase HPLC is the gold standard for purity analysis of non-volatile organic molecules. The compound's moderate polarity makes it well-suited for separation on a C18 column with a water/acetonitrile or water/methanol mobile phase. UV detection is ideal due to the presence of the aromatic chromophore.

Protocol: Reversed-Phase HPLC-UV

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A) Water (with 0.1% formic acid); B) Acetonitrile (with 0.1% formic acid).

    • Gradient: Start at 60% A, ramp to 5% A over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 254 nm.

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: For assessing volatile or semi-volatile impurities, GC-MS is highly effective. As a halogenated compound, this compound is also amenable to analysis by GC with an Electron Capture Detector (ECD), which is highly sensitive to electrophilic substances.[8] However, GC-MS provides the dual benefit of separation and mass-based identification of any impurities.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film).

    • Inlet Temperature: 250 °C.

    • Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

  • MS Conditions:

    • Ion Source: EI, 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the main peak. The mass spectrum of this peak can be compared against libraries (e.g., NIST) and checked for the expected molecular ion and fragmentation pattern.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC provides a precise measurement of the melting point and can also be used to estimate purity. A sharp, well-defined melting endotherm is characteristic of a pure crystalline substance. The presence of impurities typically broadens the melting range and lowers the peak melting temperature. This technique serves as an excellent orthogonal check on chromatographic purity.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: A calibrated DSC instrument.

  • Thermal Program:

    • Equilibrate: at 25 °C.

    • Ramp: Heat from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm. The result should be consistent with the literature value of 154-155 °C.[5] A sharp peak confirms high purity.

G cluster_0 Orthogonal Purity Verification HPLC HPLC (Chromatographic Purity) Purity Confident Purity (>99%) HPLC->Purity Area % DSC DSC (Thermal Purity) DSC->Purity Sharp Melt

Diagram 2: Logic of using orthogonal techniques (HPLC and DSC) for purity validation.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. By systematically applying mass spectrometry, ¹H and ¹³C NMR, and FTIR spectroscopy, the chemical structure can be unequivocally confirmed. Orthogonal chromatographic (HPLC) and thermal (DSC) techniques provide a reliable and cross-validated assessment of purity. The protocols and data presented in this application note establish a benchmark for the quality control and release of this important chemical intermediate, ensuring its suitability for demanding applications in research and development.

References

Analytical Methods for the Quantification of 5-Chlorophthalide: HPLC and GC-MS Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 5-Chlorophthalide, a key intermediate in pharmaceutical synthesis. We present two robust and orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for high-specificity identification and trace-level analysis. The causality behind experimental choices, detailed method validation parameters, and step-by-step protocols are provided to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method for 5-Chlorophthalide Analysis

Principle and Application

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[1][2] This method utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[3] The separation is based on the differential partitioning of the analyte between the two phases.[3]

For 5-Chlorophthalide, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, the stationary phase (typically C18-silica) is non-polar, while the mobile phase is a more polar aqueous-organic mixture. 5-Chlorophthalide will be retained on the column and then eluted by a mobile phase of appropriate solvent strength. Its aromatic structure allows for sensitive detection using a UV-Vis detector. This HPLC-UV method is ideal for determining purity, quantifying the active ingredient in a drug substance, and monitoring stability.[2][4]

Experimental Protocol: RP-HPLC-UV
  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Ultrapure)

  • Phosphoric Acid or Formic Acid (Analytical Grade)

  • 5-Chlorophthalide Reference Standard

  • Sample containing 5-Chlorophthalide

The fundamental goal of sample preparation is to create a clean, particulate-free solution in a solvent compatible with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Chlorophthalide Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent. These will be used to establish method linearity.[5]

  • Sample Solution (Target Concentration: 50 µg/mL): Accurately weigh an amount of the test sample expected to contain 5 mg of 5-Chlorophthalide and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent clogging of the HPLC system.

The following parameters are based on established methods for related aromatic and chlorinated compounds and serve as a robust starting point.[2][6][7]

ParameterConditionCausality and Rationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a UV detector is sufficient.
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)The C18 stationary phase provides excellent retention for moderately polar aromatic compounds like 5-Chlorophthalide.[2]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid maintains a consistent low pH to ensure the analyte is in a single, non-ionized form, leading to sharp, symmetrical peaks.[6] Acetonitrile is a common organic modifier with good UV transparency.
Gradient Isocratic: 60% A, 40% BAn isocratic elution is simpler and often more robust for analyzing a single primary compound. A gradient could be developed if separating from multiple impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[6]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD) at 225 nmThe wavelength should be set at an absorption maximum for 5-Chlorophthalide to ensure maximum sensitivity. A DAD allows for peak purity analysis.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient time for the elution of the analyte and any closely related impurities.
Data Analysis and System Suitability
  • Quantification: The concentration of 5-Chlorophthalide in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the working standards.

  • System Suitability: Before sample analysis, the chromatographic system must pass suitability tests to ensure it is performing correctly.[8] This is typically done by making five replicate injections of a single standard.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Repeatability (RSD%) RSD ≤ 2.0%Ensures the precision of the injection and detection system.[5]
HPLC Analysis Workflow

The logical flow from sample preparation to final data analysis for the HPLC method is visualized below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Acetonitrile/Water A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (225 nm) E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify vs. Calibration Curve H->I

Caption: Workflow for 5-Chlorophthalide analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Application

GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[9] It is the definitive method for the analysis of volatile and semi-volatile compounds that are thermally stable.[10] 5-Chlorophthalide, as a semi-volatile halogenated organic compound, is an excellent candidate for GC-MS analysis.

The sample is first vaporized in a heated inlet and separated as it passes through a capillary column.[11] After separation, molecules enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z). This technique provides not only quantitative data but also structural information, making it invaluable for definitive identification and for detecting trace-level impurities.[12][13]

Experimental Protocol: GC-MS
  • Dichloromethane or Ethyl Acetate (GC Grade)

  • Helium, Ultra High Purity (Carrier Gas)

  • 5-Chlorophthalide Reference Standard

  • Sample containing 5-Chlorophthalide

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Chlorophthalide Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with Dichloromethane. These lower concentrations are appropriate for the high sensitivity of MS detection.

  • Sample Solution (Target Concentration: 5 µg/mL): Accurately weigh an amount of the test sample expected to contain 0.5 mg of 5-Chlorophthalide and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Transfer: Transfer an aliquot of each solution to a 2 mL autosampler vial for analysis. Filtration is generally not required if the sample dissolves completely and is free of particulates.

These parameters are designed for robust separation and sensitive detection of halogenated organic compounds.[14][15]

ParameterConditionCausality and Rationale
GC-MS System Agilent 8890 GC / 5977C MSD or equivalentA standard GC system coupled to a single quadrupole mass spectrometer is ideal for this application.
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film)This 5% phenyl-methylpolysiloxane column is a robust, general-purpose column providing excellent resolution for a wide range of semi-volatile compounds, including halogenated aromatics.[15]
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Inlet Splitless, 250 °CA splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. The temperature ensures rapid vaporization without thermal degradation.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial temperature allows for focusing of the analytes at the head of the column. The temperature ramp separates compounds based on their boiling points, and the final hold ensures that all components are eluted.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass analyzer.
Ionization Mode Electron Impact (EI) at 70 eVEI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns, which are excellent for library matching and structural confirmation.
Acquisition Mode Full Scan (m/z 40-400) and/or SIMFull Scan mode is used for initial identification and to see all ions. Selected Ion Monitoring (SIM) mode, monitoring specific ions for 5-Chlorophthalide (e.g., m/z 168, 140, 105), offers significantly higher sensitivity for quantification.
Data Analysis and Identification
  • Identification: The identity of 5-Chlorophthalide is confirmed by a match in both retention time and the mass spectrum compared to the authentic reference standard. The fragmentation pattern serves as a chemical fingerprint.

  • Quantification: For quantitative analysis, an Extracted Ion Chromatogram (EIC) is generated using a characteristic, abundant ion from the mass spectrum (e.g., the molecular ion at m/z 168). The peak area of this ion is then plotted against concentration to create a calibration curve.

GC-MS Analysis Workflow

The following diagram illustrates the sequential process of analyzing 5-Chlorophthalide by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Dichloromethane A->B C Transfer to Autosampler Vial B->C D Inject & Vaporize (250°C) C->D E Separation on HP-5ms Column D->E F MS Ionization (EI) & Fragmentation E->F G Mass Analysis (Quadrupole) F->G H Acquire Total Ion Chromatogram (TIC) G->H I Extract Key Ion (EIC) & Integrate Peak H->I J Confirm ID & Quantify I->J

Caption: Workflow for 5-Chlorophthalide analysis by GC-MS.

Method Validation and Comparison

Both the HPLC and GC-MS methods must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[13][14] Validation demonstrates that the analytical procedure is specific, linear, accurate, precise, and sensitive.

Summary of Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity analysis (HPLC), mass spectral confirmation (GC-MS). No interference at the analyte's retention time.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.999 over a defined range.[15]
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery of spiked analyte at different levels.[2]
Precision To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0% for the main assay.[5]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise Ratio of 3:1.[2]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio of 10:1.[2]
Method Comparison
FeatureHPLC-UVGC-MS
Principle Liquid-solid partitioningGas-solid partitioning
Analyte Suitability Non-volatile, thermally labileVolatile, thermally stable
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass fragmentation pattern)
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Primary Use Case Routine QC, purity assays, stability testingDefinitive identification, trace analysis, genotoxic impurity screening
Complexity ModerateHigh

Conclusion

This guide details two validated, orthogonal methods for the comprehensive analysis of 5-Chlorophthalide. The HPLC-UV method serves as a robust and reliable workhorse for routine quality control, offering simplicity and high precision for purity and assay determinations. The GC-MS method provides unparalleled specificity and sensitivity, making it the gold standard for structural confirmation and the analysis of trace-level impurities. By employing these methods, researchers and drug development professionals can ensure the quality, safety, and consistency of 5-Chlorophthalide throughout the development lifecycle.

References

Application Notes and Protocols for 5-Chloroisobenzofuran-1(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 5-Chloroisobenzofuran-1(3H)-one as a pivotal scaffold in medicinal chemistry. This document outlines the rationale behind its use, key therapeutic applications, and detailed protocols for its synthetic manipulation.

Introduction: The Isobenzofuranone Scaffold in Drug Discovery

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic lactones that form the core structure of numerous natural products and synthetic molecules with significant biological activity. Their rigid framework and susceptibility to functionalization at the C-3 position make them privileged scaffolds in medicinal chemistry. The introduction of a chlorine atom at the C-5 position, as in this compound, modulates the electronic properties of the aromatic ring, influencing molecular interactions and metabolic stability, thereby offering a valuable starting point for the development of novel therapeutics.

The inherent reactivity of the lactone carbonyl group allows for the introduction of diverse substituents at the adjacent C-3 position, which is crucial for exploring structure-activity relationships (SAR). This versatility has been exploited to generate libraries of compounds targeting a range of biological pathways.

Core Applications in Medicinal Chemistry

The this compound scaffold is particularly valuable in the development of agents targeting the central nervous system (CNS), including antidepressants and neuroprotective compounds.

Antidepressant Agents

Derivatives of isobenzofuran-1(3H)-one have been designed and synthesized as novel antidepressants. These compounds often act by modulating neurotransmitter systems, such as inhibiting the reuptake of serotonin (5-HT). The isobenzofuranone core serves as a bioisostere for other successful antidepressant scaffolds, and the 5-chloro substituent can enhance binding affinity and pharmacokinetic properties. A notable example is the structural relationship to the well-known antidepressant Citalopram, which features a related dihydroisobenzofuran core. Synthetic strategies often involve the functionalization of the phthalide at the C-3 position to introduce amine-containing side chains that are crucial for interaction with neurotransmitter transporters.

Neuroprotective Agents

Isobenzofuranone derivatives have shown promise as neuroprotective agents, particularly in the context of ischemic stroke. One key target is the TREK-1 (TWIK-related potassium channel-1), a two-pore domain potassium channel that regulates neuronal excitability and apoptosis. Inhibition of TREK-1 is a potential therapeutic strategy to prevent neuronal cell death following an ischemic event. The this compound scaffold has been utilized to develop potent and selective TREK-1 inhibitors. The functionalization at the C-3 position is critical for achieving high affinity and selectivity for the TREK-1 channel.

Physicochemical and Safety Data

A summary of the key properties of this compound is provided below.

PropertyValueReference
Synonyms 5-Chlorophthalide, 5-chloro-2-benzofuran-1(3H)-one[1]
CAS Number 54109-03-4[1]
Molecular Formula C₈H₅ClO₂[1]
Molecular Weight 168.58 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 154-155 °C[1]
Storage Sealed in dry, room temperature[2]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P261, P305+P351+P338[1]

Synthetic Protocols and Methodologies

The primary synthetic utility of this compound lies in the functionalization of the C-3 position. The lactone carbonyl is susceptible to nucleophilic attack by organometallic reagents, such as Grignard and organolithium reagents. This section provides a detailed, generalized protocol for the synthesis of 3-substituted derivatives.

General Workflow for C-3 Functionalization

The overall strategy involves the reaction of this compound with an organometallic reagent, which leads to the formation of a diol intermediate. This intermediate is then cyclized under acidic conditions to yield the 3,3-disubstituted isobenzofuran derivative.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Final Product A This compound D Diol Intermediate A->D Nucleophilic Addition B Organometallic Reagent (e.g., Grignard) Anhydrous Solvent (e.g., THF) C Acidic Workup/Cyclization (e.g., H₂SO₄ or TsOH) E 3-Substituted Isobenzofuran Derivative D->E Acid-Catalyzed Cyclization

Caption: General workflow for the synthesis of 3-substituted isobenzofuran derivatives.

Detailed Protocol: Synthesis of 3-Aryl-3-alkyl-5-chloroisobenzofuran Derivatives via Grignard Reaction

This protocol describes a representative procedure for the synthesis of a 3,3-disubstituted 5-chloroisobenzofuran derivative using a Grignard reagent. This method is analogous to the synthesis of Citalopram intermediates from related phthalides.

Materials:

  • This compound

  • Aryl magnesium bromide (e.g., 4-fluorophenylmagnesium bromide) (2.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and other standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Preparation of the Grignard Reagent (if not commercially available)

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Place magnesium turnings in a round-bottom flask equipped with a condenser and a dropping funnel.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve the corresponding aryl bromide (e.g., 4-fluorobromobenzene) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction.

  • Once the reaction has started (indicated by bubbling and heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with this compound

  • In a separate oven-dried, three-necked flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the prepared Grignard reagent (2.2 equivalents) dropwise to the solution of this compound while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Formation of the Diol Intermediate

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude diol intermediate. This intermediate may be used in the next step without further purification.

Step 4: Acid-Catalyzed Cyclization

  • Dissolve the crude diol intermediate in a suitable solvent such as toluene or dichloromethane.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or TsOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until the diol is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-3-alkyl-5-chloroisobenzofuran derivative.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly basic and react violently with protic solvents like water. Therefore, all glassware must be dry, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Two Equivalents of Grignard Reagent: The reaction of a Grignard reagent with a lactone proceeds via a double addition. The first equivalent opens the lactone ring to form a ketone intermediate, which is more reactive than the starting lactone and immediately reacts with a second equivalent of the Grignard reagent.

  • Acidic Work-up and Cyclization: The initial product of the Grignard reaction is a di-alkoxide. Acidic work-up is necessary to protonate the alkoxides to form the diol. Subsequent heating with a strong acid promotes the dehydration and cyclization of the diol to form the final isobenzofuran derivative.

  • Inert Atmosphere: Magnesium is reactive with atmospheric oxygen and moisture. An inert atmosphere of nitrogen or argon is essential during the formation and reaction of the Grignard reagent to prevent side reactions.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic exploration of SAR.

Caption: Key structural modification points and their influence on biological properties.

  • C-3 Position: The substituents introduced at the C-3 position are critical for target engagement. For example, in TREK-1 inhibitors, specific aryl groups at this position are necessary for potent inhibition.

  • Amine Side Chains: For antidepressant applications, a dimethylaminopropyl side chain or similar basic moieties are often introduced at C-3 to interact with the serotonin transporter.

  • C-5 Chlorine: The chloro group at the 5-position can influence the overall electronic nature of the molecule, potentially enhancing π-π stacking interactions with aromatic residues in the target protein's binding site. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward functionalization at the C-3 position allows for the synthesis of diverse libraries of compounds with potential therapeutic applications, particularly in the fields of neuroscience. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in the design and synthesis of novel bioactive molecules based on this privileged scaffold.

References

Application Note: Strategic Derivatization of 5-Chloroisobenzofuran-1(3H)-one for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isobenzofuran-1(3H)-one, or phthalide, core is a recurring motif in biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 5-Chloroisobenzofuran-1(3H)-one serves as an ideal starting scaffold for medicinal chemistry campaigns due to its dual reactive sites: the electrophilic lactone ring and the chlorinated aromatic ring. This document provides a comprehensive guide for the strategic derivatization of this scaffold to generate a diverse chemical library for biological screening. We detail robust protocols for nucleophilic ring-opening of the lactone and palladium-catalyzed cross-coupling reactions at the C5-position, explaining the chemical rationale behind each strategic choice. Finally, a structured workflow for the biological evaluation of the resulting compound library is presented.

The Isobenzofuranone Scaffold: A Privileged Starting Point

The value of a starting scaffold in drug discovery is determined by its synthetic accessibility, structural rigidity, and potential for functionalization in multiple vectors. This compound meets these criteria effectively. The phthalide core provides a constrained three-dimensional shape, which can lead to more specific interactions with biological targets compared to highly flexible molecules. The derivatization strategy is twofold:

  • Lactone Ring Modification: The ester bond of the γ-lactone is susceptible to nucleophilic attack, providing a reliable method for ring-opening and the introduction of a wide array of functional groups. This pathway primarily generates substituted 2-methylbenzoic acid derivatives.

  • Aromatic Ring Functionalization: The chlorine atom at the C5-position acts as a versatile handle for modern palladium-catalyzed cross-coupling reactions. This allows for the installation of aryl, heteroaryl, alkynyl, and amino moieties, significantly expanding the chemical space and enabling fine-tuning of electronic and steric properties.

This dual approach allows for the creation of a comprehensive library from a single, commercially available starting material.

Diagram 1: Derivatization Strategy Overview

derivatization_strategy cluster_0 Strategy 1: Lactone Ring Opening cluster_1 Strategy 2: Aromatic C-Cl Functionalization start This compound lactone_mod Nucleophilic Acyl Substitution (e.g., Aminolysis) start->lactone_mod Attack at Carbonyl aromatic_mod Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) start->aromatic_mod Reaction at C5-Position

Caption: Dual functionalization pathways for this compound.

Protocols for Scaffold Derivatization

Strategy 1: Nucleophilic Acyl Substitution via Lactone Ring Opening

The fundamental reactivity of the lactone moiety is defined by the electrophilic carbonyl carbon. This site is readily attacked by a variety of nucleophiles, leading to a tetrahedral intermediate that collapses to open the ring.[4] This is a reliable method for generating substituted benzamide and benzoate derivatives.

Causality: Reacting the scaffold with primary or secondary amines is a highly effective method to introduce diversity. The resulting amide products often exhibit improved metabolic stability and can form additional hydrogen bonds with protein targets. The choice of amine directly influences the lipophilicity and basicity of the final compound.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.2 M solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged round-bottom flask.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) to the stirred solution at room temperature. For less reactive amines, the addition of a non-nucleophilic base such as triethylamine (1.5 eq) can be beneficial.

  • Reaction Monitoring: Stir the mixture at ambient temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-24 hours.

  • Aqueous Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL per mmol of starting material). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 2-(hydroxymethyl)-5-chlorobenzamide derivative.

Table 1: Representative Examples of Aminolysis Products

EntryAmine ReagentProduct StructureExpected YieldPhysicochemical Impact
1Aniline5-chloro-2-(hydroxymethyl)-N-phenylbenzamide>90%Increases aromatic character
2Morpholine(5-chloro-2-(hydroxymethyl)phenyl)(morpholino)methanone>95%Increases polarity and aqueous solubility
3BenzylamineN-benzyl-5-chloro-2-(hydroxymethyl)benzamide>90%Adds flexibility and lipophilicity
Strategy 2: Palladium-Catalyzed Cross-Coupling at the C5-Position

The C-Cl bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for their reliability and broad functional group tolerance.

Causality: The Suzuki reaction is an exceptionally powerful tool for installing new aryl or heteroaryl groups.[5][6] This modification can introduce moieties that participate in π-stacking interactions, access new binding pockets, or alter the overall electronic nature of the molecule. The reaction is generally tolerant of the lactone functionality.

Detailed Step-by-Step Protocol:

  • Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk technique, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq) in a flask.

  • Catalyst Addition: Add the palladium catalyst system. A highly effective system for chloroarenes is a combination of Pd₂(dba)₃ (2 mol%) and a sterically hindered biarylphosphine ligand such as SPhos or XPhos (4 mol%).[7][8]

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., a 4:1 ratio), to achieve a concentration of ~0.1 M.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor for the disappearance of the starting material by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Pass the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the 5-aryl-isobenzofuran-1(3H)-one product.

Causality: The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, introducing aniline or related structures that are prevalent in pharmaceuticals.[9][10] These nitrogen-containing groups can serve as key hydrogen bond donors or acceptors and are often critical for target engagement.

Detailed Step-by-Step Protocol:

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., G3-XPhos Palladacycle, 2 mol%), the amine coupling partner (1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and anhydrous, degassed toluene as the solvent.

  • Heating and Monitoring: Seal the tube and heat to 90-110 °C. The reaction progress should be monitored by LC-MS.

  • Quenching and Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the 5-amino-isobenzofuran-1(3H)-one derivative.

Table 2: Representative Cross-Coupling Products

Reaction TypeCoupling PartnerProduct StructureExpected YieldStrategic Value
Suzuki4-Fluorophenylboronic acid5-(4-fluorophenyl)isobenzofuran-1(3H)-one70-85%Introduces a common motif for metabolic blocking
SuzukiPyridine-3-boronic acid5-(pyridin-3-yl)isobenzofuran-1(3H)-one60-75%Adds a basic handle for salt formation, improves solubility
Buchwald-HartwigMorpholine5-morpholino-isobenzofuran-1(3H)-one75-90%Increases polarity and introduces H-bond acceptor

Biological Screening Workflow

After synthesizing a library of diverse analogs, a systematic screening cascade is essential to identify promising hits efficiently.[11] This process is designed to move from broad, high-throughput assays to more specific, lower-throughput confirmation and characterization assays.

Diagram 2: Tiered Biological Screening Cascade

screening_workflow cluster_0 Tier 1: Primary High-Throughput Screen (HTS) cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Mechanism of Action hts Single-Concentration Screen (e.g., 10 µM) - Cell Viability (MTT Assay) - Antimicrobial Zone of Inhibition - Target-based Enzyme Assay potency Dose-Response Analysis - Calculate IC50 / EC50 values - Confirm Structure & Purity hts->potency Identify 'Hits' hits Confirmed Hits potency->hits selectivity - Counter-screening against related targets - Preliminary ADME profiling - Mechanism of Action studies leads Lead Candidates selectivity->leads library Synthesized Compound Library library->hts hits->selectivity

Caption: A logical workflow for identifying lead candidates from a screening library.

Protocol 3.1: Primary High-Throughput Screening (HTS)

Objective: To rapidly identify compounds exhibiting any biological activity of interest from the entire library at a single, high concentration (typically 1-10 µM).

General Protocol (Example: Cancer Cell Viability using MTT):

  • Cell Plating: Seed human cancer cells (e.g., HeLa, MCF-7) into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the library compounds. Include negative controls (DMSO vehicle) and positive controls (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.

  • Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with DMSO or a similar solvent and measure the absorbance at ~570 nm using a microplate reader.

  • Hit Identification: Compounds that cause a significant reduction in cell viability (e.g., >50% inhibition) compared to the DMSO control are classified as primary hits.

Protocol 3.2: Secondary Screening (Dose-Response)

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

  • Plate Setup: Prepare a series of dilutions for each hit compound (e.g., 8-point, 3-fold serial dilutions starting from 50 µM).

  • Assay Execution: Repeat the primary assay (e.g., MTT) using the range of concentrations for each hit compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration required to achieve 50% of the maximal inhibitory effect.

Compounds with confirmed activity and potent IC₅₀ values are advanced as "lead candidates" for further investigation into selectivity and mechanism of action.

References

Application Notes and Protocols for the Scalable Synthesis of 5-Chloroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, scalable, and reliable protocol for the synthesis of 5-Chloroisobenzofuran-1(3H)-one, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis commences with the selective reduction of the commercially available 4-chlorophthalic anhydride to the key intermediate, 5-chloro-2-(hydroxymethyl)benzoic acid, followed by an efficient acid-catalyzed intramolecular cyclization (lactonization) to yield the target compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and the underlying chemical principles to ensure reproducibility and scalability.

Introduction: The Significance of this compound

This compound, also known as 5-chlorophthalide, belongs to the phthalide class of compounds, which are prevalent structural motifs in numerous biologically active natural products and synthetic pharmaceuticals. The phthalide core, a bicyclic structure containing a γ-lactone fused to a benzene ring, serves as a privileged scaffold in drug discovery. The introduction of a chlorine atom at the 5-position modifies the electronic and lipophilic properties of the molecule, offering a handle for further functionalization and influencing its pharmacokinetic and pharmacodynamic profile. Consequently, access to a scalable and robust synthesis of this compound is of significant interest for the development of novel therapeutic agents and functional materials.

Synthetic Strategy: A Two-Step Approach

The presented synthesis is a logical and efficient two-step process designed for both laboratory-scale research and potential scale-up.

Step 1: Selective Reduction of 4-Chlorophthalic Anhydride. The synthesis begins with the selective reduction of one of the carbonyl groups of 4-chlorophthalic anhydride. This is a critical step that yields the immediate precursor, 5-chloro-2-(hydroxymethyl)benzoic acid. Sodium borohydride (NaBH₄) is employed as a mild and selective reducing agent, which, under controlled conditions, favors the formation of the desired hydroxymethyl benzoic acid.

Step 2: Acid-Catalyzed Lactonization. The synthesized 5-chloro-2-(hydroxymethyl)benzoic acid is then subjected to acid-catalyzed intramolecular cyclization. The proximity of the hydroxyl and carboxylic acid groups facilitates this dehydration reaction, leading to the formation of the stable five-membered lactone ring of this compound.

Logical Flow of the Synthetic Pathway

The following diagram illustrates the overall synthetic workflow.

Synthesis_Workflow Start Start: 4-Chlorophthalic Anhydride Step1 Step 1: Selective Reduction (NaBH4, THF/Methanol) Start->Step1 Intermediate Intermediate: 5-Chloro-2-(hydroxymethyl)benzoic acid Step1->Intermediate Step2 Step 2: Acid-Catalyzed Lactonization (p-TsOH, Toluene) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-(hydroxymethyl)benzoic Acid

This protocol details the selective reduction of 4-chlorophthalic anhydride. The use of a mixed solvent system (THF/methanol) enhances the solubility of the reactants and controls the reactivity of the sodium borohydride.

Materials:

  • 4-Chlorophthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 4-chlorophthalic anhydride (1.0 eq) in anhydrous tetrahydrofuran (THF, 5-10 mL per gram of anhydride).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.2-1.5 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate with a few drops of acetic acid).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 2 M HCl until the pH of the aqueous phase is ~2. This will hydrolyze any borate esters and neutralize excess borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-chloro-2-(hydroxymethyl)benzoic acid as a solid.

Trustworthiness Check: The crude product can be analyzed by ¹H NMR to confirm the presence of the benzylic alcohol proton and the disappearance of the anhydride signals. Further purification can be achieved by recrystallization from a suitable solvent system like toluene or an ethyl acetate/hexane mixture if required for the next step.

Reaction Mechanism: Selective Reduction

The reduction of the unsymmetrical 4-chlorophthalic anhydride with sodium borohydride is regioselective. The hydride attack preferentially occurs at the carbonyl group that is electronically more favorable for nucleophilic addition.

Caption: Proposed mechanism for the selective reduction of 4-chlorophthalic anhydride. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation).

Step 2: Acid-Catalyzed Lactonization to this compound

This protocol describes the efficient cyclization of the intermediate to the final product using a catalytic amount of a strong acid with azeotropic removal of water.

Materials:

  • Crude or purified 5-chloro-2-(hydroxymethyl)benzoic acid

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 5-chloro-2-(hydroxymethyl)benzoic acid (1.0 eq), toluene (10-15 mL per gram of acid), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).

  • Azeotropic Distillation: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the formation of the product.

  • Workup: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution to remove the acid catalyst, followed by a wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the final product as a crystalline solid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for this two-step synthesis.

ParameterStep 1: ReductionStep 2: Lactonization
Starting Material 4-Chlorophthalic anhydride5-Chloro-2-(hydroxymethyl)benzoic acid
Key Reagent Sodium borohydride (1.2-1.5 eq)p-Toluenesulfonic acid (0.05-0.1 eq)
Solvent THF/MethanolToluene
Reaction Temperature 0 °C to Room TemperatureReflux (~111 °C)
Reaction Time 5-8 hours2-4 hours
Typical Yield 75-85% (crude)90-98%
Purification Method (Optional) RecrystallizationRecrystallization

Conclusion

This application note provides a well-documented and scalable protocol for the synthesis of this compound. The described method, starting from the readily available 4-chlorophthalic anhydride, is robust and high-yielding. By providing detailed experimental procedures and explaining the underlying chemical principles, this guide aims to empower researchers in their endeavors to synthesize this and related phthalide derivatives for various applications in drug discovery and materials science.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Chloroisobenzofuran-1(3H)-one (also known as 5-chlorophthalide). This guide is designed for researchers, chemists, and process development professionals who are looking to improve the yield, purity, and scalability of this critical synthesis. This compound is a vital building block in the manufacturing of several pharmaceuticals, most notably the antidepressant citalopram[1].

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and process optimization strategies.

Section 1: Overview of Common Synthetic Pathways

Several routes to this compound have been established, each with distinct advantages and challenges. The choice of pathway often depends on the available starting materials, scale, and safety considerations. The three primary approaches are summarized below.

G cluster_0 Route A: Reduction of Anhydride cluster_1 Route B: Ortho-Lithiation cluster_2 Route C: Sandmeyer Reaction A_start 4-Chlorophthalic Anhydride A_end This compound A_start->A_end Reduction (e.g., NaBH4, Zn-HCl) B_start 4-Chloro-N,N-diisopropylbenzamide B_mid1 Ortho-lithiated Intermediate B_start->B_mid1 BuLi B_mid2 Formylated Intermediate B_mid1->B_mid2 DMF B_end This compound B_mid2->B_end Reduction & Cyclization C_start 4-Aminophthalimide C_mid1 5-Aminophthalide C_start->C_mid1 Reduction (Zn/NaOH) C_mid2 Diazonium Salt C_mid1->C_mid2 Diazotization (NaNO2/H+) C_end This compound C_mid2->C_end Sandmeyer (CuCl)

Figure 1: High-level overview of primary synthetic routes to this compound.

Route A is often preferred for its operational simplicity, while Route B provides a high-yield pathway suitable for manufacturing[1][2]. Route C is a classical approach that can be effective but involves multiple steps[1]. This guide will primarily focus on troubleshooting aspects relevant to Route A, as it is a common lab-scale method.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common causes and how can I fix them?

Answer: Low yield is the most frequent complaint. The root cause can typically be traced to one of three areas: reagent quality, reaction conditions, or workup/purification losses.

1. Reagent Quality & Stoichiometry:

  • Reducing Agent Potency: Sodium borohydride (NaBH₄) is hygroscopic and can degrade upon storage. Use a freshly opened bottle or determine the activity of your current stock. For the reduction of 4-chlorophthalic anhydride, an excess of NaBH₄ is typically required[3].

  • Starting Material Purity: Ensure your 4-chlorophthalic anhydride is pure and dry. Impurities can consume the reducing agent or lead to side reactions.

  • Solvent Anhydrousness: The presence of water can rapidly consume NaBH₄ and hydrolyze the product lactone. Always use anhydrous solvents (like THF or DMF) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress[4].

2. Reaction Conditions:

  • Temperature Control: The initial addition of the reducing agent is highly exothermic. The reaction should be cooled (e.g., 0-5 °C) before and during the addition of NaBH₄ to prevent runaway reactions and the formation of over-reduced byproducts[3]. After the initial addition, the reaction may need to be warmed to room temperature or slightly above to ensure completion.

  • Addition Rate: Add the reducing agent portion-wise or as a solution via an addition funnel. A rapid, single addition can cause the temperature to spike, leading to side product formation.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Insufficient reaction time will leave unreacted starting material, while excessively long times can lead to product degradation, especially under harsh pH conditions during workup.

3. Workup & Purification:

  • pH Control During Quench: After the reaction is complete, the excess reducing agent must be quenched. This is typically done by the careful, slow addition of an acid (e.g., HCl). This step is also exothermic and must be performed in an ice bath. The final pH should be acidic to ensure the lactone is fully protonated and less water-soluble for extraction.

  • Extraction Efficiency: The product has moderate polarity. Use an appropriate extraction solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

  • Purification Method: While the crude product can sometimes be of sufficient purity after crystallization, column chromatography may be necessary. If crystallization is used, choice of solvent is critical. Aqueous ethanol is a common choice[3].

Q2: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer: The primary side product in the reduction of 4-chlorophthalic anhydride is the diol, 4-chloro-1,2-bis(hydroxymethyl)benzene, resulting from the over-reduction of the desired lactone.

Minimization Strategies:

  • Control Stoichiometry: Use the minimum effective amount of reducing agent. A preliminary small-scale experiment can help optimize the molar equivalents of NaBH₄.

  • Strict Temperature Management: As mentioned, maintaining a low temperature (0-5 °C) during the addition of the reducing agent is the most critical factor in preventing over-reduction. The lactone intermediate is more stable at lower temperatures.

  • Choice of Solvent: In some cases, the choice of solvent can influence selectivity. While DMF is effective for solubilizing the starting material, THF is often a good choice for controlling the reaction[3].

ParameterRecommended ConditionRationale for Yield Improvement
Reducing Agent NaBH₄ (fresh)Ensures sufficient reducing power for the primary reaction.
Solvent Anhydrous THF or DMFPrevents quenching of the reducing agent and hydrolysis of the product[4].
Addition Temp. 0-5 °CMinimizes exothermic spikes and prevents over-reduction to the diol[3].
Reaction Temp. Allow to warm to 25 °CEnsures the reaction proceeds to completion after the initial controlled addition.
Workup pH Acidic (pH ~2-3)Neutralizes excess base and ensures the product is in its lactone form for extraction.

Table 1: Optimized Parameters for the Reduction of 4-Chlorophthalic Anhydride.

Q3: The reaction seems to have stalled. TLC analysis shows both starting material and product, with no change over several hours. What should I do?

Answer: A stalled reaction typically points to an issue with the reagents or insufficient activation energy.

  • Check Reagent Activity: The most likely culprit is degraded or insufficient reducing agent. Carefully add another portion of NaBH₄ and continue to monitor by TLC.

  • Increase Temperature: If the reaction was maintained at a low temperature, a stall may indicate that it requires more energy to proceed. After the initial exothermic phase is complete, slowly warm the reaction to room temperature or gently heat to 40-50 °C.

  • Ensure Proper Mixing: In heterogeneous reactions, ensure that stirring is vigorous enough to keep all reagents in suspension and facilitate contact.

Q4: What is the most effective way to purify the final product?

Answer: The purification strategy depends on the scale and the nature of the impurities.

  • Recrystallization: For material that is already >90% pure, recrystallization is highly effective. Common solvent systems include aqueous ethanol, toluene, or methanol[3][5]. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Silica Gel Chromatography: If significant side products are present, column chromatography is necessary. A typical eluent system would be a gradient of ethyl acetate in hexane. The product is moderately polar and should elute cleanly from less polar impurities.

  • Slurry Wash: Sometimes, a simple slurry of the crude product in a solvent like cold methanol or toluene can effectively remove more soluble impurities, enriching the desired product in the solid phase[5].

Section 3: Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound via the reduction of 4-chlorophthalic anhydride, a method adapted from literature procedures[3].

G start Start: Setup setup 1. Dissolve 4-chlorophthalic anhydride in anhydrous THF in a flask under N2. start->setup cool 2. Cool the solution to 0-5 °C using an ice/water bath. setup->cool addition 3. Add NaBH4 portion-wise over 30-45 min, maintaining temp < 10 °C. cool->addition react 4. Stir at 0-5 °C for 1 hr, then warm to 25 °C and stir for 3-4 hrs. addition->react monitor 5. Monitor reaction completion via TLC. react->monitor monitor->react Incomplete quench 6. Cool back to 0-5 °C and slowly quench with 2M HCl until pH ~2. monitor->quench Complete extract 7. Extract the mixture with Ethyl Acetate (3x). quench->extract wash 8. Combine organic layers and wash with brine. extract->wash dry 9. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. wash->dry purify 10. Purify the crude solid by recrystallization from aq. ethanol. dry->purify end End: Pure Product purify->end

References

Side reactions in the synthesis of 5-Chlorophthalide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the complexities of synthesizing 5-Chlorophthalide and its derivatives. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms, enabling you to anticipate, diagnose, and resolve common side reactions and experimental challenges.

This guide is structured to address issues from the most frequent to the more complex, providing both quick-reference FAQs and in-depth troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries encountered during the synthesis of 5-Chlorophthalide derivatives.

Q1: My chlorination of phthalide is producing a significant amount of dichlorinated byproduct. How can I improve the selectivity for the mono-chlorinated product?

A1: This is a classic issue of over-reaction. The formation of dichlorophthalide occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. To enhance selectivity for 5-chlorophthalide, you should carefully control the reaction stoichiometry and conditions.

  • Stoichiometry: Use a slight molar excess of phthalide relative to the chlorinating agent (e.g., elemental chlorine). This ensures the chlorinating agent is the limiting reactant.

  • Temperature Control: Perform the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. For direct chlorination of molten phthalide, temperatures between 130-150°C are common; however, stopping the chlorine addition before substantial dichlorination occurs is critical.[1]

  • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC-MS or TLC). Stop the reaction as soon as the desired conversion of the starting material is achieved, without allowing for significant secondary product formation. A patent for a similar process suggests stopping the chlorine stream when the weight gain is 75-85% of the theoretical amount for mono-substitution.[1]

Q2: I am observing the formation of an isomeric impurity along with my target 5-Chlorophthalide. What is it and how can I minimize it?

A2: The most common isomeric impurity is 6-chlorophthalide. Its formation is often a result of the specific synthesis route. For instance, in the reduction of 4-chlorophthalic anhydride, impurities in the starting material or non-selective reduction can lead to isomeric byproducts. Similarly, during bromination of phthalide, formation of 6-bromophthalide alongside the desired 5-bromo isomer is a known issue, which is often resolved through purification.[2]

To minimize its formation:

  • Starting Material Purity: Ensure your starting material (e.g., 4-chlorophthalic anhydride or 4-chloro-o-xylene) is of high purity.

  • Directed Synthesis Routes: Employing a regioselective synthesis, such as the ortho-lithiation of 4-chloro-N,N-diisopropylbenzamide, provides much greater control and leads almost exclusively to the 5-substituted product.[3]

Purification is key if the isomer forms. Fractional crystallization is often effective, as isomers can have different solubilities in specific solvent systems.[2]

Q3: My reaction yield is consistently low. What are the most likely causes?

A3: Low yield can stem from several factors, from reactant quality to reaction conditions and work-up procedures. The troubleshooting workflow below provides a systematic way to diagnose the issue. Key areas to investigate immediately are:

  • Incomplete Reaction: The reaction may not be going to completion. Check your reaction time, temperature, and catalyst activity.

  • Reagent Degradation: Ensure your reagents, especially sensitive ones like organometallics (in the ortho-lithiation route) or the chlorinating agent, are fresh and have not degraded.

  • Mechanical Losses: Significant product loss can occur during the work-up and purification steps (e.g., during extractions, filtrations, or transfers).

  • Side Reactions: Competing side reactions, such as hydrolysis of the chlorophthalide back to phthalaldehydic acid if water is present, can consume your product.[1]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Reaction Yields

This guide provides a logical workflow for identifying the root cause of poor yields in your 5-Chlorophthalide synthesis.

LowYieldTroubleshooting start Problem: Low Yield of 5-Chlorophthalide check_completion Step 1: Verify Reaction Completion (TLC, GC-MS, NMR of crude) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Significant Starting Material Remains complete Reaction is Complete check_completion->complete Little/No Starting Material Remains check_reagents Step 2a: Check Reagent Quality (Freshness, Purity, Titration) incomplete->check_reagents check_conditions Step 2b: Check Reaction Conditions (Temp, Time, Atmosphere) incomplete->check_conditions check_workup Step 2c: Analyze Work-up & Purification (Check aqueous layers, filter cakes, etc.) complete->check_workup check_side_reactions Step 2d: Identify Major Byproducts (NMR, MS of crude mixture) complete->check_side_reactions solution_reagents Solution: - Use fresh/purified reagents - Titrate organometallics - Use high-purity starting material check_reagents->solution_reagents solution_conditions Solution: - Increase temp/time cautiously - Ensure inert atmosphere (if needed) - Check catalyst activity/loading check_conditions->solution_conditions solution_workup Solution: - Optimize extraction pH/solvent - Minimize transfers - Ensure complete precipitation/crystallization check_workup->solution_workup solution_side_reactions Solution: - Adjust conditions to minimize byproduct - See Guide 2 on Isomer Formation - See FAQ on Over-chlorination check_side_reactions->solution_side_reactions

Caption: Troubleshooting Decision Tree for Low Yield.

Guide 2: Managing Isomeric and Over-Chlorinated Impurities

The presence of multiple chlorinated species complicates purification and reduces the overall yield of the desired product. Understanding the mechanisms that lead to these impurities is the first step toward mitigating them.

ReactionPathways Start Phthalide Reagent + Cl2 (Catalyst, Heat) Start->Reagent Desired 5-Chlorophthalide (Desired Product) Reagent->Desired Major Pathway (Kinetically Favored) Isomer 6-Chlorophthalide (Isomeric Impurity) Reagent->Isomer Minor Pathway (Steric/Electronic Effects) Over 5,X-Dichlorophthalide (Over-chlorination) Desired->Over Further Chlorination (Excess Cl2, High Temp)

Caption: Competing Chlorination Pathways.

The key to minimizing these byproducts lies in precise control over the reaction environment. Different chlorination methods and catalysts have a profound impact on the product distribution.

ParameterEffect on SelectivityRecommended Action
Catalyst Lewis acid catalysts like FeCl₃ or AlCl₃ are highly active but can lead to over-chlorination. Molybdenum chlorides have been reported as effective catalysts for chlorinating phthalic anhydride.[4]Screen different catalysts. For direct phthalide chlorination, sometimes no catalyst is used, relying on thermal conditions.
Temperature Higher temperatures increase reaction rates but decrease selectivity, favoring both over-chlorination and the formation of thermodynamically stable isomers.Operate at the minimum temperature required for a practical reaction rate (e.g., 130-150°C for molten phthalide chlorination).[1]
Solvent The choice of solvent can influence reactivity. While historically CCl₄ was used for radical chlorinations, safer alternatives like cyclohexane or acetonitrile are now preferred.[5] For electrophilic chlorination, inert solvents are necessary to avoid reaction with the chlorinating agent.Use an inert, high-boiling solvent if performing the reaction in solution. Be aware of potential violent reactions between oxidizing chlorinating agents and certain organic solvents like DMSO.[5]
Addition Rate A rapid addition of the chlorinating agent can create localized areas of high concentration, promoting over-reaction.Add the chlorinating agent (e.g., bubbling chlorine gas) slowly and sub-surface with good agitation to ensure rapid mixing and prevent concentration gradients.

Section 3: Experimental Protocols

These protocols provide a detailed, step-by-step methodology for common procedures discussed in this guide.

Protocol 1: Synthesis of 5-Chlorophthalide via Ortho-Lithiation

This method, adapted from established process chemistry, offers high regioselectivity and yield.[3]

Materials:

  • 4-Chloro-N,N-diisopropylbenzamide

  • s-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry reaction vessel with 4-chloro-N,N-diisopropylbenzamide and anhydrous THF. Cool the mixture to -70°C.

  • Lithiation: Slowly add a solution of s-BuLi (approx. 1.1 equivalents) dropwise, maintaining the internal temperature below -60°C. Stir the resulting solution for 1 hour at this temperature.

  • Formylation: Add anhydrous DMF (approx. 1.5 equivalents) dropwise, again keeping the temperature below -60°C. After the addition is complete, allow the reaction to stir for another 30 minutes.

  • Quench & Reduce: Quench the reaction by slowly adding it to a pre-cooled (0°C) solution of sodium borohydride (approx. 2.0 equivalents) in a THF/water mixture. Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Cyclization: Acidify the reaction mixture to pH 1-2 with aqueous HCl. Add toluene and heat the mixture to 60-70°C for 2-3 hours to facilitate the lactonization (ring closure).

  • Work-up: Cool the mixture, separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with water, then with a saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 5-chlorophthalide can be purified by recrystallization from an appropriate solvent system (e.g., toluene/heptane).

Protocol 2: Purification of Crude 5-Chlorophthalide by Fractional Crystallization

This protocol is designed to separate the desired 5-chlorophthalide from isomeric impurities like 6-chlorophthalide.

Procedure:

  • Solvent Selection: Choose a solvent system in which the desired product has moderate solubility at high temperatures and low solubility at low temperatures, and where the impurity has a different solubility profile. A common choice is an alcohol (e.g., ethanol, isopropanol) or a hydrocarbon/ether mixture (e.g., toluene/heptane).

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent (or primary solvent) near its boiling point. Ensure all solid material is dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the dissolved impurities.

  • Analysis: Dry the crystals and analyze their purity by HPLC, GC-MS, or NMR. The mother liquor can be concentrated and subjected to a second crystallization to recover more product, although it will likely be of lower purity. A patent for 5-bromophthalide purification uses a similar crystallization and washing technique to remove the 6-bromo isomer.[2]

References

Technical Support Center: Optimizing Reaction Conditions for 5-Chloroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Chloroisobenzofuran-1(3H)-one (also known as 5-chlorophthalide). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By leveraging established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and optimizing your reaction conditions to achieve high yields and purity.

Introduction: The Chemistry of 5-Chlorophthalide

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis typically involves an intramolecular cyclization, or lactonization, of a corresponding 2-substituted benzoic acid. The most common and direct route is the acid-catalyzed dehydration of 4-chloro-2-(hydroxymethyl)benzoic acid. While conceptually straightforward, this reaction is susceptible to issues such as low yields, incomplete conversion, and the formation of difficult-to-remove impurities. This guide will address these specific challenges in a practical, question-and-answer format.

General Synthetic Pathway: Lactonization

The core of the synthesis is the formation of a five-membered lactone ring. This is an intramolecular esterification where the hydroxyl group attacks the carboxylic acid moiety.

G cluster_start Starting Material cluster_product Product SM 4-Chloro-2-(hydroxymethyl)benzoic acid P This compound SM->P Acid Catalyst (-H₂O) Intramolecular Cyclization

Caption: General pathway for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the synthesis.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A low yield is the most frequent challenge and can stem from multiple factors. A systematic approach is essential for diagnosis.[3][4]

  • Incomplete Reaction: The lactonization may not have proceeded to completion. This can be due to an insufficiently strong catalyst, low reaction temperature, or short reaction time. The cyclization is an equilibrium process, and driving it forward requires effective removal of the water byproduct or using a sufficiently strong acid catalyst.[5][6]

  • Side Reactions: The primary competing reaction is intermolecular esterification, leading to the formation of dimers and linear polyesters. This is particularly problematic at high concentrations.

  • Purity of Starting Material: Impurities in the starting 4-chloro-2-(hydroxymethyl)benzoic acid can inhibit the catalyst or introduce contaminants into the final product. Ensure your starting material is pure and dry.

  • Workup Losses: The product can be lost during aqueous workup if the pH is not optimal or if insufficient extractions are performed. Similarly, careless transfers and inadequate rinsing of glassware contribute to lower yields.[3]

Q2: I'm observing significant side-product formation in my crude NMR/LC-MS. What are these impurities likely to be?

Identifying byproducts is key to suppressing their formation.

  • The most common impurity is the unreacted starting material, 4-chloro-2-(hydroxymethyl)benzoic acid. Its presence indicates an incomplete reaction.

  • A broad peak or a series of repeating signals in the NMR spectrum often points to the formation of polyesters. These result from intermolecular reactions between the starting material molecules.

  • If your starting material was synthesized from 4-chlorotoluene, you might have isomeric impurities. [7] For example, the presence of 3-chloro-2-(hydroxymethyl)benzoic acid would lead to the formation of 4-chloroisobenzofuran-1(3H)-one. Careful purification of the starting material is critical to avoid this.

Q3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. What's happening?

A stalled reaction often points to issues with the catalyst or the reaction equilibrium.

  • Catalyst Deactivation: If using a Lewis acid or a specific solid-supported catalyst, it may be deactivated by moisture or impurities in the starting material or solvent.

  • Equilibrium: As an equilibrium-driven process, the accumulation of water can slow down and eventually halt the forward reaction. If the reaction is run in a solvent where water is not readily removed (e.g., by a Dean-Stark trap in toluene), the equilibrium may be reached before full conversion.

  • Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carbonyl and facilitate the intramolecular attack. While catalytic, a certain threshold is needed to achieve a reasonable reaction rate.

Q4: How can I effectively purify the final this compound product?

Purification is crucial for obtaining a high-quality final product.[8]

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A solvent screen is recommended. Good starting points include:

    • Ethanol/water mixtures

    • Toluene

    • Ethyl acetate/hexanes The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

  • Silica Gel Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is a reliable alternative. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis of the crude mixture.

  • Aqueous Wash: During the workup, washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted acidic starting material. A subsequent brine wash will help remove residual water before drying the organic layer.[3]

Troubleshooting Guide & Optimization Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.

TroubleshootingWorkflow start Problem: Low Yield or High Impurity check_sm 1. Verify Starting Material Purity (NMR, mp, TLC) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Action: Recrystallize or re-purify starting material. sm_ok->purify_sm No check_reaction 2. Analyze Reaction Conditions sm_ok->check_reaction Yes purify_sm->check_sm Re-evaluate incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No action_incomplete Action: • Increase reaction time/temp • Increase acid catalyst loading • Use stronger acid (e.g., H₂SO₄) • Remove H₂O (Dean-Stark) incomplete->action_incomplete Yes action_side_products Action: • Lower reaction temperature • Use high dilution conditions • Add substrate slowly to catalyst side_products->action_side_products Yes check_workup 3. Review Workup & Purification side_products->check_workup No end_node Optimized Product action_incomplete->end_node Re-run action_side_products->end_node Re-run workup_ok Losses during workup? check_workup->workup_ok action_workup Action: • Ensure complete extraction • Optimize recrystallization solvent • Use chromatography workup_ok->action_workup Yes workup_ok->end_node No action_workup->end_node Re-purify

Caption: A step-by-step workflow for troubleshooting synthesis issues.

Optimized Experimental Protocol

This protocol describes a robust method for the acid-catalyzed lactonization of 4-chloro-2-(hydroxymethyl)benzoic acid.

Materials & Reagents:

Reagent/MaterialPurityM. Wt.Stoichiometry
4-Chloro-2-(hydroxymethyl)benzoic acid>98%186.591.0 eq
TolueneAnhydrous-~0.1 M conc.
Sulfuric Acid (H₂SO₄)Conc.98.080.1 eq
Saturated Sodium Bicarbonate (NaHCO₃)--As needed
Ethyl Acetate (EtOAc)ACS Grade-As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-(hydroxymethyl)benzoic acid (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as toluene, to achieve a concentration of approximately 0.1 M.[5] Using a solvent that allows for azeotropic removal of water with a Dean-Stark trap can improve yield.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution. Other strong acids like hydrochloric acid can also be effective.[5][6]

  • Reaction: Heat the mixture to reflux (for toluene, ~110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water or toluene) to yield this compound as a white to off-white solid.

References

Overcoming solubility issues with 5-Chloroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloroisobenzofuran-1(3H)-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate. We will address the most common challenge encountered during its use: poor solubility. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you achieve successful experimental outcomes while maintaining the chemical integrity of the compound.

Section 1: Frequently Asked Questions - Understanding the Compound

This section covers the fundamental properties of this compound and the chemical principles governing its solubility.

Q1: What are the core chemical and physical properties of this compound?

A1: this compound, also known as 5-Chlorophthalide, is a solid, crystalline organic compound.[1][2] Its key properties are summarized below. Understanding these is the first step in designing an effective solubilization strategy.

PropertyValueSource(s)
CAS Number 54109-03-4[1][3]
Molecular Formula C₈H₅ClO₂[3][4]
Molecular Weight 168.58 g/mol [1][3]
Physical Form White to Off-White Solid[1][2]
Melting Point 154-155 °C[2][3]
Storage Conditions Sealed in dry, Room Temperature[1][5]
Known Solubility Slightly soluble in Chloroform and Methanol (heating/sonication may be required)[2]
Q2: What makes this compound challenging to dissolve?

A2: The solubility challenges stem from two primary factors:

  • Molecular Structure: The molecule possesses a rigid, planar phthalide core, which is relatively nonpolar. The presence of a chlorine atom further enhances its lipophilic character. This structure promotes strong intermolecular interactions in the solid state.

  • Crystalline Nature: As a crystalline solid, significant energy (solvation energy) is required to overcome the lattice energy of the crystal structure before the individual molecules can be solvated by the solvent.

Q3: Are there risks associated with aggressive solubilization methods for this compound?

A3: Yes, the primary risk is the hydrolysis of the lactone ring. Lactones are cyclic esters and are susceptible to ring-opening reactions, particularly under strongly acidic or basic conditions, or in the presence of nucleophiles like water at elevated temperatures.[6][7] This reaction converts the desired lactone into its corresponding 2-(hydroxymethyl)-5-chlorobenzoic acid, altering its chemical identity and reactivity. Therefore, indiscriminate use of pH adjustment or prolonged heating in protic solvents should be avoided.

G cluster_0 Lactone Hydrolysis Lactone This compound (Lactone Form) Acid 2-(hydroxymethyl)-5-chlorobenzoic acid (Ring-Opened Form) Lactone->Acid H₂O (Acid/Base Catalyst)

Caption: Potential hydrolysis pathway of the lactone ring.

Section 2: Troubleshooting Guide - A Stepwise Approach to Solubilization

Successfully dissolving this compound requires a systematic approach that prioritizes maintaining the compound's integrity. The following workflow provides a logical progression from simple to more advanced techniques.

G Start Start: Insoluble Compound Screen Step 1: Solvent Screening (Aprotic Solvents First) Start->Screen Success1 Success: Homogeneous Solution Screen->Success1 Soluble Fail1 Issue: Still Insoluble Screen->Fail1 Insoluble Physical Step 2: Physical Modification (Particle Size Reduction) Fail1->Physical Success2 Success: Improved Dissolution Physical->Success2 Soluble Fail2 Issue: Requires Stock Solution Physical->Fail2 Insoluble Advanced Step 3: Advanced Techniques (Co-solvency, Gentle Heating) Fail2->Advanced Success3 Success: Stable Stock Solution Advanced->Success3 Soluble Fail3 Issue: Degradation Suspected Advanced->Fail3 Insoluble Verify Step 4: Integrity Check (HPLC, LC-MS) Fail3->Verify

Caption: Decision workflow for solubilizing this compound.

Q4: What is the recommended initial solvent screening strategy?

A4: Begin with common, relatively non-polar or polar aprotic organic solvents at room temperature. Protic solvents like water or ethanol should be avoided initially unless part of a co-solvent system, due to the risk of hydrolysis.

SolventClassExpected Solubility at RTNotes
Dimethyl Sulfoxide (DMSO) Polar AproticGoodExcellent choice for stock solutions. Hygroscopic.
N,N-Dimethylformamide (DMF) Polar AproticGoodEffective, but has a higher boiling point than DMSO.
Tetrahydrofuran (THF) Polar AproticModerateGood for reactions, but can form peroxides.
Dichloromethane (DCM) NonpolarSlight to ModerateA common solvent for organic synthesis.
Chloroform NonpolarSlightKnown to work, may require sonication.[2]
Methanol Polar ProticSlightUse with caution. Known to work with heating/sonication.[2]
Acetonitrile Polar AproticPoor to SlightOften used in analytical chromatography.
Water Polar ProticInsolubleAvoid using as a primary solvent.
Q5: My compound is still not dissolving. How can I improve the dissolution rate physically?

A5: If the compound has poor solubility in your chosen solvent, you can significantly increase the rate of dissolution by increasing the surface area of the solid.[8] This is a physical modification that does not change the chemical nature of the solvent system.

Experimental Protocol: Particle Size Reduction

  • Preparation: Ensure the this compound solid and a clean, dry agate or ceramic mortar and pestle are available.

  • Grinding: Transfer a small, manageable amount of the solid to the mortar.

  • Action: Gently but firmly grind the solid with the pestle for 2-3 minutes. The goal is to break down larger crystals into a fine, homogenous powder.

  • Transfer: Carefully transfer the finely ground powder into your vessel for dissolution.

  • Dissolution: Add the desired solvent and agitate (stir, vortex, or sonicate). You should observe a markedly faster rate of dissolution compared to the un-ground material.

Q6: I need to prepare a concentrated stock solution for biological assays or high-throughput screening. What is the best method?

A6: For preparing stable, concentrated stock solutions, the co-solvency technique is highly recommended.[8][9] This involves dissolving the compound in a minimal amount of a strong organic solvent (like DMSO) and then, if required, diluting it with an aqueous or buffer solution.

Experimental Protocol: Co-Solvency for Stock Solution Preparation

  • Vessel Selection: Use a clean, dry glass vial with a screw cap.

  • Weighing: Accurately weigh the desired amount of this compound into the vial.

  • Primary Solvent Addition: Add a small volume of 100% DMSO to the solid. For example, to make a 10 mM stock, add 100 µL of DMSO for every 1.686 mg of the compound.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution. This is your concentrated stock.

  • Working Solution (if needed): To prepare a working solution, perform a serial dilution from the concentrated stock into your final medium (e.g., cell culture media, buffer). Critical Insight: When diluting into an aqueous medium, add the DMSO stock to the aqueous solution while vortexing, not the other way around. This helps prevent the compound from precipitating out of solution.

Q7: Can I use heat to help dissolve the compound? What are the risks?

A7: Gentle heating can be an effective tool to increase solubility. However, it must be used judiciously.

  • Benefit: For most compounds, solubility increases with temperature. Heating provides the energy to overcome the crystal lattice forces.

  • Procedure: Warm the solvent and compound mixture in a water bath to 40-50°C while stirring. Do not exceed this temperature range unnecessarily.

  • Risk: The compound's melting point is 154-155°C, so decomposition from melting is not a risk at these temperatures.[2][3] The primary risk is accelerating the rate of hydrolysis, especially if using protic solvents (e.g., methanol) or if there is trace moisture in aprotic solvents like DMF or DMSO.[6] Always use anhydrous solvents if heating is required.

Section 3: Analytical Verification & Advanced FAQs
Q8: How can I be certain that my solubilization method has not caused the lactone ring to open?

A8: Analytical verification is crucial for ensuring the chemical integrity of your compound. The most common degradation product, the ring-opened carboxylic acid, will have a different retention time and mass than the parent compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method to check for purity. A sample of your dissolved compound should show a single major peak corresponding to the parent molecule. The appearance of a new, typically more polar (earlier eluting) peak could indicate the presence of the hydrolyzed product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive confirmation. The parent compound, C₈H₅ClO₂, will have an exact mass that can be detected.[4] The hydrolyzed product, C₈H₇ClO₃, will have a mass that is 18.01 g/mol (the mass of H₂O) heavier. Verifying the mass of your primary peak confirms its identity.

Q9: I am performing a chemical synthesis. How does solubility impact my reaction setup?

A9: For chemical reactions, ensuring all reactants are soluble in the chosen solvent is paramount for achieving good yields and reaction rates. This compound is often used in the synthesis of more complex molecules.[2][3] Choose a solvent like THF or DMF that can dissolve both the phthalide and your other reagents. If a reactant is insoluble, the reaction becomes a heterogeneous mixture, which can drastically slow down the reaction rate and lead to incomplete conversion.

References

Technical Support Center: 5-Chloroisobenzofuran-1(3H)-one Stability and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloroisobenzofuran-1(3H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the degradation pathways of this compound and to offer robust troubleshooting guidance for its handling, storage, and analysis. Our goal is to ensure the integrity of your experiments by empowering you with the knowledge to anticipate and prevent stability issues.

Part 1: Understanding the Core Instability - The Lactone Ring

The chemical structure of this compound contains a γ-lactone ring fused to a chlorobenzene ring. The lactone, a cyclic ester, is the primary site of chemical instability. Understanding its susceptibility to degradation is the first step in preventing it. The most common degradation pathway for lactones is hydrolysis, which involves the cleavage of the ester bond.[1]

Primary Degradation Pathway: Hydrolysis

Hydrolysis can be catalyzed by acidic or basic conditions, and can even occur under neutral conditions, albeit at a slower rate.[2][3] The presence of water is a key requirement for this degradation pathway.

  • Mechanism of Hydrolysis: The reaction involves a nucleophilic attack of a water molecule (or hydroxide ion in basic conditions) on the carbonyl carbon of the lactone ring. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the opening of the ring to form the corresponding hydroxy carboxylic acid.[3]

G

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of this compound in a question-and-answer format.

FAQ 1: Storage and Handling

Question: I stored my this compound powder at room temperature, and now I'm seeing impurities in my analysis. What went wrong?

Answer: The most likely cause is exposure to atmospheric moisture. This compound is known to be hygroscopic.[4] Storing it "sealed in dry, room temperature" is the recommended condition.[5][6][7][8][9][10][11] The term "sealed" implies an airtight container, and "dry" suggests the use of a desiccant or storage in a desiccator.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is in a tightly sealed container. For long-term storage, consider placing this container inside a larger, sealed container with a desiccant.

  • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere, such as argon or nitrogen, can provide additional protection against both moisture and oxidation.[12]

  • Aliquotting: To prevent repeated exposure of the bulk material to the atmosphere, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.

FAQ 2: Solution Stability

Question: My standard solutions of this compound are showing a decrease in the main peak and the appearance of a new, more polar peak over time. Why is this happening?

Answer: This is a classic sign of solution-phase degradation, most likely hydrolysis. The degradation product, 2-(hydroxymethyl)-4-chlorobenzoic acid, is more polar than the parent lactone due to the presence of both a carboxylic acid and a hydroxyl group. This increased polarity would result in an earlier elution time in a reversed-phase HPLC system.

Troubleshooting and Prevention:

  • Solvent Choice: Use anhydrous aprotic solvents (e.g., acetonitrile, THF) for preparing stock solutions. Avoid protic solvents like methanol and ethanol if water is present, as they can participate in transesterification reactions, although hydrolysis is the more common issue.

  • pH of Aqueous Solutions: If you must use aqueous solutions or buffers, be aware of the pH. Both acidic and basic conditions will accelerate hydrolysis.[5] For maximum stability, aim for a neutral pH, but be aware that even neutral water can cause slow hydrolysis.

  • Freshly Prepared Solutions: Always prepare solutions fresh for each experiment. If solutions must be stored, even for a short period, keep them at low temperatures (2-8 °C) and protected from light to minimize degradation rates.[2]

  • Buffer Selection: If a buffer is required, choose one that is compatible and does not catalyze the degradation. Phosphate or acetate buffers are common choices, but their effect on the stability of this specific compound should be verified.

FAQ 3: Forced Degradation Studies

Question: I need to develop a stability-indicating analytical method. How do I perform a forced degradation study for this compound?

Answer: A forced degradation or stress study is essential to demonstrate that your analytical method can separate the intact drug from its degradation products.[13][14][15] According to ICH guidelines, you should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress.[13]

Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl2-8 hours at 60-80°CLactone hydrolysis
Base Hydrolysis 0.1 M NaOH1-4 hours at RT or 40°CRapid lactone hydrolysis
Oxidation 3% H₂O₂24 hours at RTPotential oxidation of the aromatic ring or benzylic position
Thermal Dry heat, 80-105°C24-72 hoursGeneral decomposition
Photolytic UV (254 nm) & Visible Light24-48 hoursPhotodegradation, potential dehalogenation or radical reactions

Note: The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.[16]

G

FAQ 4: Analytical Method Development

Question: What are the key parameters for a stability-indicating HPLC method for this compound?

Answer: A good stability-indicating method should resolve the main peak from all potential degradation products and impurities.[4][17][18] For this compound, a reversed-phase HPLC method with UV detection is a suitable starting point.

Step-by-Step Protocol for Method Development:

  • Column Selection: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a versatile choice for separating compounds of moderate polarity.

  • Mobile Phase: Start with a gradient of acetonitrile (or methanol) and water (or a buffer like 0.1% formic acid or ammonium acetate). A gradient elution is recommended to ensure the separation of both polar (degradation products) and non-polar components.

    • Example Gradient: Start at 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution. This allows you to check for peak purity and identify the optimal wavelength for quantification (likely around the compound's UV maximum).

  • Injection of Stressed Samples: Inject the samples from your forced degradation study. The goal is to see the main peak decrease and new peaks appear. The method is "stability-indicating" if all these peaks are baseline-resolved.

  • Method Validation: Once the separation is optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[19]

Data Presentation: Example Chromatographic Data

SampleRetention Time of Main Peak (min)Retention Time of Degradant(s) (min)Peak Purity
Unstressed Standard 12.5N/A>0.999
Acid Stressed 12.5 (decreased area)4.2Main peak pure
Base Stressed 12.5 (significantly decreased)4.2Main peak pure
Oxidative Stressed 12.5 (decreased area)8.1, 10.3Main peak pure

Part 3: Proactive Prevention Strategies

Beyond troubleshooting, a proactive approach to stability will save time and resources.

  • Supplier Documentation: Always review the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) upon receiving the compound. Note the recommended storage conditions and any stated incompatibilities.[1][6][12][20][21]

  • Risk Assessment of Experimental Conditions: Before starting an experiment, consider the potential for degradation. Will the compound be exposed to water, extreme pH, or high temperatures for extended periods? If so, can the experimental design be modified?

  • Use of Control Samples: In any experiment, especially those lasting several hours or days, include a control sample of the compound in the same solvent system, kept under ideal conditions (e.g., refrigerated, protected from light). Comparing the experimental sample to this control can help differentiate between experimental effects and simple degradation.

By understanding the inherent chemical liabilities of this compound and implementing these proactive and troubleshooting strategies, you can ensure the accuracy and reliability of your research.

References

Technical Support Center: Troubleshooting Reactions with 5-Chlorophthalide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Chlorophthalide. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile building block. The following content is structured in a question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Part 1: Foundational Troubleshooting & FAQs

This section addresses universal issues that can lead to reaction failure, regardless of the specific transformation being attempted. Before diving into reaction-specific problems, always verify these fundamental parameters.

Q1: My reaction with 5-Chlorophthalide failed to initiate or shows no conversion of starting material. What are the first things I should check?

This is a common issue that often stems from foundational experimental setup rather than the specific chemistry of 5-Chlorophthalide. A systematic check of your setup and reagents is the most efficient path to a solution.[1]

Immediate Action Checklist:

  • Reagent Purity & Integrity:

    • 5-Chlorophthalide: Has it been stored correctly in a cool, dry place? Verify its purity by melting point or NMR spectroscopy. Impurities can inhibit catalysts or introduce side reactions.

    • Other Reagents: Are your other starting materials, catalysts, and reagents of sufficient purity? Some reagents, especially organometallics or catalysts, degrade over time and require fresh batches or proper storage in a glovebox.[2]

    • Solvents: Were your solvents truly anhydrous? For moisture-sensitive reactions like Grignard or lithiation, even trace amounts of water can quench the reagents.[3] Always use freshly dried and degassed solvents.

  • Reaction Conditions:

    • Inert Atmosphere: Was an inert atmosphere (Nitrogen or Argon) properly established and maintained? Oxygen can be detrimental, especially in organometallic and cross-coupling reactions.[1]

    • Temperature Control: Was the reaction temperature accurately monitored and controlled? Some reactions require precise temperature management (e.g., low-temperature additions for Grignard reactions) to prevent side reactions or decomposition.[3]

    • Stoichiometry & Concentration: Double-check all calculations for molar equivalents and reaction concentration. Incorrect stoichiometry is a frequent source of failure.[1]

  • Reaction Monitoring:

    • Are you using an appropriate method to monitor the reaction (e.g., TLC, GC-MS, LC-MS)? It's possible the reaction is proceeding but is either very slow or the product has unexpected properties (e.g., different Rf value on TLC).[4] Real-time monitoring techniques like NMR spectroscopy or PSI-ESI-MS can provide invaluable insight into reaction kinetics and intermediate formation.[5]

Workflow: General Troubleshooting Logic

This diagram outlines a systematic approach to diagnosing a failed reaction.

G cluster_solutions Potential Solutions start Reaction Failure (Low or No Conversion) reagents Step 1: Verify Reagents - Purity (NMR, m.p.) - Stability/Age - Proper Storage start->reagents conditions Step 2: Check Conditions - Inert Atmosphere? - Anhydrous Solvents? - Correct Temperature? - Stoichiometry? reagents->conditions Reagents OK sol_reagents Purify/replace reagents. Use fresh solvents. reagents->sol_reagents Issue Found monitoring Step 3: Analyze Monitoring - TLC/GC/LC appropriate? - Staining effective? - Reaction too slow? conditions->monitoring Conditions OK sol_conditions Optimize T, concentration. Improve inert technique. conditions->sol_conditions Issue Found workup Step 4: Evaluate Workup - Product water-soluble? - Product volatile? - Decomposition on silica? monitoring->workup Monitoring OK sol_monitoring Change monitoring method. Take time points. monitoring->sol_monitoring Issue Found sol_workup Check aqueous/trap. Use different workup. workup->sol_workup Issue Found

Caption: A systematic workflow for root cause analysis of failed reactions.

Part 2: Troubleshooting Specific Reaction Types
Category A: Grignard and Organolithium Reactions

5-Chlorophthalide, as a lactone (a cyclic ester), reacts with strong nucleophiles like Grignard reagents. The expected reaction involves a double addition to the carbonyl group.[6]

This is a classic challenge with Grignard reactions on lactones.[6] The high reactivity of the Grignard reagent can lead to several side reactions if not perfectly controlled.

Common Problems & Solutions:

Problem Underlying Cause Troubleshooting Steps & Explanation
No Reaction / Starting Material Recovered Inactive Grignard Reagent: The most common cause is moisture or oxygen contamination, which quenches the reagent. The magnesium metal used for preparation may also be passivated with an oxide layer.[3]1. Titrate your Grignard reagent before use to determine its exact molarity. 2. Use flame-dried glassware and rigorously anhydrous solvents. 3. Activate Magnesium: Use iodine, 1,2-dibromoethane, or a mechanical grinding to expose a fresh metal surface.[3]
Low Yield of Diol, Complex Mixture Single Addition & Ketone Intermediate: The reaction proceeds in two steps. If the second addition is slow or incomplete, you will isolate the intermediate ketone, which can then undergo other reactions.[6][7]1. Stoichiometry: Ensure at least 2.2-2.5 equivalents of the Grignard reagent are used to drive the reaction to completion. 2. Temperature Control: Add the Grignard reagent slowly at a low temperature (-78 to 0 °C) to control the initial exothermic reaction, then allow it to warm to room temperature to ensure the second addition occurs.[3]
Formation of Byproducts Side Reactions: Grignard reagents are strong bases.[7] If there are any acidic protons in the substrate or solvent, an acid-base reaction will occur. Sterically hindered Grignards can also act as reducing agents.[8]1. Check for Acidic Protons: Ensure no acidic functional groups are present on your Grignard reagent or substrate. 2. Low Temperature Addition: Helps to favor nucleophilic addition over side reactions.

This diagram illustrates the sequential addition of a Grignard reagent to 5-Chlorophthalide.

G start 5-Chlorophthalide p1 start->p1 grignard1 + R-MgX (1st equiv) intermediate Ketone Intermediate (Unstable) p2 intermediate->p2 grignard2 + R-MgX (2nd equiv) alkoxide Di-magnesium Alkoxide p3 alkoxide->p3 workup + H₃O⁺ Workup product Final Diol Product p1->intermediate 1. Nucleophilic Attack 2. Ring Opening p2->alkoxide 3. 2nd Nucleophilic Attack p3->product 4. Protonation p4 p5

Caption: The double addition of a Grignard reagent to a lactone.

Category B: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

The chloro-substituent on the aromatic ring of 5-Chlorophthalide can participate in cross-coupling reactions, though aryl chlorides are generally less reactive than the corresponding bromides or iodides.[9]

Suzuki couplings are powerful but have many interdependent parameters. Failure often points to an issue with the catalyst system, base, or the stability of the boronic acid.[2][10]

Common Problems & Solutions:

Problem Underlying Cause Troubleshooting Steps & Explanation
No Reaction Inactive Catalyst System: Aryl chlorides require a highly active catalyst. The choice of both the palladium source and, critically, the ligand is paramount.[11] The base may also be inappropriate for activating the boronic acid.1. Ligand Choice: For aryl chlorides, use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These promote the difficult oxidative addition step.[2] 2. Base Selection: Use a strong base like K₃PO₄ or Cs₂CO₃. The base is required to activate the boronic acid for transmetalation.[11] 3. Palladium Pre-catalyst: Use a modern, air-stable pre-catalyst (e.g., XPhos Pd G3) to ensure consistent generation of the active Pd(0) species.[2]
Protodeboronation of Boronic Acid Boronic Acid Instability: Boronic acids can be unstable, especially under the reaction conditions (heat, base), leading to the replacement of the -B(OH)₂ group with a hydrogen atom. This consumes the boronic acid and halts the coupling.[10]1. Use Potassium Trifluoroborate Salts (R-BF₃K): These are often more stable than the corresponding boronic acids and release the boronic acid slowly under the reaction conditions.[12] 2. Anhydrous Conditions: While some Suzuki reactions tolerate water, excess water can promote protodeboronation. 3. Use a 1.5-2.0 fold excess of the boron reagent to compensate for some degradation.
Hydrodehalogenation (Dechlorination) Competing Reduction Pathway: The catalyst can sometimes promote a reaction where the chlorine atom is replaced by a hydrogen atom from the solvent or another source, leading to the formation of phthalide.[13]1. Choice of Base/Solvent: Avoid bases that can act as hydride donors (e.g., some alkoxides). Use aprotic solvents like dioxane or toluene instead of protic ones like alcohols.[13] 2. Ligand Screening: Some ligand systems are more prone to this side reaction. Screening different ligands can identify a more selective system.
  • Setup: In parallel vials within a glovebox, add 5-Chlorophthalide (1.0 equiv), the boronic acid or trifluoroborate salt (1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: To each vial, add a different palladium pre-catalyst/ligand combination (e.g., Pd₂(dba)₃ with XPhos, XPhos Pd G3, etc.) at a loading of 1-5 mol%.

  • Reaction: Add anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DME). Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C).

  • Monitoring: After a set time (e.g., 4, 12, 24 hours), take a small aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine the conversion and identify the optimal conditions.

Category C: Reactions with Amines (Nucleophilic Substitution/Acylation)

5-Chlorophthalide can react with primary or secondary amines, leading to ring-opening and the formation of an amide. This is a form of acylation.[14]

The reactivity of the lactone carbonyl in 5-Chlorophthalide is moderate. The success of this reaction depends heavily on the nucleophilicity of the amine and the reaction conditions.

Common Problems & Solutions:

  • Low Nucleophilicity of the Amine:

    • Cause: Aromatic amines (e.g., aniline) or sterically hindered amines are less nucleophilic and react slowly.[14]

    • Solution: The reaction may require heating (e.g., refluxing in a solvent like toluene or DMF). For very unreactive amines, consider converting the phthalide to a more reactive acyl chloride intermediate, though this is a multi-step process.[15]

  • Amine Salt Formation:

    • Cause: If the reaction is run in a protic or acidic solvent, the amine can be protonated, forming a non-nucleophilic ammonium salt.

    • Solution: Run the reaction in an aprotic solvent. If an acid byproduct is formed, add a non-nucleophilic base (like triethylamine or pyridine) to act as a scavenger.[14]

  • Equilibrium Issues:

    • Cause: The reaction can be reversible.

    • Solution: Use an excess of the amine to push the equilibrium towards the product. If feasible, removing water or any other byproduct formed during the reaction can also help.

Part 3: Purification & Analysis

Purification can be as challenging as the reaction itself. A complex crude mixture often indicates side reactions that need to be addressed at the reaction stage.[4]

Troubleshooting Purification:

  • Complex Crude Mixture:

    • Re-evaluate the Reaction: Before extensive purification attempts, revisit the troubleshooting steps for the reaction itself. A cleaner reaction is always easier to purify.

    • Identify Byproducts: Try to identify the major byproducts by LC-MS or by isolating a small amount. Knowing what they are can provide clues about the problematic side reactions (e.g., hydrolyzed starting material, dehalogenated product).[16]

  • Chromatography Issues:

    • Product Instability: The product might be unstable on silica gel (acidic) or alumina (basic).

    • Solution: Try neutralizing the silica gel with triethylamine. Alternatively, use a different purification method like crystallization, distillation (if applicable), or preparative HPLC.[17]

  • Workup Losses:

    • Cause: The product may have some solubility in the aqueous layer during extraction, or it could be volatile and lost during solvent removal under reduced pressure.[4]

    • Solution: Before discarding the aqueous layer, back-extract it with more organic solvent. Check the solvent collected in the rotovap trap for any condensed product.[4]

References

Technisches Support-Center: Steigerung der Regioselektivität bei Reaktionen mit 5-Chlorisobenzofuran-1(3H)-on

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German, as per the user's request.

Verfasst von: Einem leitenden Anwendungswissenschaftler

Dieser technische Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 5-Chlorisobenzofuran-1(3H)-on arbeiten. Wir befassen uns hier mit häufigen Herausforderungen und bieten eine detaillierte Anleitung zur Steuerung und Erhöhung der Regioselektivität seiner Reaktionen. Diese Ressource verbindet etablierte chemische Prinzipien mit praxiserprobten Erkenntnissen, um Ihnen bei der Bewältigung der Komplexität dieses vielseitigen Bausteins zu helfen.

Einführung in die Herausforderung: Die Regioselektivität von 5-Chlorisobenzofuran-1(3H)-on

5-Chlorisobenzofuran-1(3H)-on, auch bekannt als 5-Chlorphthalid, ist ein wertvolles Zwischenprodukt bei der Synthese zahlreicher biologisch aktiver Moleküle. Sein aromatischer Ring stellt jedoch eine erhebliche regiochemische Herausforderung bei Substitutionsreaktionen dar. Das Molekül enthält sowohl eine elektronenziehende Chlorgruppe als auch einen elektronenziehenden Lactonring, der über ein Sauerstoffatom verfügt, das durch Resonanz Elektronen abgeben kann. Dieses komplexe Zusammenspiel elektronischer Effekte führt oft zur Bildung eines Gemischs von Regioisomeren, was die Aufreinigung erschwert und die Gesamtausbeute des gewünschten Produkts verringert.

Dieser Leitfaden bietet Anleitungen zur Fehlerbehebung und häufig gestellte Fragen, um Ihnen zu helfen, diese Faktoren zu verstehen und zu kontrollieren und so die Regioselektivität Ihrer Reaktionen zu verbessern.

Anleitung zur Fehlerbehebung: Verbesserung der Regioselektivität

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während Ihrer Experimente auftreten können, und bietet gezielte Lösungen.

Problem 1: Meine Reaktion erzeugt eine Mischung aus C4- und C7-substituierten Regioisomeren. Wie kann ich eines davon bevorzugen?

Zugrundeliegende Ursache: Die Bildung von sowohl C4- als auch C7-substituierten Produkten ist ein häufiges Ergebnis bei elektrophilen aromatischen Substitutionsreaktionen von 5-Chlorisobenzofuran-1(3H)-on. Das Chloratom an der C5-Position ist ein ortho-, para-dirigierender Deaktivator, während der Lactonring ein meta-dirigierender Deaktivator ist.[1][2][3][4] Die dirigierenden Effekte dieser beiden Substituenten stehen im Widerspruch zueinander, was zu einem Gemisch von Isomeren führt. Die C4- und C7-Positionen sind beide ortho zum Chlor und meta zum Lactoncarbonyl, was sie elektronisch ähnlich macht.

Kausale Erklärung: Die Chlorgruppe dirigiert durch ihren +M-Effekt (mesomere Elektronenspende) bevorzugt in die ortho- (C4) und para- (C6) Positionen, obwohl sie durch ihren -I-Effekt (induktiver Elektronenzug) den Ring insgesamt desaktiviert.[2][5] Gleichzeitig desaktiviert die elektronenziehende Carbonylgruppe des Lactons den Ring stark und lenkt ankommende Elektrophile in die meta-Positionen (C5 und C7). Die C4-Position ist sterisch durch den benachbarten Lactonring gehindert, während die C7-Position zugänglicher ist. Dieses Zusammenspiel von elektronischen und sterischen Effekten führt oft zu geringer Selektivität.

Diagramm: Dirigierende Effekte bei 5-Chlorisobenzofuran-1(3H)-on

G cluster_main 5-Chlorisobenzofuran-1(3H)-on C5_Cl Cl C4 C4 C5_Cl->C4 ortho-Position (sterisch gehindert) C7 C7 C5_Cl->C7 meta-Position (sterisch zugänglich) Ring Aromatischer Ring C5_Cl->Ring ortho, para-dirigierend (desaktivierend) Lactone Lactonring (meta-dirigierend)

Bildunterschrift: Konfligierende dirigierende Effekte bei 5-Chlorisobenzofuran-1(3H)-on.

Lösungen:

  • Sterische Hinderung nutzen: Sie können die sterische Hinderung ausnutzen, um die Substitution an der weniger gehinderten C7-Position zu begünstigen.

    • Sperrige Reagenzien: Verwenden Sie sperrigere elektrophile Reagenzien. Der erhöhte sterische Anspruch wird den Angriff an der C4-Position, die vom Lactonring flankiert wird, benachteiligen.[3]

    • Katalysatorwahl: Setzen Sie einen sterisch anspruchsvollen Lewis-Säure-Katalysator ein. Dieser kann einen sperrigen Komplex mit dem Elektrophil bilden und so die sterische Hinderung um die C4-Position weiter erhöhen.

  • Temperaturkontrolle: Die Reaktionstemperatur kann das Produktverhältnis erheblich beeinflussen.

    • Niedrigere Temperaturen: Die Durchführung der Reaktion bei niedrigeren Temperaturen begünstigt oft das thermodynamisch stabilere Produkt. Es ist entscheidend, eine Temperatur-Screening-Studie (z. B. von -78 °C bis Raumtemperatur) durchzuführen, um die optimalen Bedingungen für Ihre spezifische Reaktion zu ermitteln.

  • Lösungsmittel-Effekte: Die Polarität des Lösungsmittels kann die Stabilität der Reaktionszwischenprodukte und Übergangszustände beeinflussen.

    • Lösungsmittel-Screening: Experimentieren Sie mit einer Reihe von Lösungsmitteln, von unpolaren (z. B. Hexan, Toluol) bis zu polar-aprotischen (z. B. Dichlormethan, Acetonitril). Ein weniger polares Lösungsmittel kann die sterischen Effekte verstärken, während ein polareres Lösungsmittel geladene Zwischenstufen besser stabilisieren und möglicherweise das regiochemische Ergebnis verändern kann.

Experimentelles Protokoll: Optimierung der Regioselektivität der Nitrierung

  • Aufbau: In einen ausgeflammten, dreihalsigen Rundkolben, ausgestattet mit einem Magnetrührer, einem Thermometer und einem Stickstoffeinlass, 5-Chlorisobenzofuran-1(3H)-on (1,0 Äq.) und ein gewähltes Lösungsmittel (z. B. Dichlormethan) geben.

  • Kühlung: Die Lösung auf die gewünschte Temperatur (z. B. 0 °C) abkühlen.

  • Reagenzzugabe: Das Nitriermittel (z. B. rauchende Salpetersäure, 1,1 Äq.) langsam zur Lösung hinzufügen.

  • Katalysatoreinführung: In einem separaten Kolben den Lewis-Säure-Katalysator (z. B. Trifluormethansulfonsäure, 1,2 Äq.) mit dem Nitriermittel bei der gleichen niedrigen Temperatur vorkomplexieren, bevor er zur Hauptreaktionsmischung gegeben wird.

  • Überwachung: Den Reaktionsfortschritt mittels DC oder LC-MS überwachen.

  • Quenchen und Aufarbeitung: Sobald das Ausgangsmaterial verbraucht ist, die Reaktion vorsichtig mit Eiswasser quenchen. Das Produkt mit einem geeigneten organischen Lösungsmittel extrahieren, mit Sole waschen, über wasserfreiem Natriumsulfat trocknen und unter vermindertem Druck konzentrieren.

  • Analyse: Das Rohproduktverhältnis mittels ¹H-NMR oder GC-MS analysieren, um die Regioselektivität zu bestimmen.

Tabelle 1: Hypothetische Daten zur Optimierung der Nitrierung von 5-Chlorisobenzofuran-1(3H)-on

EintragLewis-SäureLösungsmittelTemperatur (°C)C4:C7-Verhältnis
1H₂SO₄DCM251 : 1,2
2H₂SO₄DCM01 : 1,8
3TfOHDCM01 : 3,5
4TfOHHexan01 : 4,2
Problem 2: Ich beobachte niedrige Umsatzraten bei meiner Substitutionsreaktion.

Zugrundeliegende Ursache: Der Ring von 5-Chlorisobenzofuran-1(3H)-on ist aufgrund der elektronenziehenden Natur sowohl der Chlor- als auch der Lactongruppe gegenüber der elektrophilen aromatischen Substitution desaktiviert.[4] Diese Desaktivierung kann zu langsamen Reaktionen und geringen Umsätzen führen.

Lösungen:

  • Stärkere Lewis-Säuren: Verwenden Sie potentere Lewis-Säuren, um die Elektrophilie Ihres Reagenzes zu erhöhen.[6] Zum Beispiel kann der Wechsel von AlCl₃ zu einer stärkeren Säure wie Trifluormethansulfonsäure (TfOH) die Reaktionsgeschwindigkeit erheblich steigern.

  • Erhöhte Temperatur: Während niedrigere Temperaturen die Regioselektivität verbessern können, kann eine moderate Temperaturerhöhung notwendig sein, um eine angemessene Reaktionsgeschwindigkeit zu erreichen. Es muss ein sorgfältiges Gleichgewicht zwischen Umsatz und Selektivität gefunden werden.

  • Mikrowellenchemie: Mikrowellenunterstützte Synthese kann Reaktionen mit desaktivierten aromatischen Systemen oft beschleunigen, indem sie die Reaktionsmischung effizient erhitzt.

Häufig gestellte Fragen (FAQs)

F1: Was sind die Hauptfaktoren, die die Regioselektivität bei Reaktionen mit 5-Chlorisobenzofuran-1(3H)-on steuern?

Die Regioselektivität wird hauptsächlich durch eine Kombination aus elektronischen Effekten, sterischer Hinderung und Reaktionsbedingungen gesteuert. Das Chloratom ist ein ortho-, para--Dirigent, während das Lacton ein meta--Dirigent ist.[1][2] Das Zusammenspiel dieser dirigierenden Effekte, zusammen mit der sterischen Umgebung an jeder potenziellen Reaktionsstelle, bestimmt die endgültige Produktverteilung.

F2: Kann ich eine dirigierende Gruppe verwenden, um die Regioselektivität zu erhöhen?

Ja, die Installation einer entfernbaren dirigierenden Gruppe kann eine wirksame Strategie sein. Zum Beispiel könnte eine sperrige Silylgruppe an einer bestimmten Position eingeführt werden, um diese für eine Reaktion zu blockieren, und dann nach der gewünschten Substitution an einer anderen Stelle wieder entfernt werden. Dies fügt der Synthese jedoch zusätzliche Schritte hinzu.

F3: Wie beeinflusst die Wahl des Elektrophils die Regioselektivität?

Die Natur des Elektrophils ist entscheidend. Größere, sperrigere Elektrophile reagieren empfindlicher auf sterische Hinderung und werden eher an der weniger gehinderten C7-Position reagieren. Kleinere Elektrophile zeigen möglicherweise eine geringere Regioselektivität.

F4: Gibt es computergestützte Methoden zur Vorhersage der Regioselektivität?

Ja, Dichtefunktionaltheorie (DFT)-Berechnungen können verwendet werden, um die Reaktion zu modellieren und die wahrscheinlichsten Stellen für einen elektrophilen Angriff vorherzusagen. Durch die Berechnung der Energien der möglichen Reaktionszwischenprodukte (Sigma-Komplexe) kann man die relativen Aktivierungsenergien für die Substitution an jeder Position abschätzen und so das Produktverhältnis vorhersagen.

Diagramm: Arbeitsablauf zur Optimierung der Regioselektivität

G cluster_optimization Optimierungsschleife start Gewünschtes Regioisomer definieren (z.B. C7-substituiert) lit_review Literaturrecherche für analoge Systeme start->lit_review initial_exp Erstes Experiment unter Standardbedingungen lit_review->initial_exp analysis Produktverhältnis analysieren (NMR, GC-MS) initial_exp->analysis troubleshoot Fehlerbehebung: Geringe Selektivität oder Umsatz analysis->troubleshoot Problem identifiziert final_protocol Optimiertes Protokoll mit hoher Regioselektivität analysis->final_protocol Gewünschte Selektivität erreicht temp Temperatur variieren troubleshoot->temp solvent Lösungsmittel screenen troubleshoot->solvent catalyst Lewis-Säure / Reagenz ändern troubleshoot->catalyst sterics Sterische Hinderung einführen troubleshoot->sterics temp->analysis Neu bewerten solvent->analysis Neu bewerten catalyst->analysis Neu bewerten sterics->analysis Neu bewerten scale_up Scale-up der Synthese final_protocol->scale_up

Bildunterschrift: Ein systematischer Arbeitsablauf zur Optimierung der Regioselektivität von Reaktionen.

Referenzen

  • Directing Effects in Electrophilic Aromatic Substitution Reactions.

    • Quelle: Organic Chemistry Tutor.

    • URL: --INVALID-LINK--

  • Electrophilic aromatic directing groups.

    • Quelle: Wikipedia.

    • URL: --INVALID-LINK--

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!

    • Quelle: Organic Chemistry Tutor (YouTube).

    • URL: --INVALID-LINK--

  • Substituent Effects in Electrophilic Aromatic Substitution.

    • Quelle: Chem LibreTexts.

    • URL: --INVALID-LINK--

  • Substituent Effects.

    • Quelle: Lumen Learning - Organic Chemistry II.

    • URL: --INVALID-LINK--

  • Regioselective Synthesis of Benzofuranones and Benzofurans.

    • Quelle: The Journal of Organic Chemistry.

    • URL: --INVALID-LINK--

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.

    • Quelle: Master Organic Chemistry.

    • URL: --INVALID-LINK--

References

Challenges in the scale-up of 5-Chloroisobenzofuran-1(3H)-one production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 5-Chloroisobenzofuran-1(3H)-one (also known as 5-chlorophthalide). This molecule is a crucial building block in the synthesis of various heterocyclic systems and active pharmaceutical ingredients (APIs). As researchers and process chemists scale production from the bench to pilot plant, they often encounter challenges related to reaction efficiency, impurity control, and process safety.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues effectively. We will focus on the most prevalent and scalable synthetic routes, including the modern ortho-lithiation pathway and the classical reduction method.

Section 1: Synthesis & Reaction Control

This section addresses common issues arising during the core chemical transformations for synthesizing this compound.

FAQ 1: My ortho-lithiation reaction of 4-chloro-N,N-diisopropylbenzamide shows poor initiation and low conversion. What are the likely causes?

Answer: The ortho-lithiation (also known as Directed ortho Metalation or DoM) is a powerful C-H activation strategy, but it is highly sensitive to reaction conditions, especially at scale. Low conversion or failure to initiate is almost always traced back to three key areas: reagent quality, solvent purity, and temperature control.

Causality and Troubleshooting Steps:

  • Reagent Potency: The titer (concentration) of your organolithium reagent (e.g., n-butyllithium or s-butyllithium) is critical. This reagent degrades over time, especially with improper storage.

    • Action: Always titrate your organolithium reagent before use. A fresh, accurately quantified reagent is non-negotiable for reproducibility.

  • Anhydrous Conditions: Organolithium reagents are extremely potent bases and will react instantly with protic sources, particularly water.

    • Action: Ensure your solvent (typically THF) is rigorously dried to a water content of <50 ppm. Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Perform the reaction under a strict inert atmosphere.

  • Temperature Management: While some modern protocols are exploring ambient temperature continuous-flow lithiation, traditional batch processes require cryogenic temperatures (typically -78°C) to prevent side reactions and reagent decomposition.

    • Action: Maintain a stable internal reaction temperature. On a larger scale, this means ensuring your cooling system can handle the heat of reaction upon addition of the organolithium. A slow, controlled addition is crucial.

  • Substrate Purity: Impurities in the starting 4-chloro-N,N-diisopropylbenzamide can interfere with the reaction.

    • Action: Verify the purity of your starting material by NMR or LC-MS. Recrystallize if necessary.

Workflow for a Successful Ortho-Lithiation

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_formylation Formylation & Quench A Dry Glassware (Oven, >120°C) B Dry Anhydrous THF (<50 ppm H2O) A->B C Titrate n-BuLi (Confirm Molarity) B->C F Slowly Add n-BuLi (Maintain T < -70°C) C->F Use Fresh Reagent D Dissolve Substrate in THF under N2 E Cool to -78°C D->E E->F G Stir for 1-2h (Formation of Lithiated Intermediate) F->G H Add DMF (Maintain T < -70°C) G->H Transfer Intermediate I Aqueous Quench (e.g., sat. NH4Cl) H->I J Proceed to Reduction/ Cyclization I->J

Caption: Key workflow for the ortho-lithiation and formylation steps.

FAQ 2: During the reduction of the intermediate aldehyde to the alcohol, I'm observing incomplete reaction or formation of impurities. How can this be optimized?

Answer: The reduction of the formyl group, followed by acid-catalyzed cyclization, is the final step in forming the lactone ring.[1] The choice of reducing agent and reaction conditions are paramount for a clean, high-yielding conversion.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective choice for this transformation. It is selective for aldehydes in the presence of the amide. More powerful reducing agents like lithium aluminum hydride (LAH) would likely reduce the amide as well and should be avoided.

  • Stoichiometry: While a slight excess of NaBH₄ is typical, a large excess can lead to difficulties in quenching and downstream processing.

    • Action: Start with 1.1-1.5 molar equivalents of NaBH₄. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the aldehyde starting material before quenching.

  • Solvent and Temperature: The reduction is often performed in a protic solvent like methanol or ethanol at cool temperatures (0-10°C) to moderate the reaction rate. Some protocols may perform the reduction in the same pot as the lithiation after quenching.[1]

    • Action: Ensure the temperature is controlled during NaBH₄ addition, as the reaction is exothermic.

  • Incomplete Cyclization: The ring closure to form the lactone typically occurs under acidic workup conditions. If you isolate the intermediate alcohol instead of the desired lactone, your workup was likely not acidic enough or held for an insufficient duration.

    • Action: After quenching the reduction, adjust the pH to ~2-3 with an acid like HCl and stir until TLC/LC-MS confirms complete lactonization.

FAQ 3: I am using the older route of reducing 4-chlorophthalic anhydride. My yields are inconsistent. What are the critical parameters?

Answer: This is a more traditional route, analogous to the industrial synthesis of 5-bromophthalide.[2] It involves the selective reduction of one of the carbonyl groups of the anhydride.

Critical Parameters:

  • Reductant Selectivity: The key is to reduce only one carbonyl to the alcohol, which then exists in equilibrium with the desired lactone. Using a mild and selective reducing agent is essential.

    • Recommendation: Sodium borohydride (NaBH₄) is the reagent of choice. It must be added portion-wise to a solution of the anhydride in a suitable solvent (e.g., THF) to control the exotherm and prevent over-reduction.[2]

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 5-15°C) during the addition of the reducing agent is critical to prevent side reactions.[2]

  • Isomer Formation: The primary challenge in this route can be the formation of the isomeric 6-chloroisobenzofuran-1(3H)-one if the starting material contains any 3-chlorophthalic anhydride impurity.

    • Action: Ensure the purity of the starting 4-chlorophthalic anhydride.[3][4] Use a validated analytical method (HPLC is preferred) to quantify isomeric impurities before starting.

Comparative Analysis of Synthesis Routes
Parameterortho-Lithiation Route4-Chlorophthalic Anhydride Reduction
Starting Materials 4-chloro-N,N-diisopropylbenzamide4-chlorophthalic anhydride
Key Reagents n-BuLi, DMF, NaBH₄NaBH₄
Typical Overall Yield High (>80%)[1]Moderate to Good (Can be >70%)
Scalability Challenges Cryogenic temps, pyrophoric reagentsExotherm control, potential H₂ evolution
Key Advantages High yield, high purity, convergentFewer steps, less hazardous reagents
Key Disadvantages Requires specialized equipment, strict anhydrous conditionsPotential for isomeric impurities, lower yield

Section 2: Purification & Impurity Profiling

FAQ 4: My final product shows a persistent impurity with a similar polarity after crystallization. What could it be and how can I remove it?

Answer: In lactone synthesis, the most common process-related impurities are unreacted starting materials, the intermediate hydroxy acid (before cyclization), or over-reduced byproducts.

Potential Impurities and Solutions:

  • Isomeric Impurity (6-Chloroisobenzofuran-1(3H)-one): This is the most likely and difficult-to-remove impurity if it is present in your starting materials.[5]

    • Diagnosis: Careful analysis by ¹H NMR can often distinguish between the 5-chloro and 6-chloro isomers based on the aromatic splitting patterns. HPLC methods with good resolution are essential for quantification.

    • Solution: Removal is very difficult at the final stage due to similar physical properties. The solution is prevention: source highly pure starting materials. If unavoidable, preparative chromatography may be required, which is not ideal for scale-up.

  • Unreacted 4-chloro-2-(hydroxymethyl)benzoic acid: This is the ring-opened form of the final product.

    • Diagnosis: This impurity will be visible by LC-MS and can be identified by its different mass and polarity.

    • Solution: This impurity can be removed by ensuring complete cyclization during the acidic workup. If it persists, a simple reslurry of the crude product in a non-polar solvent like heptane or MTBE may selectively dissolve the lactone, leaving the more polar acid behind. Alternatively, a basic wash (e.g., with NaHCO₃ solution) during workup will extract the acidic impurity into the aqueous layer.

  • Over-reduction Product (4-chloro-1,3-dihydroisobenzofuran): If the reduction step is too aggressive, both the aldehyde/lactone and the amide can be reduced.

    • Diagnosis: This byproduct will be significantly less polar than the desired product. It can be identified by GC-MS or LC-MS.

    • Solution: Optimize the reduction step by using a milder reagent, fewer equivalents, and lower temperatures. This impurity can typically be removed during crystallization.

Protocol: Recrystallization for High Purity this compound
  • Solvent Screening: Toluene, ethyl acetate/heptane, and isopropanol are excellent starting points for screening.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., toluene, ~70-80°C).

    • If impurities are present, consider a hot filtration step to remove insoluble matter.

    • Allow the solution to cool slowly and undisturbed to room temperature. For optimal crystal growth, avoid rapid cooling.

    • Further cool the mixture in an ice bath (0-5°C) for 1-2 hours to maximize recovery.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Scale-Up & Safety Considerations

FAQ 5: What are the most critical safety hazards when scaling up the ortho-lithiation route?

Answer: Scaling up reactions involving organolithium reagents introduces significant safety challenges that must be rigorously addressed.

Primary Hazards & Mitigation:

  • Pyrophoric Reagents: n-Butyllithium and other organolithiums can ignite spontaneously on contact with air or moisture.

    • Mitigation: All transfers must be conducted under an inert atmosphere (nitrogen or argon) using cannulas or pressure transfers. Never handle these reagents in an open vessel. Ensure appropriate fire-extinguishing media (Class D, e.g., Met-L-X® powder) is immediately available. Do NOT use water or CO₂ extinguishers.

  • Exothermic Reactions & Thermal Runaway: The lithiation step and the subsequent quench are highly exothermic. Without adequate cooling, the reaction temperature can rise uncontrollably, leading to solvent boiling and a dangerous pressure increase.

    • Mitigation: Use a reactor with sufficient cooling capacity and a reliable temperature monitoring system (internal probe). Add reagents slowly and sub-surface to ensure rapid mixing and heat dissipation. Develop a thermal hazard analysis (e.g., using RC1 calorimetry) to understand the reaction's heat flow and runaway potential before scaling up.

  • Quenching: Quenching unreacted organolithium with water or alcohol can be extremely violent on a large scale.

    • Mitigation: The reaction should first be "reverse quenched" by slowly adding the reaction mixture to a separate vessel containing a well-stirred, cooled quenching solution (e.g., saturated aqueous ammonium chloride).[6] This ensures the reactive species is always in deficit.

Troubleshooting Decision Tree for Low Yield

cluster_lithiation Lithiation Troubleshooting cluster_formylation Formylation Troubleshooting cluster_reduction Reduction/Cyclization Troubleshooting cluster_loss Loss Troubleshooting start Low Final Yield q1 Problem in Lithiation Step? start->q1 q2 Problem in Formylation? q1->q2 No a1 Check BuLi Titer q1->a1 Yes q3 Problem in Reduction/ Cyclization? q2->q3 No b1 Check DMF Purity q2->b1 Yes q4 Mechanical Loss? q3->q4 No c1 Confirm NaBH4 Stoichiometry q3->c1 Yes d1 Optimize Crystallization (Solvent, Temp Profile) q4->d1 Yes a2 Ensure Anhydrous Conditions a1->a2 a3 Verify Temp (is it < -70°C?) a2->a3 b2 Maintain Low Temp During Addition b1->b2 c2 Ensure Acidic Workup (pH 2-3 for Cyclization) c1->c2 d2 Review Transfer Steps d1->d2

Caption: Decision tree for troubleshooting low yield scenarios.

References

Technical Support Center: Purification of 5-Chloroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloroisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require a high degree of purity for their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during the purification process.

Understanding the Challenge: Potential Impurities

The purity of this compound is critical for its use in further synthetic steps or biological assays. Impurities can arise from the synthetic route used for its preparation. Common synthetic pathways to phthalides may introduce several types of impurities, including:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include derivatives of o-toluic acid or phthalic anhydride.

  • Reaction By-products: These can include isomers, over-halogenated species, or products of side reactions. For instance, in syntheses involving the reduction of a phthalimide precursor, incomplete reaction can leave residual starting material.[1]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis can contaminate the final product.

  • Solvents: Residual solvents from the reaction or initial work-up can be present.

This guide provides detailed protocols and troubleshooting advice for removing these impurities through common laboratory techniques such as recrystallization and column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems encountered during the purification of this compound.

Recrystallization

Q1: My this compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: This can happen for a few reasons. First, ensure you are using a suitable solvent. For isobenzofuranone derivatives, polar protic solvents like ethanol are often a good choice. A protocol for the related compound 5,6-Dimethoxyisobenzofuran-1(3H)-one utilizes recrystallization from ethanol, which is a good starting point.[2] If the compound is still not dissolving, you may not be using enough solvent or the solvent may not be hot enough. Add the solvent in small portions to the heated mixture until the solid dissolves. Be cautious not to add a large excess of solvent, as this will reduce your recovery yield.

Q2: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To remedy this, you can try the following:

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Then, add a small amount of additional solvent and allow it to cool more slowly.

  • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a co-solvent system. For example, a mixture of a good solvent and a poor solvent can sometimes promote better crystal growth.

  • Scratch the Flask: Once the solution has cooled slightly, scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.

Q3: After recrystallization, my yield is very low. What went wrong?

A3: Low yield can be attributed to several factors:

  • Using too much solvent: This is a common issue. The more solvent you use, the more of your compound will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

Column Chromatography

Q4: How do I choose the right solvent system (mobile phase) for column chromatography of this compound?

A4: The choice of eluent is crucial for good separation. For isobenzofuranones, which are moderately polar, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common choice. A published procedure for the purification of the related 5-methoxyisobenzofuran-1(3H)-one uses a hexane:ethyl acetate (2:1 v/v) mixture with silica gel as the stationary phase.[3] You can determine the optimal solvent ratio by first running a thin-layer chromatography (TLC) of your crude product with different solvent mixtures. Aim for an Rf value of 0.2-0.3 for the desired compound.

Q5: My compounds are not separating well on the column. What can I do?

A5: Poor separation can be due to several factors:

  • Incorrect Solvent System: If the eluent is too polar, all compounds will move down the column too quickly. If it's not polar enough, they won't move at all. Adjust the polarity of your mobile phase based on your TLC analysis.

  • Improperly Packed Column: Air bubbles or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly.

  • Overloading the Column: Using too much crude material for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Purity Assessment

Q6: How can I check the purity of my this compound after purification?

A6: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to see if your purified product runs as a single spot and is free from the impurities present in the crude material.

  • Melting Point: A pure compound will have a sharp melting point range. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of your compound and to detect the presence of impurities. The 1H NMR spectrum of the related 5-methoxyisobenzofuran-1(3H)-one shows characteristic peaks for the aromatic and methylene protons.[3]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are highly sensitive techniques for quantifying purity and identifying trace impurities. A GC-MS method has been developed for the analysis of other chlorinated furanones.[4]

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a procedure for a structurally similar compound, 5,6-Dimethoxyisobenzofuran-1(3H)-one.[2]

  • Solvent Selection: Based on the purification of related compounds, ethanol is a good starting solvent to try for recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a receiving flask containing a small amount of boiling solvent. Filter the hot solution quickly to remove the insoluble material.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is based on the purification of 5-methoxyisobenzofuran-1(3H)-one.[3]

  • Prepare the Column: Pack a glass column with silica gel as the stationary phase using a slurry method with hexane.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

  • Load the Sample: Carefully add the silica gel with the adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as hexane:ethyl acetate (e.g., starting with a 9:1 ratio). Gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1 hexane:ethyl acetate) to elute the compounds from the column.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization of Purification Workflows

The following diagrams illustrate the general workflows for the purification of this compound.

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling Hot_Filter->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Mother_Liquor Mother Liquor (contains impurities) Filter->Mother_Liquor Dry Drying Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for purification by recrystallization.

Chromatography_Workflow Crude Crude Product Load Load onto Silica Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Impure_Fractions Impure Fractions TLC->Impure_Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for purification by column chromatography.

Data Summary

PropertyThis compound5,6-Dimethoxyisobenzofuran-1(3H)-one[2]5-Methoxyisobenzofuran-1(3H)-one[3]
Molecular Formula C₈H₅ClO₂C₁₀H₁₀O₄C₉H₈O₃
Molecular Weight 168.58 g/mol 194.18 g/mol 164.16 g/mol
Recrystallization Solvent Ethanol (proposed)EthanolAcetone (for X-ray quality crystals)
Chromatography Eluent Hexane:Ethyl Acetate (proposed)Not reportedHexane:Ethyl Acetate (2:1)
Melting Point 88-89 °C142-144 °C113.4-114.7 °C

References

Enhancing the stability of 5-Chloroisobenzofuran-1(3H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloroisobenzofuran-1(3H)-one

Introduction: Ensuring Experimental Integrity through Solute Stability

This compound, also known as 5-Chlorophthalide, is a valuable reagent in organic synthesis, notably in the development of novel pharmaceutical compounds like naphthylpiperazine derivatives.[1][2] The efficacy and reproducibility of experiments involving this compound are critically dependent on its structural integrity in solution. As a lactone (a cyclic ester), its core structure is susceptible to degradation, primarily through hydrolysis. This guide provides in-depth troubleshooting advice and best practices to mitigate degradation and ensure the stability of your this compound solutions.

The Primary Challenge: Understanding Lactone Hydrolysis

The principal pathway for the degradation of this compound in solution is the hydrolysis of its lactone ring. This reaction is catalyzed by the presence of nucleophiles, most commonly water, and is significantly accelerated by acidic or basic conditions.[3][4] The process involves the cleavage of the ester bond, resulting in the formation of the inactive, ring-opened product, 2-(hydroxymethyl)-4-chlorobenzoic acid. Understanding this mechanism is the first step toward preventing it.

Hydrolysis_Pathway cluster_0 Degradation Pathway A This compound (Active Lactone Form) B Tetrahedral Intermediate A->B + H₂O (Catalyzed by H⁺ or OH⁻) C 2-(hydroxymethyl)-4-chlorobenzoic acid (Inactive Hydrolyzed Form) B->C Ring Opening

Caption: Hydrolysis pathway of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered by researchers and provides actionable solutions grounded in chemical principles.

Q1: My stock solution's performance has declined significantly, even when stored at -20°C. What is the likely cause?

A1: The most probable cause is gradual hydrolysis due to the presence of moisture. While low temperatures slow down reaction rates, they do not eliminate them.[3] The compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere.[1][2] If the solvent used for the stock solution was not anhydrous, or if the vial was not properly sealed against atmospheric humidity, sufficient water could be present to cause degradation over weeks or months.

Troubleshooting Steps:

  • Verify Solvent Grade: Ensure you are using high-purity, anhydrous-grade solvents (<0.005% water).

  • Improve Handling Technique: When preparing solutions, work quickly in a low-humidity environment (e.g., under a nitrogen or argon stream, or in a glove box). Avoid leaving the solid compound or solvent containers open to the air.

  • Check for Precipitate: Visually inspect the solution. Degradation products may have different solubility profiles and could precipitate out of solution, especially at low temperatures.

Q2: What is the optimal solvent for preparing and storing a long-term stock solution?

A2: The choice of solvent is the most critical factor for long-term stability. Aprotic, anhydrous solvents are strongly recommended to minimize the risk of hydrolysis and solvolysis.

Rationale:

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) lack acidic protons and cannot act as proton donors in the hydrolysis reaction, thereby enhancing stability.

  • Protic Solvents (e.g., Methanol, Ethanol, Water) contain acidic protons and can actively participate in the degradation of the lactone ring. They should be avoided for storage.

The following table provides a comparative summary of common laboratory solvents for storing this compound.

SolventTypeRecommended UseStorage TemperatureKey Considerations
Anhydrous DMSO Aprotic, PolarHighly Recommended for long-term stock solutions.-20°C or -80°CHighly hygroscopic; purchase in small, sealed aliquots. Use a fresh aliquot for each stock preparation.
Anhydrous Acetonitrile (ACN) Aprotic, PolarRecommended for applications where DMSO interferes.-20°C or -80°CLess viscous and easier to handle at low temperatures than DMSO.
Anhydrous DMF Aprotic, PolarAcceptable Alternative -20°C or -80°CCan be less stable than DMSO over long periods.
Chloroform Aprotic, Non-PolarNot Recommended for Storage N/AWhile the compound is slightly soluble[1][2], chloroform can degrade to form acidic impurities (HCl), which would catalyze hydrolysis.
Methanol / Ethanol Protic, PolarAvoid for Storage N/AWill lead to transesterification or hydrolysis over time. Only for immediate use in experiments.
Aqueous Buffers Protic, AqueousAvoid for Storage N/ALeads to rapid hydrolysis. Prepare fresh and use immediately.
Q3: How does pH impact the compound's stability in my aqueous-based experiments?

A3: The stability of this compound in aqueous solutions is highly pH-dependent. Both strongly acidic and, particularly, alkaline conditions will rapidly accelerate hydrolysis.[4]

  • Under Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically very rapid and irreversible. The hydroxide ion (OH⁻) is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

  • Under Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Optimal pH Range: For short-term experimental viability (i.e., the duration of an assay), maintaining a pH between 5.0 and 7.0 is ideal to minimize the rate of hydrolysis.

Q4: How can I prepare a working solution for my cell culture assay with maximum stability?

A4: The key is to minimize the compound's contact time with the aqueous media. The best-practice workflow involves creating a high-concentration stock in an anhydrous aprotic solvent and performing a serial dilution into the final aqueous medium immediately before adding it to your experiment.

Experimental_Workflow cluster_workflow Recommended Workflow for Aqueous Solutions A 1. Weigh Solid Compound in Low-Humidity Environment B 2. Dissolve in Anhydrous DMSO to create high-concentration (e.g., 50 mM) stock A->B C 3. Aliquot & Store Stock at -80°C in sealed vials with desiccant B->C D 4. Immediately Before Use: Dilute stock into final aqueous buffer/media C->D Day of Experiment E 5. Add to Experiment (Use within 1-2 hours) D->E

Caption: Workflow for preparing stable aqueous working solutions.

Q5: What analytical method can I use to confirm the purity of my solution?

A5: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is an excellent method for assessing the purity and stability of your solution.

Methodology:

  • Principle: The intact, more non-polar parent compound will have a longer retention time on a C18 column than its more polar, hydrolyzed product.

  • Procedure:

    • Inject a sample of your stock solution (appropriately diluted).

    • Run a gradient method (e.g., Water:Acetonitrile with 0.1% Formic Acid).

    • Monitor the chromatogram at a relevant wavelength (e.g., 254 nm).

  • Interpretation: A stable solution will show a single major peak corresponding to this compound. The presence of an earlier-eluting peak that grows over time is indicative of degradation to the more polar 2-(hydroxymethyl)-4-chlorobenzoic acid.

Validated Experimental Protocols

Protocol 1: Preparation of Long-Term Stock Solution (50 mM in Anhydrous DMSO)
  • Preparation: Place a new, sealed 1 mL ampule of anhydrous DMSO and a vial containing this compound into a desiccator for at least 2 hours to ensure all surfaces are dry.

  • Weighing: In a low-humidity environment, weigh out 8.43 mg of this compound (MW: 168.58 g/mol ).

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the solid. Cap the vial tightly and vortex until the solid is completely dissolved.

  • Storage: Aliquot the solution into smaller volume, tightly sealed vials (e.g., 50 µL per vial) to minimize freeze-thaw cycles and exposure to air upon use. Seal each vial with parafilm.

  • Final Storage: Place the aliquots in a secondary container with a desiccant pack and store at -80°C.

Protocol 2: Purity Assessment by RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Expected Result: The parent compound will elute later than the hydrolyzed, more polar degradation product.

References

Validation & Comparative

Comparing the reactivity of 5-Chloroisobenzofuran-1(3H)-one with 5-Bromophthalide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 5-Chloroisobenzofuran-1(3H)-one and 5-Bromophthalide

Introduction: The Halogen's Role in Synthetic Strategy

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, isobenzofuran-1(3H)-one (phthalide) derivatives serve as pivotal structural motifs and versatile synthetic intermediates.[1][2] Among these, halogenated phthalides are especially valuable due to their capacity to undergo a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed comparative analysis of two such key intermediates: this compound and its bromine-containing analog, 5-Bromophthalide.

The choice between a chloro- or bromo-substituent is a critical decision in synthesis design, profoundly impacting reaction kinetics, required catalytic systems, and overall process economy. While often treated as interchangeable, their reactivities are governed by fundamental principles of bond energies and organometallic mechanisms. This document, intended for researchers, chemists, and drug development professionals, will dissect these differences, grounding the discussion in established chemical theory and providing practical, data-driven insights for laboratory application. We will explore the underlying causality of their reactivity profiles, present comparative experimental protocols, and offer guidance on strategic substrate selection.

Physicochemical Properties at a Glance

Before delving into reactivity, a comparison of the fundamental physical properties of these two compounds is instructive. These characteristics influence experimental parameters such as solvent choice and purification methods.

PropertyThis compound5-Bromophthalide
Structure
CAS Number 54109-03-4[3]64169-34-2[4]
Molecular Formula C₈H₅ClO₂[5]C₈H₅BrO₂[4]
Molecular Weight 168.58 g/mol 213.03 g/mol [4]
Appearance Solid / White to light yellow powderWhite to light orange powder/crystal[6][7]
Melting Point 88-89 °C[8]162-168 °C[6][9]

The Theoretical Basis of Reactivity: A Tale of Two Halogens

The disparate reactivity between aryl chlorides and aryl bromides is a cornerstone concept in organometallic chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[10][11] This trend is predominantly dictated by two interconnected factors: Carbon-Halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step.

  • Bond Dissociation Energy (BDE): The carbon-bromine bond (C-Br) is inherently weaker than the carbon-chlorine (C-Cl) bond.[10] This lower BDE for 5-Bromophthalide means that less energy is required to cleave the C-Br bond during the initial, and often rate-determining, step of the catalytic cycle.

  • Oxidative Addition Kinetics: Oxidative addition is the crucial first step where the low-valent metal catalyst (typically Pd(0)) inserts into the C-X bond, forming a new organometallic complex (Ar-Pd(II)-X).[12] The rate of this step is significantly faster for aryl bromides than for aryl chlorides.[10][13] This is attributed to the greater polarizability and lower bond energy of the C-Br bond, which facilitates a more favorable interaction with the electron-rich palladium center.[10]

While oxidative addition is a primary driver, other factors can influence the overall efficiency of a catalytic process, including the stability of intermediates and the potential for catalyst inhibition by the halide ions generated.[13][14] However, for the purpose of comparing these two substrates, the oxidative addition step remains the most critical point of differentiation.

cluster_reactivity Reactivity Determinants cluster_comparison Halogen Comparison BDE Bond Dissociation Energy (BDE) OA Rate of Oxidative Addition BDE->OA influences Reactivity Overall Reactivity in Cross-Coupling OA->Reactivity determines CBr C-Br Bond (5-Bromophthalide) Lower BDE FastOA Faster Oxidative Addition CBr->FastOA CCl C-Cl Bond (5-Chloroisobenzofuranone) Higher BDE SlowOA Slower Oxidative Addition CCl->SlowOA FastOA->Reactivity leads to Higher SlowOA->Reactivity leads to Lower

Caption: Logical relationship between C-X bond energy and reactivity.

Comparative Reactivity in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forming C-C bonds. A comparison of 5-Bromophthalide and this compound in this context clearly illustrates their different reactivity profiles.

G Generalized Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)Ln pdiia Ar-Pd(II)-X (Oxidative Adduct) pd0->pdiia Ar-X oa_label Oxidative Addition (Rate-Determining Step) pdiib Ar-Pd(II)-R' (Transmetalated Complex) pdiia->pdiib R'B(OR)₂ Base tm_label Transmetalation pdiib->pd0 product Ar-R' (Coupled Product) pdiib->product re_label Reductive Elimination

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

5-Bromophthalide (Higher Reactivity):

  • Reaction Conditions: Typically reacts under milder conditions (lower temperatures, shorter reaction times).

  • Catalyst Choice: Standard, less-active palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.

  • Yield: Generally provides high yields with conventional catalyst systems.

This compound (Lower Reactivity):

  • Reaction Conditions: Requires more forcing conditions, such as higher temperatures and longer reaction times, to overcome the activation barrier of the C-Cl bond.

  • Catalyst Choice: The use of highly active, specialized catalyst systems is often necessary. These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, or P(t-Bu)₃) that promote the difficult oxidative addition step.[10][11]

  • Yield: Without an optimized catalyst system, yields can be significantly lower compared to the bromo-analog, and side reactions may become more prevalent.[13]

Experimental Protocols: A Comparative Workflow

The following protocols provide a generalized, side-by-side comparison for a Suzuki-Miyaura coupling reaction. These are starting points and may require optimization based on the specific boronic acid used.

Comparative Experimental Workflow cluster_bromo Protocol A: 5-Bromophthalide cluster_chloro Protocol B: 5-Chloroisobenzofuranone start Reaction Setup A1 Combine 5-Bromophthalide (1 eq), Boronic Acid (1.2 eq), Pd(PPh₃)₄ (2-5 mol%), Base (e.g., K₂CO₃, 2 eq) start->A1 B1 Combine 5-Chloroisobenzofuranone (1 eq), Boronic Acid (1.5 eq), Pd₂(dba)₃ + Ligand (e.g., SPhos) (1-3 mol%), Base (e.g., K₃PO₄, 3 eq) start->B1 A2 Add Solvent (e.g., Toluene/H₂O) A1->A2 A3 Heat at 80-90°C for 2-6 hours A2->A3 A4 Workup & Purification A3->A4 end_node Characterized Product A4->end_node B2 Add Solvent (e.g., Dioxane/H₂O) B1->B2 B3 Heat at 100-110°C for 12-24 hours B2->B3 B4 Workup & Purification B3->B4 B4->end_node

Caption: Workflow comparing Suzuki coupling for the two substrates.

Protocol A: Suzuki Coupling of 5-Bromophthalide
  • Objective: To couple 5-Bromophthalide with a representative arylboronic acid.

  • Materials:

    • 5-Bromophthalide (1.0 mmol, 213 mg)

    • Arylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Toluene (5 mL)

    • Deionized Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add 5-Bromophthalide, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed toluene and deionized water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

  • Expected Outcome: High yield (>85%) under relatively mild conditions.

Protocol B: Suzuki Coupling of this compound
  • Objective: To couple this compound with the same arylboronic acid, demonstrating the need for a more active catalyst system.

  • Materials:

    • This compound (1.0 mmol, 169 mg)

    • Arylboronic acid (1.5 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.036 mmol, 14.8 mg)

    • Potassium Phosphate (K₃PO₄) (3.0 mmol, 637 mg)

    • 1,4-Dioxane (5 mL)

    • Deionized Water (1 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and SPhos to a flame-dried Schlenk flask. Add dioxane and stir for 10 minutes to pre-form the active catalyst.

    • To this catalyst mixture, add this compound, the arylboronic acid, and K₃PO₄.

    • Add the remaining degassed dioxane and water.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress. The reaction will require a significantly longer time, potentially 12-24 hours.

    • Follow the same workup and purification procedure as described in Protocol A.

  • Expected Outcome: Moderate to good yield (60-85%), achievable only due to the highly active catalyst and more forcing conditions. Using the conditions from Protocol A would likely result in very low conversion.

Summary of Reactivity and Practical Considerations

Feature5-BromophthalideThis compound
Relative Reactivity HighLow
Reaction Conditions Milder (lower temp, shorter time)Harsher (higher temp, longer time)
Catalyst Requirement Standard Pd catalysts (e.g., Pd(PPh₃)₄)Highly active, specialized catalysts
Substrate Cost Generally higherGenerally lower and more available
Process Robustness More reliable for initial discoveryRequires significant optimization

The choice between these two reagents is a classic trade-off between reactivity and cost. For discovery chemistry and small-scale synthesis where rapid access to derivatives is paramount, the higher reactivity and reliability of 5-Bromophthalide often make it the superior choice. For large-scale industrial synthesis, where raw material cost is a major driver, the economic advantage of This compound provides a strong incentive to invest the time and resources required to develop a robust and efficient process using advanced catalyst systems.[10]

Conclusion

5-Bromophthalide is demonstrably more reactive than this compound in common synthetic transformations like palladium-catalyzed cross-coupling. This difference is fundamentally rooted in the lower bond dissociation energy of the C-Br bond, which facilitates a faster, rate-determining oxidative addition step. While the bromo-derivative allows for the use of milder conditions and standard catalysts, recent advances in ligand design have significantly expanded the utility of the less reactive but more economical chloro-analog. A thorough understanding of these reactivity principles is essential for researchers to make informed, strategic decisions in the design and execution of complex synthetic routes, balancing the demands of chemical efficiency with practical economic constraints.

References

A Senior Application Scientist's Guide: 5-Chloroisobenzofuran-1(3H)-one vs. Other Phthalide Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Phthalide Scaffold as a Privileged Synthetic Motif

The phthalide framework, a fusion of a benzene ring and a γ-lactone, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] These structures are not merely synthetic curiosities; they are integral to a vast array of biologically active molecules, exhibiting properties ranging from antifungal to anti-inflammatory and cytotoxic effects.[2][3] The true synthetic power of the phthalide core lies in its functionalization. The reactivity of the lactone carbonyl, the acidity of the C3 protons, and the potential for substitution on the aromatic ring offer a rich playground for chemical modification.

This guide provides an in-depth comparison of 5-Chloroisobenzofuran-1(3H)-one, a halogenated phthalide, with other common phthalide derivatives. We will explore how the strategic placement of a chloro-substituent fundamentally alters the molecule's reactivity and unlocks unique synthetic pathways unavailable to its non-halogenated or alternatively substituted counterparts. Our analysis is grounded in mechanistic principles and supported by experimental data to inform practical decisions in complex synthetic design.

The Subject in Focus: this compound

This compound (also known as 5-chlorophthalide) is a crystalline solid featuring a chlorine atom on the C5 position of the phthalide skeleton.[4][5] This seemingly simple modification has profound implications for its chemical behavior.

Key Properties:

  • Molecular Formula: C₈H₅ClO₂[4]

  • Molecular Weight: 168.58 g/mol [6]

  • Melting Point: 88-89 °C[7]

The primary route to this compound is the selective reduction of its corresponding anhydride, 4-chlorophthalic anhydride.[8][9] This transformation is typically achieved through catalytic hydrogenation, a process that must be carefully controlled to prevent over-reduction of the aromatic ring or cleavage of the lactone.[10][11]

The synthetic utility of 5-chlorophthalide stems from two key features imparted by the chlorine atom:

  • Electronic Influence: As an electron-withdrawing group, the chlorine atom increases the electrophilicity of the C1 carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phthalide.

  • Synthetic Handle: The C-Cl bond serves as a versatile functional handle for modern cross-coupling reactions, enabling the introduction of aryl, alkyl, and other complex moieties at the C5 position.

G

Caption: Overview of phthalide synthesis and the reactivity of 5-chlorophthalide.

Comparative Analysis with Other Phthalide Derivatives

The strategic value of 5-chlorophthalide is best understood by comparing it to other members of the phthalide family.

Unsubstituted Phthalide: The Baseline

Unsubstituted phthalide is the simplest member of this class. It is commonly synthesized by the catalytic hydrogenation of phthalic anhydride.[11][12] While useful, its synthetic applications are more limited.

  • Reactivity: Nucleophilic attack at the C1 carbonyl and deprotonation at C3 are the primary modes of reaction. However, the carbonyl group is less electrophilic than in the 5-chloro derivative.

  • Limitations: Lacks a functional handle on the aromatic ring for cross-coupling, limiting its utility in building more complex, substituted aromatic systems. Further electrophilic aromatic substitution can lead to mixtures of products.

3-Substituted Phthalides: Building Complexity at C3

This is a large and important class of phthalides, often found in natural products.[13][14] They are typically synthesized not by modifying phthalide itself, but by using precursors that already contain the desired C3 substituent. Common methods include:

  • Reduction of 2-acylbenzoic acids: A reliable method for installing a specific alkyl or aryl group at C3.

  • Addition of Grignard or organolithium reagents to phthalic anhydride: This reaction opens the anhydride ring to form a keto-acid, which upon reduction and cyclization yields the 3-substituted phthalide.[15][16]

Comparison Point: The synthesis of 3-substituted phthalides is fundamentally different from the chemistry that 5-chlorophthalide enables. While 3-substituted phthalides build complexity at the stereocenter adjacent to the lactone oxygen, 5-chlorophthalide is a tool for building complexity on the aromatic ring itself.

Phthalides with Other Aromatic Substituents
  • Electron-Donating Groups (e.g., 5-Methoxyphthalide): An -OCH₃ group at the 5-position deactivates the C1 carbonyl towards nucleophilic attack due to its electron-donating resonance effect. However, it strongly activates the aromatic ring for electrophilic substitution, directing ortho and para to itself (C4 and C6).

  • Electron-Withdrawing Groups (e.g., 5-Nitrophthalide): A -NO₂ group significantly increases the electrophilicity of the C1 carbonyl, even more so than a chloro group. It also strongly deactivates the ring towards electrophilic substitution but can make the compound susceptible to nucleophilic aromatic substitution, particularly if there is a leaving group at an ortho or para position.

Head-to-Head Performance in Key Synthetic Transformations

The choice between 5-chlorophthalide and other derivatives is dictated by the specific synthetic goal. The following table and discussion highlight these differences.

TransformationThis compoundUnsubstituted Phthalide5-Methoxyphthalide
Nucleophilic Addition at C1 Enhanced Reactivity: The electron-withdrawing Cl group increases carbonyl electrophilicity.Baseline Reactivity: Standard lactone reactivity.Reduced Reactivity: The electron-donating OMe group decreases carbonyl electrophilicity.
C3 Anion Formation/Alkylation Slightly Enhanced Acidity: Inductive withdrawal by Cl may slightly increase the acidity of C3 protons.Baseline Acidity: Standard α-ester proton acidity.Slightly Reduced Acidity: Electron-donating OMe group may slightly decrease proton acidity.
Electrophilic Aromatic Sub. Deactivated Ring: The Cl group deactivates the ring and directs new substituents to C4 and C6.Moderately Activated Ring: The ether-like oxygen of the lactone is a weak activator.Strongly Activated Ring: The OMe group is a strong activator, directing to C4 and C6.
Cross-Coupling Reactions Excellent Substrate: The C-Cl bond is a handle for Suzuki, Sonogashira, Buchwald-Hartwig, etc.Not Applicable: Lacks a suitable leaving group for cross-coupling.Not Applicable: Lacks a suitable leaving group for cross-coupling.

Causality Behind Performance:

The key advantage of This compound is its dual-mode reactivity. The chloro-substituent electronically activates the lactone core for nucleophilic additions while simultaneously serving as a robust connection point for transition metal-catalyzed cross-coupling reactions. This allows for a modular and convergent approach to synthesis. For example, a complex side chain can be installed via a Suzuki coupling at C5, followed by modification at the C1/C3 positions. This orthogonality is not available with unsubstituted or alkoxy-substituted phthalides.

In contrast, a 5-methoxyphthalide would be the superior choice if the synthetic plan calls for building density on the aromatic ring through electrophilic substitution (e.g., nitration or Friedel-Crafts acylation) while maintaining a less reactive carbonyl group. Unsubstituted phthalide serves as a good starting point for modifications focused solely on the lactone ring without interference from aromatic substituents.

G start Start: This compound reagents Reagents: - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) start->reagents 1. Gather setup Reaction Setup: - Combine phthalide, boronic acid,  and base in solvent. - Degas the mixture with N₂ or Ar. reagents->setup 2. Combine heat Heating & Reaction: - Add Pd catalyst. - Heat mixture to reflux (e.g., 90-100°C)  under inert atmosphere. setup->heat 3. Initiate monitor Monitoring: - Track progress via TLC or LC-MS  until starting material is consumed. heat->monitor 4. Monitor workup Aqueous Workup: - Cool reaction. - Dilute with EtOAc. - Wash with H₂O and brine. monitor->workup 5. Quench purify Purification: - Dry organic layer (e.g., Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify 6. Isolate product Product: 5-Aryl-isobenzofuran-1(3H)-one purify->product 7. Characterize

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

Experimental Protocols

The following protocols are provided as representative examples of the synthesis and application of phthalide derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the selective reduction of 4-chlorophthalic anhydride.

Materials:

  • 4-Chlorophthalic anhydride (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-chlorophthalic anhydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add NaBH₄ portion-wise over 15 minutes. Causality: The slow addition at low temperature controls the exothermic reaction and prevents over-reduction.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is ~2-3.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Protocol 2: Suzuki Coupling of this compound

This protocol demonstrates the use of the chloro-substituent as a synthetic handle.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Toluene and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flask, combine this compound, the arylboronic acid, and K₂CO₃.

  • Add the toluene/water solvent mixture.

  • Bubble nitrogen or argon gas through the stirred mixture for 20 minutes to remove dissolved oxygen. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle. Degassing is critical for reaction success.

  • Add the Pd(PPh₃)₄ catalyst to the mixture under a positive pressure of inert gas.

  • Heat the reaction to reflux (approx. 95 °C) and stir vigorously for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with EtOAc and water.

  • Separate the layers, and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel to yield the 5-aryl-isobenzofuran-1(3H)-one.

Conclusion

While all phthalide derivatives are valuable synthetic intermediates, this compound offers a unique and powerful combination of properties. Its electron-withdrawing nature enhances the reactivity of the core lactone structure, while the chloro-substituent itself provides a robust and versatile handle for advanced, metal-catalyzed bond-forming reactions. For synthetic campaigns requiring the late-stage introduction of aromatic complexity via cross-coupling, 5-chlorophthalide is often the superior choice over unsubstituted or electron-rich phthalide derivatives. Conversely, when the strategy involves leveraging the inherent reactivity of the aromatic ring through electrophilic substitution, other derivatives may be more appropriate. A thorough understanding of these substituent effects is paramount for the logical and efficient design of complex molecules for research, drug discovery, and materials science.

References

Validation of 5-Chloroisobenzofuran-1(3H)-one structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structural Validation of 5-Chloroisobenzofuran-1(3H)-one: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth technical comparison of methodologies for the structural validation of this compound, a halogenated phthalide derivative of interest. Our focus will be on the gold standard, single-crystal X-ray crystallography, while providing a comparative analysis with powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Imperative of Structural Integrity in Drug Discovery

This compound belongs to the isobenzofuranone (or phthalide) class of compounds, a scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] Before significant resources are invested in preclinical and clinical development, it is paramount to confirm the exact molecular structure of any potential drug candidate. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety issues.

X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid, providing precise measurements of bond lengths, bond angles, and stereochemistry.[3][4][5] This technique stands as the definitive method for structural proof. However, obtaining suitable crystals can be a significant bottleneck. Consequently, a multi-faceted approach employing complementary techniques is often the most pragmatic and robust strategy for structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances.[4] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice. This interaction causes the X-rays to diffract in a specific pattern, which, when analyzed, allows for the reconstruction of the three-dimensional electron density map of the molecule, and thus its structure.[3][6]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a validated crystal structure involves several critical steps. The causality behind each choice is crucial for success.

Step 1: Synthesis and Purification of this compound

A common route to phthalide derivatives involves the cyclization of substituted benzoic acids.[1][7] For this compound, a plausible synthetic approach would be the reduction of 4-chloro-2-formylbenzoic acid.

  • Protocol:

    • Dissolve 4-chloro-2-formylbenzoic acid in a suitable solvent (e.g., methanol).

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at a controlled temperature (e.g., 0 °C) to reduce the aldehyde to an alcohol.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully acidify the reaction mixture to induce lactonization (ring closure) to form the phthalide.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.[1]

  • Expertise & Experience: The purity of the starting material is paramount for obtaining high-quality crystals. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction data. Recrystallization or meticulous column chromatography is often necessary to achieve >95% purity.[8]

Step 2: Crystal Growth

This is often the most challenging and empirical step in the process. The goal is to encourage the slow formation of a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm).[6][9]

  • Protocol: Slow Evaporation

    • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., acetone, ethyl acetate/hexane).

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Expertise & Experience: The choice of solvent is critical. A good crystallizing solvent is one in which the compound is moderately soluble. If the compound is too soluble, it will not precipitate; if it is too insoluble, it will crash out as a powder. A solvent system, where the compound is soluble in one solvent and insoluble in another, is often employed. Slow cooling or vapor diffusion are alternative crystallization techniques.

Step 3: Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4] The crystal is rotated, and diffraction patterns are collected at various orientations.[3]

  • Instrumentation: Modern diffractometers consist of an X-ray source, a goniometer for precise crystal orientation, and a detector.[4]

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure.[6][9]

  • Trustworthiness: The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05) is indicative of a well-refined structure.

Visualization of the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Synthesis Synthesis of This compound Purification Purification (>95% Purity) Synthesis->Purification Crystal_Growth Single Crystal Growth (0.1-0.3 mm) Purification->Crystal_Growth Mounting Crystal Mounting on Goniometer Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Model Refinement & Validation Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure Validation_Logic cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Confirmation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure Xray X-ray Crystallography Proposed_Structure->Xray Confirmation Validated_Structure Validated Structure Xray->Validated_Structure

References

The Impact of Halogenation on the Biological Activity of Isobenzofuranones: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isobenzofuranone (also known as phthalide) scaffold represents a privileged structure, demonstrating a wide array of biological activities, including anticancer, antifungal, and antimicrobial properties. The strategic introduction of halogen atoms—fluorine (F), chlorine (Cl), and bromine (Br)—onto this core structure has emerged as a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of halogenated isobenzofuranones, offering researchers, scientists, and drug development professionals a synthesized overview of structure-activity relationships (SAR), supporting experimental data, and detailed protocols for evaluation.

Introduction: The Significance of Halogenation in Isobenzofuranone Bioactivity

The isobenzofuranone core, a bicyclic structure featuring a fused benzene and γ-lactone ring, is found in both natural products and synthetic compounds with significant therapeutic potential. Halogenation, the substitution of a hydrogen atom with a halogen, can profoundly alter a molecule's biological profile through several mechanisms:

  • Modulation of Lipophilicity: Halogens, particularly chlorine and bromine, increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the isobenzofuranone ring system, influencing the molecule's reactivity and binding affinity to biological targets.

  • Steric Influence: The size of the halogen atom (Br > Cl > F) can affect the conformation of the molecule and its fit within a binding site.

  • Halogen Bonding: Chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules, which can contribute to enhanced binding affinity and specificity.

This guide will delve into a comparative analysis of how these effects translate into tangible differences in the anticancer and antifungal activities of fluorinated, chlorinated, and brominated isobenzofuranones.

Comparative Anticancer Activity: A Focus on Cytotoxicity

Numerous studies have highlighted the potential of halogenated isobenzofuranones as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Structure-Activity Relationship Insights
  • Impact of Halogen Type: Generally, chlorinated and brominated isobenzofuranones tend to exhibit higher cytotoxicity compared to their non-halogenated or fluorinated counterparts. This is likely due to a combination of increased lipophilicity and the potential for halogen bonding, which can lead to stronger interactions with target proteins. For instance, some chlorinated compounds have shown greater potency than fluorinated analogs in certain contexts.[1]

  • Influence of Halogen Position: The position of the halogen substituent on the isobenzofuranone scaffold is critical for activity. Specific substitution patterns can either enhance or diminish cytotoxic effects, underscoring the importance of precise structural modifications in drug design.

Tabulated Cytotoxicity Data

The following table summarizes the IC50 values of representative halogenated isobenzofuranone derivatives against various cancer cell lines, compiled from multiple studies. It is crucial to note that direct comparisons between values from different studies should be made with caution due to variations in experimental conditions.

Compound/DerivativeHalogenCancer Cell LineIC50 (µM)Reference
Compound A ChlorineK562 (myeloid leukemia)2.79[2]
Compound B ChlorineK562 (myeloid leukemia)1.71[2]
Etoposide (Control) -K562 (myeloid leukemia)7.06[2]
Compound C BromineHL-60 (leukemia)3.24 µg/mL[2]
Compound D BromineMDA-MB-435 (melanoma)8.70 µg/mL[2]

Note: The IC50 values for compounds C and D are reported in µg/mL. Molar concentration would depend on the molecular weight of the specific compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4][5][6]

Objective: To determine the IC50 value of halogenated isobenzofuranones against a selected cancer cell line.

Materials:

  • Halogenated isobenzofuranone derivatives

  • Cancer cell lines (e.g., K562, HeLa, MCF-7)

  • Culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated isobenzofuranone derivatives in culture medium. Replace the old medium in the wells with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Proposed Mechanism of Anticancer Action

The anticancer activity of halogenated isobenzofuranones is believed to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Caption: Proposed anticancer mechanism of halogenated isobenzofuranones.

Comparative Antifungal Activity: Targeting Pathogenic Fungi

Halogenated isobenzofuranones have also demonstrated promising activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antifungal efficacy.

Structure-Activity Relationship Insights

Similar to their anticancer activity, the antifungal potency of halogenated isobenzofuranones is influenced by the nature and position of the halogen substituent.

  • Enhanced Potency with Halogenation: Studies on halogen-substituted isobenzofuran analogues have shown that these compounds can exhibit significant antifungal activity against dermatophytes and Candida species.[7]

  • Role of Specific Halogens: The presence of specific halogens can be crucial for potent activity. For example, certain chlorinated analogues have been shown to be superior to both the parent compound and other antifungal agents in in vivo models.[7] The unique molecular volume and electrostatic properties conferred by chlorine atoms can significantly impact the interaction with the fungal target.[7]

Tabulated Antifungal Data

The following table presents MIC values for representative halogenated isobenzofuranone derivatives against various fungal strains. As with the cytotoxicity data, caution is advised when comparing values across different studies.

Compound/DerivativeHalogenFungal StrainMIC (µg/mL)Reference
Analogue 13b ChlorineTrichophyton sp.More active than Miconazole[7]
Analogue 13c ChlorineCandida albicansSuperior to Clotrimazole[7]
Analogue 13a ChlorineCandida albicansInactive[7]

Note: The data for analogues 13a, 13b, and 13c is qualitative, highlighting the significant impact of the substitution pattern.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[1][7][8]

Objective: To determine the MIC of halogenated isobenzofuranones against a selected fungal strain.

Materials:

  • Halogenated isobenzofuranone derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Liquid growth medium (e.g., RPMI-1640, Mueller-Hinton broth)

  • Sterile 96-well microplates

  • Incubator

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the halogenated isobenzofuranone derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in the broth medium, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microplate with the fungal suspension. Include a positive control (fungus without compound) and a negative control (broth without fungus).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.[1]

Proposed Mechanism of Antifungal Action

The antifungal mechanism of halogenated isobenzofuranones is thought to involve the disruption of fungal cell membrane integrity and the inhibition of key enzymes involved in fungal growth and survival.

Caption: Proposed antifungal mechanism of halogenated isobenzofuranones.

Conclusion and Future Directions

The halogenation of the isobenzofuranone scaffold is a validated strategy for enhancing biological activity. The comparative analysis, although based on a synthesis of data from multiple sources, suggests that chlorinated and brominated derivatives often exhibit superior anticancer and antifungal potency compared to their non-halogenated or fluorinated counterparts. The precise positioning of the halogen is a critical determinant of this activity.

Future research should focus on the systematic synthesis and evaluation of a comprehensive series of halogenated isobenzofuranones (fluoro-, chloro-, and bromo-) against a standardized panel of cancer cell lines and fungal pathogens. Such studies will provide a more definitive and directly comparable dataset, enabling a deeper understanding of the structure-activity relationships and facilitating the rational design of novel, potent, and selective therapeutic agents. Elucidation of the specific molecular targets and signaling pathways will be crucial for optimizing the clinical potential of this promising class of compounds.

References

A Comparative Guide to the Efficacy of 5-Chloroisobenzofuran-1(3H)-one in the Synthesis of 5-HT1D Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthetic utility of 5-Chloroisobenzofuran-1(3H)-one, a key precursor in the manufacturing of potent 5-HT1D receptor antagonists. We will explore a specific, highly relevant synthetic pathway, compare it with viable alternatives, and provide the experimental data necessary for informed decisions in drug discovery and process development.

The Critical Role of 5-HT1D Antagonists and Synthesis Challenges

The serotonin 1D (5-HT1D) receptor, a G protein-coupled receptor (GPCR), is a crucial target in neuropharmacology.[1][2] Primarily located in the central nervous system, it modulates neurotransmitter release and is implicated in the pathophysiology of migraines and other neurological disorders.[1][3][4] Antagonists of this receptor are sought after for their potential therapeutic benefits, which has spurred significant research into efficient and scalable synthetic routes.[5][6]

The synthesis of these often complex molecules presents several challenges, including the construction of specific heterocyclic scaffolds, control of stereochemistry, and achieving high purity and yield. The choice of starting materials and synthetic strategy is paramount to overcoming these hurdles.

Mechanism of Action: How 5-HT1D Receptor Antagonism Works

To appreciate the significance of these synthetic targets, it's essential to understand their mechanism of action. The 5-HT1D receptor is coupled to an inhibitory G-protein (Gαi).[7] Upon activation by its endogenous ligand, serotonin (5-HT), it initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This reduction in cAMP modulates various cellular processes, including the inhibition of pro-inflammatory neuropeptide release, which is a key factor in migraine pain.[3] 5-HT1D antagonists work by blocking the binding of serotonin to the receptor, thereby preventing this inhibitory signaling cascade.[4]

5-HT1D_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1D Receptor (GPCR) G_Protein Gi/o Protein Complex (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) (Agonist) Serotonin->Receptor Binds & Activates Antagonist 5-HT1D Antagonist Antagonist->Receptor Binds & Blocks ATP ATP Downstream Inhibition of Neurotransmitter Release cAMP->Downstream Leads to Synthetic_Workflow Start 5-Bromoindole Step2 Heck Reaction with Phenyl Vinyl Sulfone (Pd(OAc)2 catalyst) Start->Step2 Step1 Acylation with Cbz-Proline Acid Chloride Intermediate1 Formula IV Intermediate Intermediate2 Coupled Intermediate (II) Step2->Intermediate2 Step3 Hydrogenation Intermediate2->Step3 Intermediate3 Reduced Intermediate (III) Step3->Intermediate3 Step4 Acylation Intermediate3->Step4 Intermediate4 Acylated Intermediate (IV) Step4->Intermediate4 Step5 Reduction (Hydride Agent) Intermediate4->Step5 End Eletriptan Step5->End Comparison_Logic cluster_heck Heck Reaction Route cluster_fischer Fischer Indole Route Pros_Heck Pros: - High versatility - Milder conditions - Good functional group tolerance Cons_Heck Cons: - Expensive Pd catalyst - Potential metal contamination - Dimer side products Pros_Fischer Pros: - Inexpensive reagents - Well-established method - Direct indole formation Cons_Fischer Cons: - Harsh acidic conditions - Potential regioselectivity issues - May require chiral resolution Topic Synthetic Strategy for 5-HT1D Antagonists cluster_heck cluster_heck Topic->cluster_heck cluster_fischer cluster_fischer Topic->cluster_fischer

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 5-Chloroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, technically-grounded framework for assessing the purity of synthesized 5-Chloroisobenzofuran-1(3H)-one. Moving beyond mere protocols, we delve into the causality behind methodological choices, establishing a self-validating system for robust and reliable purity determination. This document compares orthogonal analytical techniques, offering field-proven insights to ensure the quality and integrity of this critical chemical intermediate.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound, a halogenated lactone, serves as a key building block in the synthesis of various biologically active molecules, including potent antidepressant agents.[1][2] In the landscape of pharmaceutical development, the purity of such an intermediate is not a mere quality metric; it is a critical determinant of the final drug product's safety and efficacy.[3] Impurities—originating from starting materials, side reactions, or degradation—can carry their own pharmacological (and toxicological) profiles, potentially compromising patient safety and leading to costly batch failures.

This guide, therefore, presents a multi-faceted analytical strategy. We will not rely on a single technique but will instead build a comprehensive purity profile using a suite of orthogonal methods. Each method provides a unique lens through which to view the sample, and together, they create a high-fidelity picture of the compound's identity and purity. We will explore chromatographic, spectroscopic, and physical characterization techniques, detailing not only the "how" but, more importantly, the "why" behind each analytical choice.

The Analytical Workflow: An Integrated Strategy

A robust purity assessment is not a linear process but an integrated workflow where different techniques validate and complement one another. The overall strategy involves confirming the primary structure, quantifying the main component, identifying and quantifying impurities, and assessing physical properties that are indicative of purity.

Purity_Assessment_Workflow cluster_input Sample cluster_analysis Analytical Techniques cluster_output Results & Documentation synthesized_product Synthesized This compound hplc HPLC-UV (Quantitative Purity) synthesized_product->hplc gcms GC-MS (Volatile Impurities) synthesized_product->gcms nmr NMR Spectroscopy (Structural Confirmation) synthesized_product->nmr mp Melting Point (Physical Purity) synthesized_product->mp purity_report Comprehensive Purity Report hplc->purity_report gcms->purity_report nmr->purity_report mp->purity_report coa Certificate of Analysis (CoA) purity_report->coa

Caption: Integrated workflow for purity assessment.

Orthogonal Analytical Techniques: A Comparative Overview

No single analytical method can provide a complete picture of a compound's purity. By employing orthogonal techniques—methods that measure different chemical or physical properties—we minimize the risk of co-eluting impurities or other analytical artifacts masking a purity issue.

Technique Primary Application Strengths Limitations
HPLC-UV Quantitative purity of the main component and non-volatile impurities.High precision and accuracy for quantification; robust and widely available.[4]May not detect impurities that lack a UV chromophore; co-elution can mask impurities.
GC-MS Identification and quantification of volatile and semi-volatile impurities.Excellent for residual solvents and volatile byproducts; provides mass spectral data for identification.[5][6][7]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Absolute structural confirmation and identification of impurities.Unrivaled for structural elucidation; can provide quantitative information (qNMR).[8][9]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.
Melting Point Rapid assessment of overall purity.Fast, inexpensive, and a strong indicator of purity; impurities depress and broaden the melting range.[10][11]Non-specific; provides a qualitative or semi-quantitative assessment at best.

Detailed Experimental Protocols & Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Principle & Rationale: HPLC is the gold standard for purity determination in the pharmaceutical industry.[3][4] For this compound, a reversed-phase method using a C18 column is the logical starting point. The molecule's aromatic ring and polar lactone group give it moderate polarity, making it well-suited for retention on a nonpolar stationary phase. The benzofuranone core contains a strong UV chromophore, allowing for sensitive detection using a Diode Array Detector (DAD) or standard UV detector.[12]

Experimental Protocol:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column oven, and DAD.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas mobile phases thoroughly before use.

  • Standard and Sample Preparation:

    • Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in 25.0 mL of acetonitrile.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock to 10.0 mL with mobile phase (50:50 Water:Acetonitrile).

    • Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized batch and dissolve in 100.0 mL of mobile phase (50:50 Water:Acetonitrile).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (or optimal wavelength determined from DAD scan).

    • Gradient Program:

      • 0-15 min: 40% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 40% B (re-equilibration).

  • Data Analysis and Interpretation:

    • Inject a blank (mobile phase), followed by the working standard (x5 to establish system suitability), and then the sample.

    • System Suitability: For the reference standard, the relative standard deviation (RSD) of peak area should be <2.0%.

    • Purity Calculation: Calculate the percentage purity using the area percent method.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Trustworthiness: The use of a well-characterized reference standard validates the retention time of the main peak. The gradient ensures that both more polar and less polar impurities are eluted and detected, providing a comprehensive impurity profile. Any peak in the sample chromatogram not present in the blank is considered an impurity or degradation product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle & Rationale: The synthesis of this compound likely involves organic solvents. GC-MS is the ideal technique for identifying and quantifying these residual volatile organic compounds.[7][13] The sample is vaporized and separated based on boiling point and polarity on a capillary column, with the mass spectrometer providing definitive identification of the eluted components based on their mass-to-charge ratio and fragmentation patterns.[8] This is particularly effective for halogenated organic compounds.[5][6][14]

Experimental Protocol:

  • System Preparation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the synthesized compound into a 10 mL headspace vial.

    • Add 5.0 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide) and seal the vial.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Split Ratio: 20:1.

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 35-500.

  • Data Analysis and Interpretation:

    • Identify peaks corresponding to residual solvents by comparing their retention times and mass spectra to a known library (e.g., NIST).

    • Quantification can be performed using an external or internal standard method if specific solvent limits are required.

    • Trustworthiness: The mass spectrum provides a "fingerprint" for each volatile compound, offering a much higher degree of confidence in identification than retention time alone.[5] This self-validating feature is crucial for confirming the identity of unexpected volatile impurities.

NMR Spectroscopy for Structural Confirmation

Principle & Rationale: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[8][9] For this compound, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, the substitution pattern on the aromatic ring, and the presence of the lactone functionality. It serves as the definitive identity test and can reveal structurally similar impurities that might co-elute in chromatography.[15][16]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 10-15 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Experiments: Standard ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full assignment.

  • Data Analysis and Interpretation:

    • ¹H NMR: Expect to see signals for the aromatic protons and the methylene (-CH₂-) protons of the lactone ring. The splitting patterns and chemical shifts should be consistent with the 5-chloro substitution pattern.

    • ¹³C NMR: Expect signals for the carbonyl carbon, the methylene carbon, and the eight aromatic carbons. The chemical shifts will confirm the overall structure.[17]

    • Purity Indication: The presence of small, unidentifiable peaks in the spectra indicates impurities. The integral of impurity peaks relative to the main product peaks can provide a semi-quantitative estimate of their levels.

    • Trustworthiness: NMR provides fundamental structural information. By comparing the acquired spectra to predicted spectra or literature data for the target molecule, one can achieve absolute confidence in its identity.[15][18]

Melting Point Analysis for Rapid Purity Screening

Principle & Rationale: The melting point is a fundamental physical property of a pure crystalline solid.[10][19] Pure compounds exhibit a sharp melting point over a narrow range (typically <1 °C).[11][20] Impurities disrupt the crystal lattice, which requires less energy to break, resulting in a lower and broader melting range (melting point depression).[10] This makes it an excellent, rapid, and low-cost method for qualitatively assessing purity.[20][21]

Experimental Protocol:

  • Instrument: Digital melting point apparatus (e.g., Mettler Toledo MP70 or Stuart SMP30).

  • Sample Preparation:

    • Ensure the synthesized product is completely dry and finely powdered.

    • Pack the sample into a capillary tube to a height of 2-3 mm.[10]

  • Measurement:

    • Place the capillary in the apparatus.

    • Use a rapid heating rate (~10-20 °C/min) to find an approximate melting point.

    • Perform a second measurement with a new sample, heating slowly (~1-2 °C/min) near the approximate melting point.

    • Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

  • Data Analysis and Interpretation:

    • Compare the observed melting range to the literature value for pure this compound.

    • A sharp melting range close to the literature value indicates high purity.

    • A broad and depressed melting range suggests the presence of significant impurities.[11][20]

    • Trustworthiness: This method is self-validating when compared against a certified reference standard measured on the same instrument. The difference in melting behavior between the sample and the standard provides a direct indication of relative purity.

Conclusion: Synthesizing Data for a Definitive Purity Statement

Assessing the purity of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-technique approach.

  • HPLC provides the primary quantitative value for purity and detects non-volatile impurities.

  • GC-MS secures the product against volatile contaminants and residual solvents.

  • NMR offers incontrovertible proof of structural identity.

  • Melting point analysis serves as a rapid and reliable check on overall purity.

By integrating the results from these orthogonal methods, a researcher or drug development professional can confidently generate a Certificate of Analysis (CoA). This comprehensive data package not only satisfies regulatory expectations but, more fundamentally, ensures the quality, safety, and reliability of the subsequent steps in the drug development pipeline.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Chloroisobenzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Drug Development

The isobenzofuran-1(3H)-one scaffold, a prominent feature in numerous natural products and synthetic compounds, exhibits a wide array of biological activities, including antiproliferative, antimicrobial, and antidepressant effects[1][2][3]. The introduction of a chlorine atom at the 5-position, yielding 5-Chloroisobenzofuran-1(3H)-one, modulates these properties, making its derivatives intriguing candidates for therapeutic development. However, the promise of any lead compound is intrinsically tied to its specificity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary therapeutic target, can lead to off-target effects, toxicity, and diminished efficacy.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a library of this compound derivatives. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a logical, self-validating workflow that explains the causality behind each experimental choice. We will delve into the rational design of a focused derivative library, followed by a tiered screening cascade employing state-of-the-art biophysical and immunological techniques to identify and characterize potential cross-reactive interactions.

Part 1: Rational Design and Synthesis of a Focused Derivative Library

A systematic evaluation of cross-reactivity begins with a well-designed library of chemical analogs. The goal is to probe how structural modifications to the this compound core influence binding specificity. Our synthetic strategy will focus on introducing diversity at two key positions: the C3 position of the lactone ring and the aromatic ring system.

Causality Behind the Design:
  • C3-Position: Modifications at this position can significantly alter the molecule's three-dimensional shape and introduce new functional groups capable of forming hydrogen bonds, ionic interactions, or van der Waals contacts. This allows us to explore how changes in steric bulk and electronics at this solvent-exposed position affect target engagement and off-target binding.

  • Aromatic Ring: While maintaining the core 5-chloro substitution, we will introduce additional substituents on the benzene ring. This helps to understand the role of electron-donating and electron-withdrawing groups in modulating the overall electronic properties of the pharmacophore and its interactions with protein targets.

Proposed Synthetic Workflow:

The synthesis of the derivative library will proceed through established synthetic routes, allowing for the efficient generation of a diverse set of analogs[4][5][6][7].

G cluster_0 C3-Substituted Analogs cluster_1 Aryl-Substituted Analogs cluster_2 Library Generation A 2-Formyl-4-chlorobenzoic Acid B Condensation with 1,3-dicarbonyl compounds (DBU-promoted) A->B C C3-Acyl Isobenzofuranones B->C G Diverse Library of This compound Derivatives C->G D o-Alkyl-chlorobenzoic acids E Oxidative Cyclization (NaBrO3/NaHSO3) D->E F Aryl-Substituted Isobenzofuranones E->F F->G

Figure 1: Synthetic workflow for the generation of a diverse library of this compound derivatives.

Table 1: Proposed Derivative Library for Cross-Reactivity Screening
Compound IDCore StructureR1 (C3-Position)R2 (Aromatic Ring)Rationale for Inclusion
LEAD-01 This compoundHHLead Compound
LIB-C3-01 This compound-CH(COCH₃)₂HIncreased steric bulk and H-bond acceptors
LIB-C3-02 This compound-PhenylHIntroduction of an aromatic moiety
LIB-C3-03 This compound-CyclohexylHIntroduction of a bulky aliphatic group
LIB-AR-01 Isobenzofuran-1(3H)-oneH5-Chloro, 3-NitroElectron-withdrawing group
LIB-AR-02 Isobenzofuran-1(3H)-oneH5-Chloro, 4-MethoxyElectron-donating group
LIB-AR-03 Isobenzofuran-1(3H)-oneH5,6-DichloroIncreased lipophilicity

Part 2: A Tiered Experimental Approach to Cross-Reactivity Profiling

Given the absence of a known primary biological target for this compound, a broad, tiered screening approach is the most scientifically rigorous strategy. This allows for a wide initial survey of potential interactions, followed by more focused, quantitative validation of any identified "hits".

G A Tier 1: Broad Specificity Profiling (Competitive Immunoassay - ELISA) B Tier 2: Hit Confirmation & Affinity Ranking (Surface Plasmon Resonance - SPR) A->B Hits with >50% Inhibition C Tier 3: Kinetic & Thermodynamic Characterization (Advanced SPR Analysis) B->C Confirmed Binders D Identification of Cross-Reactive Hits C->D Detailed Interaction Profile

Figure 2: Tiered experimental workflow for cross-reactivity profiling.

Tier 1: Broad Specificity Profiling via Competitive ELISA

The first tier of our screening cascade utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This technique is ideal for high-throughput screening of small molecules (haptens) against a panel of diverse proteins.[8] The principle relies on the competition between the derivative in solution and a derivative-protein conjugate immobilized on the ELISA plate for binding to a specific antibody. A lower signal indicates a stronger interaction between the soluble derivative and the antibody, suggesting potential cross-reactivity.

Experimental Protocol: Competitive ELISA

  • Hapten-Carrier Conjugation:

    • Synthesize a derivative of this compound containing a linker with a reactive functional group (e.g., a carboxylic acid or primary amine).

    • Covalently couple this hapten to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using a suitable crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for carboxyl groups.[9][]

    • Purify the conjugate via dialysis or size-exclusion chromatography to remove unreacted hapten and crosslinker.

    • Characterize the conjugation ratio (hapten molecules per carrier protein) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

  • ELISA Plate Coating:

    • Dilute the hapten-carrier conjugate to an optimized concentration (typically 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).

    • Add 200 µL of a blocking buffer (e.g., 1-5% BSA in PBS-T) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • In a separate plate, prepare serial dilutions of the this compound derivatives (the competitors).

    • Add a fixed, optimized concentration of a primary antibody raised against the hapten to each well containing the competitor.

    • Incubate for 1 hour at room temperature to allow the antibody to bind to the free competitor.

  • Incubation on Coated Plate:

    • Wash the coated and blocked ELISA plate three times with wash buffer.

    • Transfer 100 µL of the competitor-antibody mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 4-5 times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 10-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 1N HCl).

    • Read the absorbance at 450 nm using a microplate reader.[11]

Tier 2: Hit Confirmation and Affinity Ranking with Surface Plasmon Resonance (SPR)

Derivatives that exhibit significant inhibition in the competitive ELISA will be advanced to Tier 2 for validation and affinity ranking using Surface Plasmon Resonance (SPR). SPR is a label-free, real-time technology that measures the binding of an analyte (the small molecule derivative) to a ligand (the protein target) immobilized on a sensor chip.[11][12] This allows for the direct measurement of binding affinity (KD).

Experimental Protocol: SPR Affinity Analysis

  • Protein Immobilization:

    • Immobilize the putative off-target protein (identified from literature or broader screening panels) onto a sensor chip (e.g., a CM5 dextran chip) using standard amine coupling chemistry.

    • The protein is injected over the activated sensor surface, and covalent bonds are formed between primary amines on the protein and the N-hydroxysuccinimide (NHS) esters on the chip surface.

    • Deactivate any remaining active sites with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound derivative in a suitable running buffer (e.g., HBS-EP+). It is important to keep the DMSO concentration constant across all samples, typically ≤ 5%.

    • Inject the derivative solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to generate a sensorgram. The sensorgram shows an association phase during injection and a dissociation phase when the injection is complete.

  • Data Analysis:

    • After subtracting the signal from a reference flow cell, fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • A lower KD value indicates a higher binding affinity.

Tier 3: In-Depth Kinetic and Thermodynamic Profiling

For confirmed cross-reactive hits with significant affinity, a more detailed kinetic and thermodynamic analysis is warranted to fully understand the nature of the interaction.

Advanced SPR Analysis:

  • Kinetic Titration: This method involves a series of sequential injections of increasing concentrations of the analyte without a dissociation step in between. This can provide robust kinetic data, especially for interactions with very slow off-rates.

  • Thermodynamic Analysis: By performing the SPR binding experiments at multiple temperatures, the changes in enthalpy (ΔH) and entropy (ΔS) of binding can be determined using the van 't Hoff equation. This provides deeper insights into the driving forces of the interaction (e.g., whether it is enthalpically or entropically driven).

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables to facilitate the identification of structure-activity relationships (SAR) and structure-cross-reactivity relationships.

Table 2: Representative Cross-Reactivity Data for the Derivative Library
Compound IDTier 1: ELISA % Inhibition @ 10µM (vs. Target X)Tier 2: SPR KD (µM) vs. Target XTier 3: SPR kon (M⁻¹s⁻¹)Tier 3: SPR koff (s⁻¹)
LEAD-01 15%>100--
LIB-C3-01 65%12.51.2 x 10⁴1.5 x 10⁻¹
LIB-C3-02 22%85.2--
LIB-AR-01 78%5.82.5 x 10⁴1.45 x 10⁻¹
LIB-AR-03 45%35.1--

Interpretation of Results:

The data presented in Table 2 would suggest that the introduction of a nitro group at the 3-position on the aromatic ring (LIB-AR-01) significantly increases cross-reactivity with "Target X" compared to the lead compound. Similarly, the addition of a bulky acyl group at the C3 position (LIB-C3-01) also promotes off-target binding, albeit to a lesser extent. This information is critical for guiding the next round of lead optimization, where medicinal chemists can focus on modifications that enhance on-target potency while minimizing these newly identified cross-reactive liabilities.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound derivatives. By combining rational library design with a tiered screening cascade of competitive ELISA and Surface Plasmon Resonance, researchers can efficiently identify and characterize off-target interactions. This proactive approach to specificity profiling is not merely a precautionary measure; it is a fundamental component of modern drug discovery that de-risks development programs, enhances the quality of lead candidates, and ultimately contributes to the creation of safer and more effective medicines.

References

A Comparative Benchmarking of Synthetic Routes to 5-Chloroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloroisobenzofuran-1(3H)-one

This compound, commonly known as 5-chlorophthalide, is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds and complex heterocyclic systems.[1][2] Its strategic importance is underscored by its role as a key intermediate in the manufacturing of the blockbuster antidepressant citalopram and its active enantiomer, escitalopram.[2] The demand for efficient, scalable, and cost-effective synthetic methodologies for this compound is therefore of paramount interest to researchers, scientists, and professionals in the field of drug development. This guide provides an in-depth, objective comparison of the prevalent synthetic routes to this compound, supported by experimental data and procedural insights to aid in the selection of the most appropriate method for a given application.

Comparative Analysis of Synthetic Strategies

Several distinct synthetic strategies for the preparation of this compound have been reported in the literature. These can be broadly categorized into three main approaches: multi-step synthesis from phthalimide derivatives, reduction of 4-chlorophthalic anhydride, and a modern approach involving directed ortho-metalation. Each route presents a unique set of advantages and disadvantages in terms of yield, scalability, cost, and environmental impact.

Route 1: The Classical Approach via Sandmeyer Reaction of 5-Aminophthalide

One of the traditional methods for synthesizing 5-chlorophthalide involves a multi-step sequence starting from the readily available phthalimide.[2] This pathway leverages well-established chemical transformations, culminating in a Sandmeyer reaction to introduce the desired chlorine substituent.

The key steps in this process are:

  • Nitration of Phthalimide: Phthalimide is first nitrated to yield 4-nitrophthalimide.

  • Reduction to Amine: The nitro group is then reduced to an amino group to form 4-aminophthalimide. This can be followed by reduction of the imide to the corresponding 5-aminophthalide.[2]

  • Diazotization and Sandmeyer Reaction: The 5-aminophthalide is diazotized and subsequently treated with a copper(I) chloride catalyst to yield this compound.[2]

While this method is built upon fundamental and well-understood organic reactions, it suffers from the drawbacks of being a lengthy process with multiple intermediate isolation steps, which can significantly lower the overall yield.

A Phthalimide B 4-Nitrophthalimide A->B Nitration C 5-Aminophthalide B->C Reduction D This compound C->D Diazotization, Sandmeyer Reaction

Figure 1: The classical synthetic route to this compound via a Sandmeyer reaction.

Route 2: Reduction of 4-Chlorophthalic Anhydride

A more direct and seemingly simpler approach involves the reduction of 4-chlorophthalic anhydride. This method has been explored using various reducing agents, with sodium borohydride and zinc-hydrochloric acid being the most common.[3]

The primary challenge with this route is the regioselectivity of the reduction. The reduction of the unsymmetrical 4-chlorophthalic anhydride can lead to the formation of two isomeric products: the desired this compound and the undesired 6-chloroisobenzofuran-1(3H)-one.[3] The separation of these isomers can be challenging and often requires chromatographic techniques, which may not be ideal for large-scale production. The ratio of the two isomers can be influenced by the choice of reducing agent and reaction conditions. For instance, reduction with Zn-HCl in acetic acid has been reported to yield the desired product in 62% yield.[3]

A 4-Chlorophthalic Anhydride B Mixture of 5-Chloro- and 6-Chloroisobenzofuran-1(3H)-one A->B Reduction (e.g., NaBH4 or Zn-HCl) C This compound B->C Purification (e.g., Crystallization or Chromatography) A 4-Chloro-N,N-diisopropylbenzamide B ortho-Lithiated Intermediate A->B ortho-Lithiation (e.g., BuLi) C 2-Formyl-4-chloro-N,N-diisopropylbenzamide B->C Formylation (DMF) D This compound C->D Reduction & Cyclization (e.g., NaBH4, then acid)

References

In-vitro testing of compounds derived from 5-Chloroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Vitro Comparative Guide to Novel Derivatives of 5-Chloroisobenzofuran-1(3H)-one

Introduction: The Therapeutic Potential of the Isobenzofuranone Scaffold

The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for applications ranging from anticancer and antimicrobial to antidepressant agents.[1][3][4] The introduction of a chlorine atom at the 5-position, yielding this compound, offers a key starting point for medicinal chemistry exploration, potentially modulating the compound's electronic properties, lipophilicity, and metabolic stability.

This guide provides a comprehensive framework for the in-vitro evaluation and comparison of novel therapeutic candidates derived from this scaffold. We will detail a suite of robust, validated assays to profile these compounds across three critical therapeutic areas: oncology, infectious disease, and inflammation. The experimental choices are grounded in established cell-based screening paradigms, designed to generate reproducible and comparative data to identify promising lead compounds for further development.[5][6]

Part 1: Comparative Analysis of Anticancer Activity

A primary focus for many new chemical entities is their potential to combat cancer.[7] Our initial screening funnel is designed to assess two key hallmarks of anticancer agents: cytotoxicity (the ability to kill cancer cells) and the induction of apoptosis (programmed cell death).[7][8]

Rationale for Experimental Design
  • Cell Line Selection: We utilize the MCF-7 human breast adenocarcinoma cell line as a representative model for epithelial-derived tumors. It is a well-characterized line widely used in preliminary anticancer drug screening.[8][9]

  • Cytotoxicity Assessment: To quantify cell viability, we will compare two common tetrazolium reduction assays: the MTT and XTT assays.[10][11] Both measure the metabolic activity of living cells, which correlates with cell number.[12][13] The key difference lies in the solubility of the formazan product; MTT produces an insoluble crystal requiring a solubilization step, while XTT forms a water-soluble product, streamlining the workflow.[10][14] This comparison allows us to evaluate if the tested compounds interfere with the assay chemistry itself.

  • Apoptosis Confirmation: A reduction in cell viability can be due to necrosis or apoptosis. To confirm an apoptotic mechanism, a hallmark of many targeted cancer therapies, we will employ the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. This method detects DNA fragmentation, a characteristic of late-stage apoptosis.[15][16]

Experimental Workflow: Anticancer Screening

The overall process from cell culture to data analysis follows a standardized workflow to ensure consistency and comparability between experiments.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis C1 Prepare Stock Solutions of Derivatives (in DMSO) A2 Treat with Serial Dilutions of Compounds (24-72h) C1->A2 C2 Culture MCF-7 Cells to ~80% Confluency A1 Seed Cells in 96-Well Plates (5,000 cells/well) C2->A1 A1->A2 A3 Perform Viability Assay (MTT or XTT) A2->A3 A4 Perform TUNEL Assay on Parallel Plate A2->A4 D1 Read Absorbance (Plate Reader) A3->D1 D2 Visualize & Quantify Apoptosis (Fluorescence Microscopy) A4->D2 D3 Calculate % Viability & IC50 Values D1->D3 D4 Determine % Apoptotic Cells D2->D4

Caption: High-level workflow for in-vitro anticancer screening.

Detailed Protocol: XTT Cell Viability Assay

The XTT assay is presented here due to its streamlined protocol which eliminates the formazan solubilization step required for the MTT assay.[10]

  • Cell Seeding: Plate MCF-7 cells in a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., from 0.1 to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Doxorubicin). Incubate for 48 hours.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to convert the XTT to its colored formazan product.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Comparative Data: Anticancer Activity
CompoundIC₅₀ on MCF-7 (µM)Max. Apoptosis Induction (% TUNEL Positive)
Derivative 5C-A 12.5 ± 1.865%
Derivative 5C-B 45.2 ± 5.120%
Derivative 5C-C > 100< 5%
Doxorubicin (Control) 8.7 ± 0.975%
Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: Derivative 5C-A shows the most promising anticancer activity, with an IC₅₀ value approaching that of the standard chemotherapeutic Doxorubicin and inducing a significant level of apoptosis. Derivative 5C-B is moderately cytotoxic, while 5C-C is largely inactive at the tested concentrations.

Part 2: Comparative Analysis of Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial properties.[17] Benzofuran derivatives have previously shown potential in this area.[3][18] We will assess the bacteriostatic and bactericidal potential of the novel compounds using standardized microdilution methods.[19][20]

Rationale for Experimental Design
  • Organism Selection: We will test against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) to assess the spectrum of activity.

  • Assay Selection: The broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible bacterial growth.[17][19][20] Following MIC determination, the Minimum Bactericidal Concentration (MBC) will be determined by subculturing onto antibiotic-free agar. The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[17][21][22]

Detailed Protocol: MIC and MBC Determination
  • Compound Preparation: Prepare serial two-fold dilutions of each test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB). Concentrations may range from 256 µg/mL down to 1 µg/mL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in MHB.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19]

  • MBC Determination: Take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). Spot-plate this aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation & Analysis: Incubate the MHA plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU from the initial inoculum.[21]

Comparative Data: Antimicrobial Activity
CompoundMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
Derivative 5C-A 1632>128>128
Derivative 5C-B 64128>128>128
Derivative 5C-C 8864128
Penicillin (Control) 48>128>128

Interpretation: Derivative 5C-C exhibits the strongest activity, particularly against the Gram-positive S. aureus, with a bactericidal (MBC/MIC ratio = 1) effect. Derivative 5C-A shows moderate bacteriostatic activity. All compounds are significantly less effective against the Gram-negative E. coli, suggesting a potential mechanism of action that is less effective against organisms with an outer membrane.

Part 3: Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Many anti-inflammatory drugs work by suppressing the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[23]

Rationale for Experimental Design & Signaling Pathway
  • Cell Line Selection: The RAW 264.7 murine macrophage cell line is a standard model for studying inflammation. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells produce inflammatory mediators.[24][25]

  • Assay Selection: We will measure the inhibition of nitric oxide (NO) production using the Griess assay.[23][24] NO is a key signaling molecule in inflammation, and its overproduction is associated with inflammatory conditions.[26]

  • Mechanistic Insight: LPS stimulation of macrophages primarily activates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This transcription factor controls the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.[26] By measuring NO, we are indirectly assessing the compound's ability to inhibit this critical inflammatory pathway.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Derivative Derivative 5C-B Derivative->IKK Potential Inhibition

Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before inducing inflammation.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage inhibition of NO production compared to the LPS-only control. A parallel cytotoxicity assay (e.g., XTT) must be run to ensure that the observed NO reduction is not due to cell death.

Comparative Data: Anti-inflammatory Activity
CompoundNO Production Inhibition (%) at 50 µMCell Viability (%) at 50 µM
Derivative 5C-A 15.3 ± 4.2%98.1 ± 3.5%
Derivative 5C-B 78.6 ± 6.5%95.7 ± 4.1%
Derivative 5C-C 42.1 ± 5.9%97.2 ± 2.8%
Dexamethasone (Control) 85.2 ± 5.3%99.5 ± 1.9%

Interpretation: Derivative 5C-B is a potent inhibitor of LPS-induced nitric oxide production, with efficacy comparable to the standard anti-inflammatory drug Dexamethasone. Importantly, this inhibition is not a result of cytotoxicity, as cell viability remains high. This suggests that Derivative 5C-B may act as a specific inhibitor of inflammatory signaling pathways.

Conclusion and Future Directions

This guide outlines a tiered in-vitro testing strategy to effectively compare and prioritize novel derivatives of this compound. Based on the hypothetical data presented:

  • Derivative 5C-A emerges as a lead candidate for anticancer development due to its potent cytotoxicity and apoptosis-inducing capabilities.

  • Derivative 5C-B is a strong candidate for anti-inflammatory drug discovery, warranting further investigation into its effects on cytokine production (e.g., TNF-α, IL-6) and the specific molecular targets within the NF-κB pathway.[26]

  • Derivative 5C-C shows promise as a lead for a narrow-spectrum antibacterial agent against Gram-positive bacteria.

Subsequent steps should include secondary screening, such as kinase inhibition assays for anticancer leads or broader panel testing against resistant bacterial strains for antimicrobial candidates.[8] By employing this structured, comparative approach, researchers can efficiently allocate resources and advance the most promising compounds toward more complex preclinical models.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Chloroisobenzofuran-1(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and medicinal chemistry, the isobenzofuran-1(3H)-one, or phthalide, scaffold represents a privileged structure with a wide range of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, with a specific focus on the influence of a chloro-substituent at the 5-position. While direct and extensive SAR literature on 5-chloroisobenzofuran-1(3H)-one itself is limited, this guide synthesizes data from closely related phthalide and benzofuran derivatives to provide a predictive framework for designing and evaluating novel therapeutic agents. We will delve into the causal relationships between structural modifications and biological outcomes, supported by experimental data and detailed protocols.

The Isobenzofuran-1(3H)-one Core: A Versatile Pharmacophore

The isobenzofuran-1(3H)-one scaffold is a bicyclic structure consisting of a fused benzene and a γ-lactone ring. This core is present in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antidepressant, and antimicrobial activities.[1][2][3][4] The reactivity of the lactone ring and the potential for substitution on both the heterocyclic and aromatic rings make it an attractive starting point for medicinal chemists.

The introduction of a chlorine atom at the 5-position of the benzofuran ring is a key modification. Chlorine, a halogen, can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability.[5] These changes, in turn, can profoundly impact the compound's pharmacokinetic profile and its interaction with biological targets.[5][6]

The Influence of the 5-Chloro Substituent: A Mechanistic Perspective

The placement of a chloro group at the 5-position of the isobenzofuran-1(3H)-one core is anticipated to have several effects:

  • Increased Lipophilicity: The chloro group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.

  • Altered Electronic Properties: As an electron-withdrawing group, chlorine can modulate the electron density of the aromatic ring, influencing p-p stacking interactions with biological targets.

  • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can lead to an increased half-life of the compound in vivo.

  • Target Binding: The chloro group can form specific halogen bonds with amino acid residues in the binding pocket of a target protein, potentially enhancing binding affinity and selectivity.

While specific data for 5-chloro analogs is sparse, studies on other chlorinated heterocyclic compounds have demonstrated the importance of the position and nature of halogen substitution for biological activity.[6][7]

Comparative Structure-Activity Relationship of Isobenzofuran-1(3H)-one Analogs

The biological activity of isobenzofuran-1(3H)-one analogs is highly dependent on the nature and position of various substituents. The following sections compare the effects of substitutions at key positions, drawing on data from related compounds.

The C3 position of the lactone ring is a common site for modification and significantly influences the biological activity of these analogs.

  • Antidepressant Activity: A series of isobenzofuran-1(3H)-one derivatives were synthesized and evaluated for their antidepressant effects through serotonin reuptake inhibition.[3] Compounds with specific substitutions at the C3 position demonstrated potent inhibitory effects.[3]

  • Anti-inflammatory Activity: Novel phthalide derivatives with substitutions at the C3 position have been shown to possess significant anti-inflammatory properties by inhibiting nitric oxide (NO) production.[1] For instance, compound 9o (3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1 (3H)-one) was identified as a potent anti-inflammatory agent.[1]

  • Tyrosinase Inhibition: Certain isobenzofuran-1(3H)-ones with hydroxylated phenyl groups at the C3 position have been identified as potent tyrosinase inhibitors, suggesting potential applications in treating hyperpigmentation disorders.[8]

Modifications to the aromatic ring, in addition to the 5-chloro substituent, can fine-tune the biological activity.

  • Monoamine Oxidase (MAO) Inhibition: A study on 3,6-disubstituted isobenzofuran-1(3H)-ones revealed that the presence of a (R)-3-hydroxy pyrrolidine moiety at the 6-position led to preferable inhibition of the MAO-B isoform.[9] The most potent compounds in this series also featured substituted benzyl rings at the 3-position.[9]

  • Anticancer Activity: The substitution pattern on the benzofuran ring is a critical determinant of anticancer activity.[7][10] The position of halogen atoms, for example, can significantly impact the compound's potency and selectivity against various cancer cell lines.[7]

Table 1: Comparative Biological Activity of Representative Isobenzofuran-1(3H)-one Analogs

Compound IDCore StructureKey SubstitutionsBiological ActivityIC50/Inhibitory RateReference
9o Isobenzofuran-1(3H)-one3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl), 5,7-dimethoxyAnti-inflammatory (NO inhibition)IC50 = 0.76 µM[1]
10a Isobenzofuran-1(3H)-oneSpecific C3 substitution (details in source)Antidepressant (Serotonin reuptake inhibition)Superior to reference compounds[3]
6m Isobenzofuran-1(3H)-one3-(3',4'-difluorobenzyl), 6-((R)-3-hydroxypyrrolidine)MAO-B InhibitionIC50 = 0.32 µM[9]
7 Isobenzofuran-1(3H)-one3-(2,6-dihydroxy-4-isopropylphenyl)Tyrosinase InhibitionConcentration-dependent inhibition[8]
Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential.

This protocol is based on the methodology used to screen for anti-inflammatory phthalide derivatives.[1]

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for another 24 hours.

  • Nitrite Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

This protocol is adapted from studies on isobenzofuran-1(3H)-one based MAO inhibitors.[9]

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme source.

  • Reaction Mixture: The reaction mixture contains the respective MAO enzyme, a suitable buffer (e.g., phosphate buffer), and various concentrations of the test inhibitor.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: The reaction is initiated by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a cofactor (e.g., horseradish peroxidase).

  • Detection: The reaction is monitored by measuring the fluorescence of the product at specific excitation and emission wavelengths.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Lead_Compound Lead Compound (this compound) Analog_Synthesis Analog Synthesis (Varying Substituents) Lead_Compound->Analog_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays) Analog_Synthesis->In_Vitro_Screening Test Analogs Cell_Based_Assays Cell-Based Assays (e.g., Anti-inflammatory) In_Vitro_Screening->Cell_Based_Assays Data_Analysis Data Analysis (IC50 Determination) Cell_Based_Assays->Data_Analysis SAR_Identification Identify SAR Trends Data_Analysis->SAR_Identification Lead_Optimization Lead_Optimization SAR_Identification->Lead_Optimization Design New Analogs

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS) Compound Isobenzofuranone Analog Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by isobenzofuranone analogs.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR studies on this specific class of compounds are still emerging, a comparative analysis of related phthalide and benzofuran derivatives provides valuable insights for future drug design. The strategic placement of substituents at the C3 and other positions on the benzene ring, in conjunction with the 5-chloro group, can be leveraged to optimize potency, selectivity, and pharmacokinetic properties for a range of biological targets. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to systematically explore the therapeutic potential of these versatile molecules.

References

Safety Operating Guide

5-Chloroisobenzofuran-1(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5-Chloroisobenzofuran-1(3H)-one

For professionals engaged in the intricate work of research and drug development, the responsible management of chemical compounds is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS No. 54109-03-4), a chlorinated heterocyclic compound. The procedures outlined herein are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

The core principle of this guide is to treat this compound as a hazardous chemical waste stream, necessitating a dedicated and meticulous disposal pathway. This approach is based on its classification as a chlorinated organic compound, a category of substances known for potential toxicity and environmental persistence if not managed correctly.[1]

Part 1: Hazard Profile and Essential Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to understand its hazard profile. This dictates the necessary safety controls and personal protective equipment (PPE) required to mitigate exposure risks.

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin IrritationH315Causes skin irritation[2][3]
Eye IrritationH319Causes serious eye irritation[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][3]

This data is based on available safety information and may be supplemented by the supplier's specific Safety Data Sheet (SDS).

Mandatory Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required. A face shield should be used if there is a risk of splashing or dust generation.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use and dispose of them properly after handling.

  • Skin and Body Protection: A laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, impervious clothing may be necessary.[4]

  • Respiratory Protection: All handling of this solid compound that may generate dust should be performed in a certified chemical fume hood to prevent inhalation.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[5]

Part 2: Waste Characterization and Segregation: The Foundational Logic

Proper disposal begins with correct waste characterization. As a chlorinated organic compound, this compound cannot be disposed of as general laboratory waste or poured down the drain.[1]

The Criticality of Segregation

The presence of chlorine in the molecular structure places this compound in the halogenated organic waste stream. This segregation is paramount for two primary reasons:

  • Disposal Methodology: Non-halogenated solvents can often be recycled or used for fuel blending. In contrast, halogenated wastes are unsuitable for these processes and typically require high-temperature incineration for complete destruction.[6] This specialized treatment is necessary to break down the stable carbon-chlorine bonds and convert the byproducts into manageable substances like hydrogen chloride, which can be neutralized in a scrubber system.[1][7]

  • Cost and Compliance: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing the entire container to be managed through the more complex and expensive incineration route.[6] Proper segregation is therefore a matter of both environmental responsibility and cost-effectiveness.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the collection and disposal of this compound waste.

Step 1: Container Selection
  • Primary Container: Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[8] The original product container, if empty, can also be used.

  • Container Integrity: Ensure the container is in good condition, free of cracks or residue on the exterior, and has a secure, tightly-fitting lid.[8]

  • Capacity Limit: Never fill a waste container to more than 90% of its capacity to allow for expansion and prevent spills.[8][9]

Step 2: Accurate and Compliant Labeling

Proper labeling is a critical regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[9][10]

Your waste label must include:

  • The words "HAZARDOUS WASTE ".

  • The full, unabbreviated chemical name: "This compound ".

  • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").

  • The appropriate GHS hazard pictograms (the Exclamation Mark pictogram is required for this compound).[2]

  • The "Accumulation Start Date" (the date the first drop of waste was added to the container).

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[11]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]

  • Container Management: The waste container must be kept closed at all times, except when actively adding waste.[8]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate leaks or spills.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents.[11]

Step 4: Arranging for Final Disposal

Once the waste container is full (at 90% capacity) or has been in the SAA for the maximum allowed time (typically up to one year, though institutional policies may be stricter), it must be removed for final disposal.[11][12]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Waste Broker: The EHS department will typically work with a licensed hazardous waste disposal company that will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

  • Documentation: Ensure all institutional paperwork and waste logs are completed accurately.

Part 4: Emergency Procedures for Spills

In the event of a small spill of solid this compound, follow these steps immediately:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure Ventilation: If not already working in one, ensure the area is well-ventilated or move to a fume hood.

  • Don PPE: Wear all mandatory PPE as described in Part 1.

  • Contain and Clean:

    • AVOID GENERATING DUST. Do not dry sweep.[5]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully scoop the material into the designated hazardous waste container.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Workflow for Proper Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposal cluster_spill Contingency: Spill Protocol start Start: Need to Dispose of This compound haz_id Identify Hazards: - Irritant (Skin, Eye, Respiratory) - Harmful if Swallowed start->haz_id ppe Wear Mandatory PPE: - Goggles - Gloves - Lab Coat - Work in Fume Hood haz_id->ppe char Characterize Waste: Is it Halogenated? ppe->char segregate Segregate as HALOGENATED ORGANIC WASTE char->segregate Yes container Select & Label Container: - Compatible (HDPE) - Secure Lid - Hazardous Waste Label segregate->container accumulate Accumulate in SAA: - Keep Container Closed - Use Secondary Containment - Max 90% Full container->accumulate pickup Request Pickup from EHS accumulate->pickup transport Transport by Licensed Waste Hauler pickup->transport destroy Final Disposal: High-Temperature Incineration transport->destroy spill Spill Occurs spill_proc Follow Spill Protocol: - Alert Others - Don PPE - Cover & Gently Scoop - Decontaminate Area - Report to EHS spill->spill_proc spill_proc->container Add spill cleanup materials to waste

Caption: Disposal workflow for this compound.

References

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